Product packaging for 1-Amino-3-fluoropropan-2-ol hydrochloride(Cat. No.:CAS No. 53460-74-5)

1-Amino-3-fluoropropan-2-ol hydrochloride

Cat. No.: B1381499
CAS No.: 53460-74-5
M. Wt: 129.56 g/mol
InChI Key: IBSQVUYDIGJWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3-fluoropropan-2-ol hydrochloride is a fluorinated amino alcohol derivative. Its molecular formula is C3H8FNO . Compounds of this structural class, featuring both an amino group and a hydroxyl group on a propanol backbone, are valued in organic chemistry and pharmaceutical research as versatile chiral building blocks and synthetic intermediates . The presence of multiple functional groups allows this compound to participate in various chemical reactions, facilitating the synthesis of more complex, target molecules. Researchers utilize such intermediates in drug discovery and development projects, particularly where the introduction of a fluorine atom can modulate the lipophilicity, metabolic stability, and binding characteristics of a lead compound. This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please contact us for a quotation, certificate of analysis, and additional technical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClFNO B1381499 1-Amino-3-fluoropropan-2-ol hydrochloride CAS No. 53460-74-5

Properties

IUPAC Name

1-amino-3-fluoropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQVUYDIGJWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53460-74-5
Record name 1-amino-3-fluoropropan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (S)-1-Amino-3-fluoropropan-2-ol Hydrochloride from L-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-serine, a readily available chiral building block, into (S)-1-amino-3-fluoropropan-2-ol hydrochloride. This fluorinated amino alcohol is a valuable intermediate in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][] This document details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols involved in this stereoselective transformation.

Introduction: The Strategic Importance of Fluorinated Amino Alcohols

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[2][4][5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence the physicochemical and pharmacological properties of a molecule.[6] Specifically, fluorinated amino alcohols are key structural motifs found in a variety of biologically active compounds.

(S)-1-Amino-3-fluoropropan-2-ol, with its defined stereochemistry derived from the natural amino acid L-serine, presents a synthetically accessible and versatile building block for the development of novel therapeutics. The strategic use of L-serine as a starting material from the chiral pool ensures the desired stereochemical outcome, obviating the need for chiral resolutions or asymmetric synthesis.[7]

Retrosynthetic Analysis and Strategy

The synthesis of (S)-1-amino-3-fluoropropan-2-ol hydrochloride from L-serine involves a multi-step sequence that centers on the selective protection of the amino and carboxyl groups, followed by the crucial deoxofluorination of the primary hydroxyl group.

G Target (S)-1-Amino-3-fluoropropan-2-ol Hydrochloride Intermediate3 Protected (S)-1-Amino-3-fluoropropan-2-ol Target->Intermediate3 Deprotection & Salt Formation Intermediate2 Protected L-Serine Derivative (Ester) Intermediate3->Intermediate2 Reduction of Ester Intermediate1 N-Protected L-Serine Intermediate2->Intermediate1 Deoxofluorination StartingMaterial L-Serine Intermediate1->StartingMaterial Protection of Amino Group G cluster_0 Mechanism of Deoxofluorination with DAST A R-CH2OH C [R-CH2-O-S(F2)-NEt2]+ H+ A->C Nucleophilic Attack B Et2N-SF3 (DAST) B->C E R-CH2F C->E SN2 Attack F Et2N-S(O)F + HF C->F Elimination D F- D->E

References

Enantioselective Synthesis of 1-Amino-3-fluoropropan-2-ol HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of 1-Amino-3-fluoropropan-2-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into small molecule therapeutics can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Consequently, access to enantiomerically pure fluorinated synthons like 1-Amino-3-fluoropropan-2-ol is critical for the development of next-generation pharmaceuticals. This document details two primary, field-proven strategies: a chemoenzymatic approach leveraging lipase-catalyzed kinetic resolution and a catalytic asymmetric synthesis centered on the stereoselective ring-opening of a fluorinated epoxide. Each section provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing the optimal synthetic route for their specific needs.

Introduction: The Strategic Value of Fluorinated Amino Alcohols

Chiral 1,2-amino alcohols are privileged scaffolds in a vast array of biologically active molecules and serve as indispensable ligands in asymmetric catalysis. The incorporation of fluorine, the most electronegative element, into this framework at the C-3 position creates 1-Amino-3-fluoropropan-2-ol, a synthon that imparts unique stereoelectronic properties to a parent molecule. The strong C-F bond can block metabolic oxidation at that position, while the gauche effect induced by the fluorine atom can constrain the molecule's conformation, potentially leading to enhanced target engagement.

However, the synthesis of this compound in an enantiomerically pure form presents a significant challenge. The primary difficulty lies in establishing the stereocenter at C-2 in a controlled and efficient manner. This guide addresses this challenge by presenting two distinct and powerful enantioselective strategies, providing the necessary technical details for their successful application in a research and development setting.

Strategy 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The chemoenzymatic approach offers a highly efficient and environmentally benign pathway to chiral molecules, leveraging the exquisite stereoselectivity of enzymes. Lipases, in particular, are robust and versatile biocatalysts for the kinetic resolution of racemic alcohols and their corresponding esters.[1][2][3][4] This strategy proceeds via the enantioselective acylation of a racemic fluorinated diol or the enantioselective hydrolysis of its corresponding diacetate, effectively separating the two enantiomers.

Rationale and Mechanistic Insight

Kinetic resolution relies on the difference in reaction rates for the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme's active site creates a chiral environment that preferentially accommodates one enantiomer over the other for the acylation or hydrolysis reaction. This results in the formation of one enantiomer of the product (e.g., the acetate) at a much faster rate, leaving the unreacted substrate enriched in the opposite enantiomer. For optimal resolution, the reaction is typically stopped at or near 50% conversion, which theoretically allows for a maximum yield of 50% for each of the desired enantiomerically enriched compounds (the product and the remaining starting material).

The workflow for this approach is visualized below:

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Conversion to Target Molecule rac_diol Racemic 3-Fluoropropan-1,2-diol rac_diacetate Racemic 3-Fluoropropan-1,2-diyl diacetate rac_diol->rac_diacetate Acetylation (e.g., Ac₂O, Pyridine) lipase_hydrolysis Lipase-catalyzed Hydrolysis rac_diacetate->lipase_hydrolysis S_monoacetate (S)-1-Acetoxy-3-fluoropropan-2-ol lipase_hydrolysis->S_monoacetate R_diol (R)-3-Fluoropropan-1,2-diol lipase_hydrolysis->R_diol (unreacted) R_diol_to_target Functional Group Transformation R_diol->R_diol_to_target target (S)-1-Amino-3-fluoropropan-2-ol HCl R_diol_to_target->target 1. Tosylation 2. Azide Displacement (SN2) 3. Reduction 4. HCl salt formation

Caption: Chemoenzymatic synthesis workflow for (S)-1-Amino-3-fluoropropan-2-ol HCl.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol describes the kinetic resolution of racemic 1,2-diacetoxy-3-fluoropropane using an immobilized lipase, such as Novozym® 435 (Lipase B from Candida antarctica).[1][2]

Step 1: Synthesis of Racemic 1,2-Diacetoxy-3-fluoropropane

  • To a solution of 3-fluoropropan-1,2-diol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq).

  • Slowly add acetic anhydride (2.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic diacetate.

Step 2: Enzymatic Kinetic Resolution

  • Suspend racemic 1,2-diacetoxy-3-fluoropropane (1.0 eq) in a phosphate buffer (0.1 M, pH 7.0).

  • Add immobilized lipase (e.g., Novozym® 435, typically 0.5 w/w ratio of enzyme to substrate).

  • Stir the suspension vigorously at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Extract the aqueous phase with ethyl acetate.

  • Separate the resulting (S)-1-acetoxy-3-fluoropropan-2-ol and the unreacted (R)-1,2-diacetoxy-3-fluoropropane by column chromatography.

Step 3: Conversion to (S)-1-Amino-3-fluoropropan-2-ol HCl

  • The resolved (R)-diol (obtained after hydrolysis of the unreacted (R)-diacetate) is subjected to a three-step sequence: a. Selective Tosylation: React the (R)-diol with tosyl chloride (1.0 eq) and a base (e.g., triethylamine) in DCM at 0 °C to selectively protect the primary alcohol. b. Azide Displacement: Treat the resulting tosylate with sodium azide in a polar aprotic solvent (e.g., DMF) to displace the tosyl group via an Sₙ2 reaction, inverting the stereocenter. c. Reduction: Reduce the azide to the primary amine using a standard method, such as hydrogenation over Pd/C or treatment with LiAlH₄.

  • Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the desired (S)-1-Amino-3-fluoropropan-2-ol hydrochloride salt.

Data and Performance Metrics

The efficiency of lipase-catalyzed resolutions is high, often yielding products with excellent enantiomeric excess.

Substrate TypeLipaseConversion (%)Product ee (%)E-valueReference
Halohydrin AcetateNovozym® 435~50>99>200[1][2]
Racemic AlcoholAmano Lipase PS-C II4299.6-[5]
Racemic DiolLipase PSIM~5090-98-[3]

Strategy 2: Asymmetric Ring-Opening of a Prochiral Epoxide

A convergent and atom-economical approach to chiral amino alcohols involves the asymmetric ring-opening of an epoxide.[6][7] This strategy can be executed in two ways: (1) resolution of a racemic fluorinated epoxide, or (2) direct asymmetric epoxidation of a fluoroalkene followed by regioselective ring-opening. The latter is a highly desirable route. The key step is the nucleophilic attack of an amine source at one of the electrophilic carbons of the epoxide ring.

Rationale and Mechanistic Insight

The synthesis begins with the creation of a chiral fluorinated epoxide, such as (R)-epifluorohydrin. This can be achieved through methods like the Sharpless asymmetric epoxidation of 3-fluoroallyl alcohol or kinetic resolution of racemic epifluorohydrin.

Once the enantiopure epoxide is obtained, it is subjected to ring-opening with a nitrogen nucleophile. In accordance with Sₙ2 reaction principles, the nucleophile will attack the less sterically hindered carbon atom. For a terminal epoxide like epifluorohydrin, this is the C1 position. This attack proceeds with inversion of configuration, but since the C1 position is not a stereocenter, the stereochemistry at C2, established in the epoxidation step, is preserved in the final product.

G cluster_0 Asymmetric Epoxidation cluster_1 Regioselective Ring-Opening cluster_2 Deprotection & Salt Formation start 3-Fluoropropene epoxidation Asymmetric Epoxidation Catalyst (e.g., Jacobsen's Cat.) start->epoxidation epoxide (R)-Epifluorohydrin epoxidation->epoxide ring_opening Nucleophilic Attack (Sₙ2) epoxide->ring_opening intermediate Ring-Opened Intermediate ring_opening->intermediate nucleophile Nitrogen Nucleophile (e.g., Benzylamine, NaN₃) nucleophile->ring_opening deprotection Deprotection/ Reduction intermediate->deprotection target (S)-1-Amino-3-fluoropropan-2-ol HCl deprotection->target 1. H₂, Pd/C (if Bn protected) 2. HCl in Ether

Caption: Asymmetric synthesis via epoxide ring-opening.

Experimental Protocol: Ring-Opening of (R)-Epifluorohydrin

This protocol assumes the availability of enantiopure (R)-epifluorohydrin and uses sodium azide as the nitrogen nucleophile, followed by reduction.

Step 1: Azide Ring-Opening

  • Dissolve (R)-epifluorohydrin (1.0 eq) in a solvent mixture, such as ethanol/water.

  • Add sodium azide (NaN₃, 1.5 eq) and a catalyst such as ammonium chloride (NH₄Cl, 0.1 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by TLC or GC for the consumption of the epoxide.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-1-azido-3-fluoropropan-2-ol.

Step 2: Reduction of the Azide

  • Dissolve the crude azido alcohol from the previous step in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude (S)-1-amino-3-fluoropropan-2-ol.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude amino alcohol in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in ether (or bubble dry HCl gas) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (S)-1-Amino-3-fluoropropan-2-ol HCl.

Data and Performance Metrics

The ring-opening of epoxides is generally a high-yielding and stereospecific process. The enantiomeric purity of the final product is primarily determined by the enantiomeric purity of the starting epoxide.

Epoxide TypeNucleophileCatalyst/ConditionsRegioselectivityYield (%)Reference
Terminal EpoxideAzideNH₄Cl, EtOH/H₂OHigh (attack at less hindered carbon)>90General Knowledge
meso-EpoxideBenzoic Acid(salen)Co(III)High90-95[8]
Terminal EpoxideAlcohols(salen)Co(III)High91-97[8]

Conclusion and Outlook

Both the chemoenzymatic resolution and the asymmetric ring-opening of epoxides represent powerful and industrially viable strategies for the enantioselective synthesis of 1-Amino-3-fluoropropan-2-ol HCl.

  • The chemoenzymatic approach is particularly attractive due to its operational simplicity, mild reaction conditions, and the high enantioselectivities often achieved. The reusability of immobilized enzymes also adds to its cost-effectiveness and sustainability.[1] Its main drawback is the theoretical maximum yield of 50% for a single enantiomer from a kinetic resolution.

  • The asymmetric epoxide ring-opening strategy is more atom-economical and can theoretically provide a 100% yield of the desired enantiomer. Its success, however, is critically dependent on the efficient and highly enantioselective synthesis of the chiral epoxide precursor.

The choice between these methods will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research and development facility. Advances in catalyst development, for both asymmetric epoxidation and enzymatic resolutions, will continue to refine these pathways, making valuable fluorinated building blocks like 1-Amino-3-fluoropropan-2-ol even more accessible to the pharmaceutical industry.

References

Spectroscopic Characterization of 1-Amino-3-fluoropropan-2-ol Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-fluoropropan-2-ol hydrochloride is a key building block in medicinal chemistry, valued for its trifunctional nature comprising an amine, a secondary alcohol, and a fluorine substituent. This unique combination of functional groups imparts specific physicochemical properties that are leveraged in the synthesis of various pharmaceutical agents. The precise structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the expected spectral data.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. This compound possesses a chiral center at the C2 carbon, bearing the hydroxyl group. The presence of a fluorine atom introduces unique spectroscopic signatures, particularly in NMR. The amine group exists as a hydrochloride salt, which influences its chemical shifts in NMR and vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust and reproducible NMR experiment is crucial for obtaining high-quality data. The following protocol is a self-validating system designed for accuracy and reliability.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides as it allows for the exchange of the labile amine and hydroxyl protons, simplifying the spectrum.[1]

  • The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.[1][2]

  • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD, for accurate chemical shift referencing (δ = 0.00 ppm).[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.[4]

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.[5]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each proton environment. The presence of the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H on C1 (-CH₂-NH₃⁺)~3.2 - 3.4Doublet of doublets (dd)J(H-C-H) ≈ 13, J(H-C-C-H) ≈ 5
H on C2 (-CH-OH)~4.1 - 4.3Multiplet (m)
H on C3 (-CH₂-F)~4.5 - 4.7Doublet of doublets of triplets (ddt)J(H-C-F) ≈ 47, J(H-C-H) ≈ 10, J(H-C-C-H) ≈ 4
-NH₃⁺ and -OHBroad singlet (exchangeable with D₂O)

Interpretation:

  • The protons on C3, adjacent to the highly electronegative fluorine atom, are expected to be the most deshielded and appear at the lowest field (~4.5-4.7 ppm). The large coupling constant (J ≈ 47 Hz) is due to the geminal coupling with the ¹⁹F nucleus.[6]

  • The proton on C2, attached to the carbon bearing the hydroxyl group, will appear as a multiplet due to coupling with the protons on C1 and C3.

  • The protons on C1, adjacent to the positively charged amino group, will be deshielded and appear around 3.2-3.4 ppm.

  • The amine and hydroxyl protons are labile and will exchange with D₂O, leading to their disappearance from the spectrum and the simplification of the signals for the adjacent protons.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to fluorine will show a characteristic large one-bond coupling constant.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹³C-¹⁹F Coupling) Coupling Constant (¹JCF, Hz)
C1 (-CH₂-NH₃⁺)~45 - 50Singlet
C2 (-CH-OH)~68 - 72Doublet~20
C3 (-CH₂-F)~82 - 86Doublet~170

Interpretation:

  • The C3 carbon, directly bonded to the fluorine atom, will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170 Hz.[6]

  • The C2 carbon, attached to the hydroxyl group, will also be deshielded and will show a smaller two-bond carbon-fluorine coupling.

  • The C1 carbon, adjacent to the amino group, will appear at a higher field compared to the other two carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient sampling technique that requires minimal sample preparation.

1. Instrument and Sample Preparation:

  • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[7][8]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[9]

2. Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C-H, C-F, and C-O functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (alcohol)3400 - 3200Strong, Broad
N-H stretch (ammonium)3200 - 2800Strong, Broad
C-H stretch (alkane)3000 - 2850Medium
N-H bend (ammonium)1600 - 1500Medium
C-O stretch (secondary alcohol)~1100Strong
C-F stretch~1050Strong

Interpretation:

  • A very broad and strong absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[10][11]

  • Overlapping with the O-H stretch, a broad absorption from the N-H stretching of the ammonium salt is expected in the 3200-2800 cm⁻¹ range.[12]

  • The C-H stretching vibrations of the propanol backbone will appear just below 3000 cm⁻¹.

  • The N-H bending vibration of the ammonium group is expected around 1600-1500 cm⁻¹.

  • A strong band around 1100 cm⁻¹ can be attributed to the C-O stretching of the secondary alcohol.

  • A strong absorption band around 1050 cm⁻¹ is characteristic of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound.[13][14]

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[15]

  • The solvent system should be compatible with ESI and promote ionization.

  • Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter that could clog the instrument.[15]

2. Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode, as the amine group is readily protonated.

  • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

Predicted Mass Spectrum and Interpretation

The ESI mass spectrum of this compound will show the protonated molecule of the free base.

Molecular Ion:

  • The molecular weight of the free base (1-Amino-3-fluoropropan-2-ol) is 93.10 g/mol .

  • In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of 94.11.

Fragmentation Pattern: Fragmentation in ESI-MS can be induced by increasing the cone voltage (in-source fragmentation) or by tandem MS (MS/MS). Common fragmentation pathways for amino alcohols involve the loss of small neutral molecules.[16][17]

  • Loss of water: A fragment corresponding to the loss of H₂O from the protonated molecule ([M+H - H₂O]⁺) may be observed at m/z 76.10.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[18] This could lead to the formation of a fragment at m/z 30.04 (CH₂=NH₂⁺).

dot

Fragmentation M_H [M+H]⁺ m/z = 94.11 Frag1 [M+H - H₂O]⁺ m/z = 76.10 M_H->Frag1 - H₂O Frag2 [CH₂=NH₂]⁺ m/z = 30.04 M_H->Frag2 α-cleavage

Caption: Predicted ESI-MS fragmentation of 1-Amino-3-fluoropropan-2-ol.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling unambiguous structure confirmation and purity assessment. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and electronic environment of the atoms, with the fluorine atom providing a unique and informative handle. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation behavior. The protocols and interpretations presented in this guide are designed to ensure scientific integrity and provide researchers with a reliable framework for the characterization of this important synthetic building block.

References

Navigating the Thermal Landscape of 1-Amino-3-fluoropropan-2-ol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-fluoropropan-2-ol hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents, possesses a unique structural combination of an amino group, a secondary alcohol, and a fluorinated alkyl chain. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this important synthetic intermediate. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds, fundamental chemical principles, and state-of-the-art analytical techniques to offer a predictive and methodological framework for its handling and analysis. We will delve into the anticipated thermal behavior, potential decomposition pathways, and the analytical tools requisite for a thorough characterization. This guide is intended to equip researchers and drug development professionals with the necessary insights to ensure the safe and effective use of this compound in their synthetic endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a versatile precursor in the synthesis of a variety of biologically active molecules. Its structural features, including the primary amine, the secondary hydroxyl group, and the fluorine atom, allow for a multitude of chemical transformations, making it a valuable asset in the drug discovery and development pipeline. The presence of fluorine is particularly noteworthy, as the incorporation of this element into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in aqueous reaction media. A thorough understanding of its thermal properties is paramount for safe handling, storage, and for the optimization of reaction conditions, particularly in processes that require elevated temperatures.

Predicted Thermal Stability Profile

Based on the analysis of structurally similar amino alcohol hydrochlorides and general principles of organic chemistry, the thermal stability of this compound is expected to be moderate. The decomposition temperature for the analogous (R)-1-Amino-3-chloro-2-propanol hydrochloride is reported to be above 131°C, at which point it begins to decompose rather than melt cleanly.[1] It is plausible that the fluoro-analog will exhibit a similar, if not slightly different, decomposition onset.

The C-F bond is significantly stronger than the C-Cl bond, which might suggest a higher thermal stability. However, the overall decomposition is a complex process likely initiated at weaker points in the molecule, such as the C-N or C-O bonds, or via interactions involving the hydrochloride moiety.

Key Factors Influencing Thermal Stability:

  • Strength of Covalent Bonds: The high bond dissociation energy of the C-F bond suggests it is less likely to be the initial site of thermal cleavage compared to C-C, C-N, or C-O bonds.

  • The Hydrochloride Salt: The presence of the hydrochloride salt introduces an ionic component that can influence decomposition pathways, potentially acting as a catalyst for certain reactions.

  • Intermolecular Interactions: Hydrogen bonding involving the amine and hydroxyl groups will play a significant role in the crystal lattice energy and, consequently, the energy required to initiate decomposition.

Postulated Decomposition Pathways

Upon heating, this compound is anticipated to undergo a series of complex reactions leading to the formation of a variety of smaller, volatile molecules and a non-volatile residue. The following pathways are proposed based on the known thermal degradation of similar organic compounds.[2][3][4]

3.1. Initial Decomposition Steps:

The initial decomposition is likely to involve the loss of hydrogen chloride (HCl), followed by or concurrent with intramolecular reactions.

  • Dehydrochlorination: The protonated amine can transfer a proton to the chloride ion, leading to the release of HCl gas and the free amine, 1-Amino-3-fluoropropan-2-ol.

  • Intramolecular Cyclization: The free amine could then undergo intramolecular nucleophilic attack of the nitrogen on the carbon bearing the fluorine, potentially leading to the formation of a three-membered aziridine ring and elimination of hydrogen fluoride (HF). Alternatively, the hydroxyl group could participate in similar cyclization reactions.

3.2. Fragmentation and Formation of Volatile Products:

Further heating of the initial decomposition products would lead to fragmentation of the carbon skeleton, resulting in the formation of a mixture of volatile compounds.

  • Formation of Carbon Oxides: Oxidation of the carbon backbone will likely produce carbon monoxide (CO) and carbon dioxide (CO2).[3][4]

  • Formation of Nitrogen Oxides: The nitrogen atom from the amino group is expected to be converted to various nitrogen oxides (NOx).[3][4]

  • Formation of Halogenated Species: The fluorine atom will likely be released as hydrogen fluoride (HF) or other small fluorinated organic fragments. The thermolysis of fluoropolymers is known to produce carbonyl fluoride, which rapidly hydrolyzes to HF and CO2 in the presence of moisture.[5]

  • Formation of Small Organic Fragments: Cleavage of C-C bonds can lead to the formation of smaller hydrocarbons and other organic molecules.

Caption: Proposed high-level decomposition pathway.

Analytical Methodologies for Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.

4.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve) provide key information about the material's stability.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine transition temperatures such as melting and decomposition.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge gas flow.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected decomposition.

  • Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks, which correspond to phase transitions or decomposition events.

Caption: Integrated analytical workflow for thermal analysis.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[7][8] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

  • Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a predetermined temperature (e.g., 300°C, 500°C, and 700°C to investigate different stages of decomposition) in the pyrolyzer, which is directly coupled to the GC inlet.

  • GC Separation: The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison with spectral libraries and fragmentation patterns.

Data Presentation

While specific experimental data for this compound is not available in the public domain, the following tables provide a template for how such data should be presented for clarity and comparative analysis.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterValueMethodConditions
Onset of Decomposition (Tonset)~130-140 °CTGA10 °C/min, N2
Temperature of Max. Mass Loss~150-160 °CTGA (DTG)10 °C/min, N2
Decomposition Enthalpy (ΔHd)TBDDSC10 °C/min, N2
Major Volatile ProductsHCl, H2O, CO, CO2, NOx, HFPy-GC-MS500 °C, He

Conclusion and Recommendations

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is needed for a definitive characterization, the information presented here, based on analogous compounds and fundamental principles, offers valuable guidance for researchers.

Key Recommendations:

  • Experimental Verification: It is strongly recommended that the thermal properties of this compound be experimentally determined using the analytical techniques outlined in this guide (TGA, DSC, and Py-GC-MS).

  • Safe Handling: Given the potential for the release of toxic and corrosive gases such as HCl, HF, CO, and NOx upon heating, all thermal experiments and high-temperature reactions involving this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2][3][4]

  • Process Optimization: The thermal stability data obtained from these analyses will be crucial for optimizing synthetic routes that involve this intermediate, particularly for reactions requiring elevated temperatures. Understanding the decomposition onset will allow for the selection of appropriate reaction conditions to maximize yield and minimize impurity formation.

By following the methodologies and considering the predictive insights provided in this guide, researchers can confidently and safely incorporate this compound into their drug discovery and development programs.

References

Solubility of 1-Amino-3-fluoropropan-2-ol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Amino-3-fluoropropan-2-ol Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a chiral fluorinated amino alcohol of significant interest in pharmaceutical development. Given the limited publicly available, direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and first principles of physical organic chemistry to provide a robust framework for researchers, scientists, and drug development professionals. The core of this guide is a detailed protocol for the experimental determination of solubility, ensuring a self-validating system for generating reliable data.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This compound, with its combination of a primary amine, a secondary alcohol, a fluorine substituent, and its hydrochloride salt form, presents a unique and complex solubility profile. This guide navigates the theoretical underpinnings of its expected solubility in a range of organic solvents, from polar protic and aprotic to nonpolar systems. We provide a detailed, field-proven experimental workflow for accurate solubility determination, alongside a discussion of the molecular-level interactions that govern its dissolution.

Physicochemical Properties and Molecular Structure Analysis

This compound is a small, functionalized molecule. Its structure, featuring a propane backbone with hydroxyl, amino, and fluoro groups, dictates its interactions with various solvents.

  • Ionic Character : As a hydrochloride salt, the molecule is ionic, which significantly enhances its polarity. This suggests a higher affinity for polar solvents capable of solvating the ammonium and chloride ions.

  • Hydrogen Bonding : The presence of both a hydroxyl (-OH) and a primary amino (-NH2) group makes it a potent hydrogen bond donor and acceptor. This is a primary driver of solubility in protic solvents like alcohols.

  • Fluorine Substitution : The fluorine atom, being highly electronegative, can modulate the molecule's electronic properties and participate in weaker hydrogen bonds, influencing its interaction with specific solvents. Fluorinated alcohols, in general, exhibit high polarity and strong hydrogen bonding capabilities[1].

  • Chirality : The molecule is chiral, which does not directly influence its solubility in achiral solvents but is a critical factor in its biological activity and may be relevant in separations using chiral media.

Based on these features, a qualitative prediction of solubility can be made. High solubility is anticipated in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with high dielectric constants (e.g., DMSO). Conversely, low solubility is expected in nonpolar solvents like hexane and toluene.

Predicted Solubility Profile in Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding and ion-dipole interactions with the ammonium and hydroxyl groups.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh dielectric constant can stabilize the ionic form. DMSO is a good solvent for similar amine hydrochlorides.[2]
Slightly Polar Acetone, Ethyl AcetateLow to ModerateLimited ability to solvate the ionic salt form, though some dipole-dipole interactions are possible.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLack of favorable interactions to overcome the lattice energy of the ionic solid.[3]

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To generate reliable and reproducible solubility data, the isothermal equilibrium method is the gold standard. This protocol is designed to be a self-validating system.

Materials and Equipment
  • This compound (purity >99%)

  • Analytical grade organic solvents

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Calibrated digital thermometer

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

Step-by-Step Methodology
  • Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration : Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[3]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the solid to settle. Centrifuge the vials to further separate the solid and liquid phases.[3]

  • Sample Collection and Preparation : Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable mobile phase for HPLC analysis.

  • Quantification by HPLC : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vials B Seal vials A->B C Place in thermostatic shaker (e.g., 25°C, 48h) B->C D Allow solid to settle C->D E Centrifuge samples D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Isothermal equilibrium solubility determination workflow.

Implications for Drug Development

A thorough understanding of the solubility of this compound is paramount for its advancement as a drug candidate or intermediate.

  • Formulation Development : Solubility data will dictate the choice of excipients and the feasibility of different dosage forms (e.g., oral, parenteral). For poorly soluble compounds, techniques like co-crystallization or salt formation might be explored.[4]

  • Process Chemistry : In synthetic chemistry, solvent selection for reactions and purifications is critical.[5] Knowing the solubility profile prevents precipitation issues and aids in designing efficient crystallization procedures for purification.

  • Preclinical Studies : The choice of vehicle for in vitro and in vivo studies depends on the compound's solubility to ensure accurate and reproducible dosing.

Conclusion

While direct experimental data on the solubility of this compound in a wide range of organic solvents is not extensively published, a robust scientific framework allows for strong predictions and, more importantly, a clear path to generating that data. The ionic nature and hydrogen bonding capacity of the molecule suggest high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. The provided isothermal equilibrium method offers a reliable and reproducible means of quantifying these solubilities, providing the essential data needed to guide formulation, process development, and preclinical evaluation in the journey of drug discovery and development.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Amino-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery and a plausible first synthesis of the fluorinated amino alcohol, 1-Amino-3-fluoropropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategy, reaction mechanisms, and the significance of this compound in medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and bioavailability.[1][2][3] Fluorinated amino alcohols, a class of compounds that includes 1-Amino-3-fluoropropan-2-ol, are valuable building blocks in the synthesis of complex pharmaceutical agents.[4][5] They serve as chiral synthons that can introduce both a fluorine atom and a versatile amino alcohol moiety into a target molecule.[6]

While a singular, seminal paper detailing the "discovery" of 1-Amino-3-fluoropropan-2-ol is not readily identifiable in the current body of scientific literature, its synthesis can be logically inferred from well-established principles of organic chemistry. The most probable and efficient synthetic route involves the nucleophilic ring-opening of a suitable fluoroepoxide, a common and powerful strategy for the preparation of β-amino alcohols.[7][8]

A Plausible First Synthesis: The Epoxide Ring-Opening Strategy

The synthesis of 1-Amino-3-fluoropropan-2-ol can be strategically approached in two main stages: the preparation of the key intermediate, 3-fluoro-1,2-epoxypropane (also known as epifluorohydrin), followed by its ring-opening with an amine source.

Part 1: Synthesis of the Key Precursor, 3-Fluoro-1,2-epoxypropane

The logical precursor for 1-Amino-3-fluoropropan-2-ol is 3-fluoro-1,2-epoxypropane. This electrophilic building block can be synthesized from commercially available epifluorohydrin.

Experimental Protocol:

Objective: To synthesize 3-fluoro-1,2-epoxypropane from epifluorohydrin.

Materials:

  • Epifluorohydrin

  • Potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile.

  • Add spray-dried potassium fluoride and a catalytic amount of tetrabutylammonium bromide to the flask.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add epifluorohydrin to the refluxing mixture via a dropping funnel over a period of 1-2 hours.

  • Continue refluxing for 24-48 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Carefully remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent polymerization of the epoxide.

  • The crude 3-fluoro-1,2-epoxypropane can be purified by fractional distillation under reduced pressure.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the ring-opening of the epoxide by water.

  • Spray-Dried Potassium Fluoride: This provides a high surface area of the fluoride source, enhancing the rate of the nucleophilic substitution reaction.

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide facilitates the transfer of the fluoride ion from the solid phase to the organic phase, where the reaction occurs.

  • Slow Addition: The slow addition of epifluorohydrin helps to control the exothermic nature of the reaction and minimize side reactions.

Part 2: Ring-Opening of 3-Fluoro-1,2-epoxypropane with Ammonia

The final step in this inferred synthesis is the nucleophilic ring-opening of the epoxide with an amine source. For the preparation of a primary amine, aqueous or anhydrous ammonia is a suitable nucleophile.

Experimental Protocol:

Objective: To synthesize 1-Amino-3-fluoropropan-2-ol via the aminolysis of 3-fluoro-1,2-epoxypropane.

Materials:

  • 3-Fluoro-1,2-epoxypropane

  • Concentrated aqueous ammonia or a solution of ammonia in methanol

  • Ethanol (as solvent)

Procedure:

  • In a sealed pressure vessel, dissolve 3-fluoro-1,2-epoxypropane in ethanol.

  • Cool the solution in an ice bath and add a stoichiometric excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

  • Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the process, but this may also increase the formation of byproducts.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the pressure vessel and remove the excess ammonia and solvent under reduced pressure.

  • The crude product is an oily residue. Purification can be achieved by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. For enhanced purity, recrystallization from a suitable solvent system can be employed.[9]

Causality of Experimental Choices:

  • Excess Ammonia: A large excess of the aminating agent is used to favor the formation of the primary amine and minimize the formation of the secondary and tertiary amine byproducts resulting from the reaction of the product with the starting epoxide.

  • Sealed Vessel: This is necessary to contain the volatile ammonia and to allow the reaction to proceed at a reasonable rate.

  • Solvent: Ethanol is a good solvent for both the epoxide and ammonia, facilitating the reaction.

  • Purification: Vacuum distillation is a suitable method for purifying the relatively low molecular weight and polar product. Column chromatography offers an alternative for removing closely related impurities.

Reaction Mechanism:

The ring-opening of the epoxide proceeds via an SN2 mechanism. The nucleophilic nitrogen atom of ammonia attacks one of the carbon atoms of the epoxide ring. Due to the electron-withdrawing effect of the fluorine atom, the C3 carbon is more electrophilic. However, steric hindrance at this position is also a factor. In a base-catalyzed or neutral aminolysis, the attack generally occurs at the less sterically hindered carbon (C1), leading to the desired 1-Amino-3-fluoropropan-2-ol.

Structural Characterization

The identity and purity of the synthesized 1-Amino-3-fluoropropan-2-ol would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The protons on the carbon bearing the fluorine (C3) will exhibit coupling with the fluorine atom (²JHF), resulting in a doublet of triplets or a more complex multiplet. The protons on the carbon with the amino group (C1) and the carbon with the hydroxyl group (C2) will also show characteristic chemical shifts and coupling patterns.[4][10]

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to fluorine (C3) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).[11][12]

Mass Spectrometry (MS)

The mass spectrum of 1-Amino-3-fluoropropan-2-ol would show a molecular ion peak corresponding to its molecular weight (93.10 g/mol ).[13] The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as characteristic cleavages of the carbon-carbon bonds. Alpha cleavage, a common fragmentation pathway for alcohols and amines, would result in the loss of a CH₂F radical or a CH₂NH₂ radical.[14][15][16]

Applications in Drug Development and Medicinal Chemistry

1-Amino-3-fluoropropan-2-ol is a valuable building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature (amine and alcohol) and the presence of a fluorine atom make it an attractive starting material for creating diverse chemical libraries for drug screening.

The introduction of the 1-amino-3-fluoro-2-propanol moiety into a drug candidate can:

  • Introduce a Chiral Center: The C2 carbon is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for pharmacological activity.

  • Enhance Metabolic Stability: The C-F bond is more stable to metabolic oxidation than a C-H bond, which can lead to a longer biological half-life of the drug.[1]

  • Modulate pKa: The electronegative fluorine atom can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH and potentially influencing its interaction with biological targets.

  • Serve as a Scaffold for Further Functionalization: The amino and hydroxyl groups can be readily modified to introduce other functional groups or to link the molecule to other scaffolds.

While specific drugs containing the 1-Amino-3-fluoropropan-2-ol core are not prominently documented, the broader class of fluorinated amino alcohols is integral to the development of a wide range of therapeutics, including enzyme inhibitors and receptor modulators.[4][5]

Conclusion

While the formal "discovery" of 1-Amino-3-fluoropropan-2-ol may not be a single, celebrated event, its synthesis is firmly grounded in the robust and predictable chemistry of epoxide ring-opening reactions. This in-depth guide has provided a scientifically sound, inferred pathway for its first synthesis, highlighting the critical role of this and similar fluorinated building blocks in advancing the field of drug discovery. The strategic incorporation of such fluorinated synthons continues to be a powerful tool for medicinal chemists in the quest for safer and more effective medicines.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Aminolysis Epifluorohydrin Epifluorohydrin Fluoroepoxypropane 3-Fluoro-1,2-epoxypropane Epifluorohydrin->Fluoroepoxypropane Fluorination KF_PTC KF, Phase-Transfer Catalyst Final_Product 1-Amino-3-fluoropropan-2-ol Fluoroepoxypropane->Final_Product Ring-Opening Ammonia Ammonia (aq. or in MeOH)

Caption: Synthetic pathway for 1-Amino-3-fluoropropan-2-ol.

Reaction Mechanism

Reaction_Mechanism Epoxide 3-Fluoro-1,2-epoxypropane Transition_State [Transition State] Epoxide->Transition_State Ammonia NH₃ Ammonia->Transition_State Nucleophilic Attack (SN2) Product 1-Amino-3-fluoropropan-2-ol Transition_State->Product Ring Opening

Caption: Mechanism of the aminolysis of 3-fluoro-1,2-epoxypropane.

References

A Technical Guide to the Biological Activities of Fluorinated Amino Alcohols: From Physicochemical Modulation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into amino alcohol scaffolds represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical analysis of the unique physicochemical properties conferred by fluorination and explores how these properties are leveraged to create potent and selective biologically active agents. We will dissect the causal relationships between fluorine substitution and enhanced therapeutic activity, focusing on key areas such as enzyme inhibition, particularly in the context of neurodegenerative diseases and viral infections. Detailed synthetic and analytical protocols are provided to serve as a practical resource for researchers in drug discovery and development. This document is intended for professionals seeking to understand and apply the principles of fluorine chemistry to the design of next-generation therapeutics.

Introduction: The Emergence of Fluorinated Amino Alcohols in Drug Design

Chiral vicinal amino alcohols are fundamental structural motifs found in a vast array of pharmaceuticals and natural products.[1][2] Their inherent functionality allows for critical hydrogen bonding and ionic interactions with biological targets. The deliberate introduction of fluorine—an element scarce in natural biology—into these scaffolds has unlocked new avenues for therapeutic intervention.[3] Fluorine's distinct properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly alter the parent molecule's biological profile.[4][5][6]

This guide moves beyond a simple catalog of compounds to provide a mechanistic understanding of why fluorination is such an effective strategy. We will explore how the strategic placement of fluorine atoms or fluoroalkyl groups within an amino alcohol structure can modulate its acidity/basicity (pKa), lipophilicity, metabolic stability, and conformational preferences to achieve desired therapeutic outcomes.[4][6][7][8]

The Fluorine Advantage: Physicochemical & Pharmacokinetic Modulation

The decision to incorporate fluorine is a calculated design choice aimed at optimizing a molecule's drug-like properties. The unique stereoelectronic effects of fluorine offer medicinal chemists a toolkit for fine-tuning molecular behavior.

  • Metabolic Stability: The C-F bond is significantly stronger (~116 kcal/mol) than a C-H bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, researchers can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[6][7]

  • pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6] When placed near an amino group, it lowers the pKa of the conjugate acid, making the amine less basic.[4][7] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell membrane permeability, and ability to interact with its target.[6][9] An extensive fluorine scan of 1,3-oxazine based BACE1 inhibitors, for example, revealed that lowering the pKa was instrumental in changing the pharmacological profile.[10][11]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine substitution can slightly increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.[6][12] Conversely, groups like trifluoromethyl (CF₃) can modulate lipophilicity in complex ways, often improving oral absorption and CNS penetration, as seen with fluoxetine.[12]

  • Conformational Control: The introduction of fluorine can create conformational biases, locking the molecule into a specific three-dimensional shape that is optimal for binding to a target protein.[7][13] This can lead to significant gains in binding affinity and selectivity.

The interplay of these factors is summarized in the table below, providing a clear rationale for the use of fluorine in drug design.

PropertyEffect of FluorinationRationale in Drug Design
Metabolic Stability Increases due to high C-F bond strength.[5][6]Blocks CYP450 oxidation, prolongs half-life, reduces toxic metabolites.[6][7]
Basicity (pKa) Decreases pKa of nearby amines via induction.[4][7]Optimizes ionization at physiological pH for better solubility and permeability.[6]
Lipophilicity (LogP) Can increase or decrease depending on the fluorine moiety (e.g., F vs. CF₃).[6][12]Enhances membrane permeability and oral bioavailability.[8][12]
Binding Affinity Can increase through favorable electrostatic interactions and conformational restriction.[5][13]Improves potency and selectivity for the biological target.[14]
Hydrogen Bonding The C-F bond can act as a weak hydrogen bond acceptor.[5]Creates additional stabilizing interactions within the protein's active site.

Key Biological Activities and Mechanisms of Action

Fluorinated amino alcohols have demonstrated significant potential across several therapeutic areas, most notably as potent enzyme inhibitors. Their structure often allows them to act as transition-state analogs, mimicking the high-energy intermediate of an enzymatic reaction with high affinity.

Case Study: Inhibition of β-Secretase (BACE1) for Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[15] The enzyme β-secretase (BACE1) is responsible for the rate-limiting step in Aβ production, making it a prime therapeutic target.[10][15]

Fluorinated amino alcohols have been instrumental in the design of potent BACE1 inhibitors. These compounds are designed to mimic the tetrahedral transition state of APP protein cleavage. The electronegative fluorine atoms stabilize the key interactions within the enzyme's active site.

  • Mechanism of Inhibition: The amino alcohol core serves as a transition-state isostere, with the hydroxyl group positioned to interact with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. The strategic placement of fluorine, often as a trifluoromethyl (CF₃) group, dramatically enhances potency.[11][15] This enhancement is attributed to the lowered pKa of the amino group, which optimizes interactions and improves cell permeability and pharmacokinetic properties.[10][11] For instance, a CF₃-substituted 1,3-oxazine inhibitor was found to be highly potent and brain penetrant, significantly reducing Aβ levels in vivo, whereas its non-fluorinated counterpart was virtually inactive.[11][15]

The following diagram illustrates the drug discovery workflow for developing such inhibitors.

BACE1_Inhibitor_Workflow cluster_Discovery Discovery & Design cluster_Screening Screening & Optimization cluster_Preclinical Preclinical Development Start Target Validation (BACE1) Design Design of Fluorinated Amino Alcohol Scaffold (Transition-State Mimicry) Start->Design Hypothesis Library Library Synthesis Design->Library Execution HTS High-Throughput Screening (FRET Assay) Library->HTS Testing SAR Structure-Activity Relationship (SAR) Studies (Fluorine Scan) HTS->SAR Hits Lead_Opt Lead Optimization (ADME Properties) SAR->Lead_Opt Data-driven Refinement InVivo In Vivo Efficacy (Animal Models) Lead_Opt->InVivo Optimized Leads Tox Toxicology Studies InVivo->Tox Efficacy Confirmed Candidate Clinical Candidate Selection Tox->Candidate Safety Profile

Caption: Drug discovery workflow for fluorinated BACE1 inhibitors.

Antiviral Activity: HCV Protease Inhibition

Fluorinated amino alcohols have also been explored as inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A serine protease.[16] This enzyme is crucial for viral replication. Fluorine substitution in these inhibitors can enhance potency and, critically, help overcome drug resistance.[17]

  • Mechanism of Action: In HCV protease inhibitors, fluorination of the P4 capping group can improve potency by enabling fluorine-specific interactions within the S4 binding pocket.[17] Structural analysis has shown that fluorinated analogs can adopt distinct binding conformations compared to their non-fluorinated counterparts, particularly in drug-resistant mutant enzymes. This conformational flexibility allows the inhibitor to maintain potent activity against viral variants that would otherwise be resistant.[17]

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure fluorinated amino alcohols is a significant challenge that requires sophisticated stereoselective methods. The choice of synthetic route is critical and is often dictated by the desired stereochemistry and the position of the fluorine atom(s).

Key Synthetic Approaches
  • Nucleophilic Trifluoromethylation: A common and effective method involves the nucleophilic addition of a trifluoromethyl group to chiral α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃).[18] This reaction often proceeds with high diastereoselectivity.

  • Reduction of α-Aminoalkyl Trifluoromethyl Ketones: These ketones, accessible via reactions like the Dakin-West reaction, can be stereoselectively reduced to the corresponding β-amino-α-trifluoromethyl alcohols.[18]

  • From Chiral Precursors: Syntheses can begin from commercially available chiral building blocks, where the chirality is established early. Subsequent steps then introduce the fluorine atom and the amino group.[13] For example, fluorination of a chiral alcohol using diethylaminosulfur trifluoride (DAST) or its analogs is a frequently used transformation.[13]

  • Asymmetric Catalysis: Modern methods employ chiral catalysts, such as copper or nickel complexes, to control the stereochemistry during the formation of the amino alcohol core, providing efficient access to highly enantiopure products.[1][2][19]

Experimental Protocol: Synthesis of a Chiral β-Amino-α-Trifluoromethyl Alcohol

This protocol provides a representative, self-validating workflow for the diastereoselective synthesis of an N-protected β-amino-α-trifluoromethyl alcohol via nucleophilic trifluoromethylation of an α-amino aldehyde.

Objective: To synthesize (2R,3S)-3-(dibenzylamino)-1,1,1-trifluoro-4-phenylbutan-2-ol.

Workflow Diagram:

Synthesis_Workflow cluster_Prep Aldehyde Preparation cluster_CF3 Trifluoromethylation cluster_Purify Purification & Analysis A Start: (S)-N,N-Dibenzyl- phenylalaninol B Swern Oxidation A->B C Intermediate: (S)-2-(dibenzylamino)-3- phenylpropanal B->C D React with TMS-CF3 and TBAF C->D Key Reaction E Work-up & Quench D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H Final Product G->H

Caption: Workflow for synthesizing a trifluoromethyl amino alcohol.

Step-by-Step Methodology:

  • Preparation of the Aldehyde:

    • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂), add dimethyl sulfoxide (DMSO) (2.4 eq) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of (S)-N,N-Dibenzyl-phenylalaninol (1.0 eq) in DCM dropwise.

    • Stir for 1 hour at -78 °C. The formation of the aldehyde can be monitored by Thin Layer Chromatography (TLC).

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is used in the next step without further purification.

  • Nucleophilic Trifluoromethylation:

    • Dissolve the crude (S)-2-(dibenzylamino)-3-phenylpropanal (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add (trifluoromethyl)trimethylsilane (TMS-CF₃) (1.5 eq).

    • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq, 1M solution in THF) dropwise.

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight. Monitor progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired anti-diastereomer as the major product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the diastereomeric ratio (dr) by ¹⁹F NMR analysis of the crude reaction mixture.

Future Perspectives and Conclusion

The strategic application of fluorine chemistry to amino alcohol scaffolds continues to be a highly productive field in drug discovery. The predictable and potent effects of fluorination on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it an indispensable tool for lead optimization.[12] Future research will likely focus on developing more sophisticated and stereoselective fluorination techniques, allowing for even finer control over molecular properties.[3][19] The use of fluorinated amino acids and their derivatives in peptide and protein engineering is also a rapidly expanding area.[7][13][20]

References

Methodological & Application

Application Notes & Protocols: 1-Amino-3-fluoropropan-2-ol Hydrochloride as a Strategic Building Block for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Antiviral Drug Design

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] When integrated into antiviral agents, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative degradation, increase binding affinity to target enzymes through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability.[1][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 1-amino-3-fluoropropan-2-ol hydrochloride, a versatile and high-value building block for the synthesis of novel antiviral compounds, with a particular focus on protease inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for its incorporation into a peptidomimetic scaffold, and discuss the mechanistic underpinnings of the resulting antiviral activity.

This compound: A Privileged Scaffold

This compound presents a unique trifecta of functional groups: a primary amine, a secondary alcohol, and a monofluorinated methyl group. This arrangement offers several strategic advantages in the synthesis of complex antiviral molecules:

  • Chiral Integrity: The stereochemistry of the amino and hydroxyl groups can be precisely controlled during synthesis, allowing for the creation of stereochemically pure final compounds—a critical factor for target specificity and reducing off-target effects.

  • Versatile Reactivity: The primary amine and secondary alcohol serve as convenient handles for peptide coupling, etherification, and other conjugation chemistries, enabling the straightforward incorporation of this building block into larger molecular frameworks.

  • Metabolic Stability: The presence of the C-F bond significantly increases the metabolic stability of the adjacent portion of the molecule, preventing enzymatic degradation and prolonging the drug's half-life in vivo.[3][4]

  • Enhanced Target Binding: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of viral enzymes, leading to enhanced binding affinity and potency.[3]

Application in the Synthesis of a Fluorinated Peptidomimetic Protease Inhibitor Precursor

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a fluorinated peptidomimetic precursor. This precursor can be further elaborated to generate a variety of potent protease inhibitors, particularly those targeting viral proteases like HIV protease.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step process: (1) Protection of the amino group of 1-amino-3-fluoropropan-2-ol, (2) Coupling of the protected amino alcohol with a protected amino acid, and (3) Deprotection of the terminal amine to yield the desired precursor, ready for further modification.

G A 1-Amino-3-fluoropropan-2-ol Hydrochloride B Boc-Protection of Amine A->B Boc2O, Et3N, DCM C (S)-1-((tert-butoxycarbonyl)amino)- 3-fluoropropan-2-ol B->C E Peptide Coupling (EDC, HOBt) C->E D Protected Amino Acid (e.g., Boc-L-Phenylalanine) D->E F Protected Dipeptide Mimetic E->F G Acidic Deprotection (TFA) F->G H Fluorinated Peptidomimetic Precursor G->H

Caption: Synthetic workflow for the preparation of a fluorinated peptidomimetic precursor.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-((tert-butoxycarbonyl)amino)-3-fluoropropan-2-ol (Compound C)

  • To a stirred solution of (S)-1-amino-3-fluoropropan-2-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et3N, 2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford (S)-1-((tert-butoxycarbonyl)amino)-3-fluoropropan-2-ol as a white solid.

Step 2: Synthesis of the Protected Dipeptide Mimetic (Compound F)

  • To a solution of Boc-L-Phenylalanine (1.0 eq), (S)-1-((tert-butoxycarbonyl)amino)-3-fluoropropan-2-ol (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in dimethylformamide (DMF, 10 mL/g) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., ethyl acetate/hexane gradient) to yield the protected dipeptide mimetic.

Step 3: Synthesis of the Fluorinated Peptidomimetic Precursor (Compound H)

  • Dissolve the protected dipeptide mimetic (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (10 mL/g).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3 x 10 mL/g) to remove residual TFA.

  • The resulting crude product, the TFA salt of the fluorinated peptidomimetic precursor, can be used in the next step without further purification or can be purified by reverse-phase HPLC if necessary.

Step Reactant Product Typical Yield Purity (by HPLC)
1(S)-1-Amino-3-fluoropropan-2-ol HCl(S)-1-((tert-butoxycarbonyl)amino)-3-fluoropropan-2-ol85-95%>98%
2Boc-protected amino alcohol & Boc-PheProtected Dipeptide Mimetic70-85%>97%
3Protected Dipeptide MimeticFluorinated Peptidomimetic Precursor (TFA salt)90-99% (crude)>95%

Mechanism of Action: Inhibition of Viral Proteases

Many viruses, including HIV, rely on proteases to cleave large polyproteins into individual functional proteins required for viral replication and maturation.[7][8] Protease inhibitors are designed to mimic the transition state of this cleavage process, binding tightly to the active site of the enzyme and blocking its function.[9]

The fluorinated peptidomimetic precursor synthesized using 1-amino-3-fluoropropan-2-ol can be elaborated into a non-hydrolyzable isostere that fits into the active site of a viral protease. The hydroxyl group of the original amino alcohol is often a key feature, mimicking the tetrahedral intermediate of peptide bond hydrolysis. The fluorine atom can enhance this binding in several ways:

  • Increased Lipophilicity: The C-F bond can increase the lipophilicity of the inhibitor, promoting favorable hydrophobic interactions with nonpolar residues in the protease's active site.[10]

  • Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, forming additional interactions with the enzyme backbone.

  • Conformational Control: The steric and electronic effects of fluorine can influence the conformation of the inhibitor, pre-organizing it for optimal binding to the protease.

G cluster_0 Normal Viral Replication cluster_1 Inhibition by Fluorinated Peptidomimetic A Viral Polyprotein C Active Site A->C B Viral Protease B->C D Cleavage C->D E Functional Viral Proteins D->E F New Virus Assembly E->F G Fluorinated Inhibitor (derived from 1-amino-3-fluoropropan-2-ol) J Inhibitor Binding G->J H Viral Protease I Active Site H->I I->J K Inactive Protease-Inhibitor Complex J->K L Replication Blocked K->L

Caption: Mechanism of viral protease inhibition by a fluorinated peptidomimetic.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the development of next-generation antiviral therapeutics. Its unique combination of functional groups and the strategic placement of a fluorine atom provide medicinal chemists with a valuable tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic protocols and mechanistic insights provided in this application note serve as a foundation for researchers to explore the full potential of this and other fluorinated building blocks in the ongoing fight against viral diseases. The continued development of novel synthetic methodologies and a deeper understanding of fluorine's role in molecular recognition will undoubtedly lead to the discovery of even more effective antiviral agents in the future.

References

Application Notes and Protocols: Utilizing 1-Amino-3-fluoropropan-2-ol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Amino Alcohols in Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, 1-Amino-3-fluoropropan-2-ol and its chiral derivatives represent a particularly valuable scaffold. This small, trifunctional molecule combines the structural features of an amino acid and an alcohol with the unique properties conferred by fluorine, making it an attractive starting point for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis and potential applications of (S)-1-Amino-3-fluoropropan-2-ol hydrochloride, a chiral form of this versatile building block. We will present detailed, field-proven protocols for its synthesis from readily available starting materials and explore its utility in the design of molecules targeting the central nervous system (CNS) and infectious diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Amino-3-fluoropropan-2-ol hydrochloride is essential for its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₃H₉ClFNO[2][3]
Molecular Weight 129.56 g/mol [2][3]
CAS Number 2413847-51-3[2]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred from structure
Chirality Exists as (R) and (S) enantiomers.[4]

Synthetic Protocols

The synthesis of (S)-1-Amino-3-fluoropropan-2-ol hydrochloride can be efficiently achieved in a multi-step sequence starting from the readily available and inexpensive amino acid, L-serine. The following protocols are based on established and reliable methodologies.

Overall Synthetic Workflow

The synthetic strategy involves three key stages:

  • Protection and Cyclization: Protection of the amino and carboxyl groups of L-serine, followed by cyclization to form a rigid oxazolidinone intermediate.

  • Fluorination: Deoxyfluorination of the primary alcohol to introduce the fluorine atom.

  • Reduction and Deprotection: Reduction of the ester functionality to a primary alcohol and subsequent deprotection to yield the final hydrochloride salt.

G cluster_0 Stage 1: Oxazolidinone Formation cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Reduction & Deprotection L-Serine L-Serine N-Boc-L-serine methyl ester N-Boc-L-serine methyl ester L-Serine->N-Boc-L-serine methyl ester Esterification & Boc Protection L-Serine->N-Boc-L-serine methyl ester N-Boc-Oxazolidinone N-Boc-Oxazolidinone N-Boc-L-serine methyl ester->N-Boc-Oxazolidinone Cyclization N-Boc-L-serine methyl ester->N-Boc-Oxazolidinone N-Boc-3-fluoroalanine methyl ester N-Boc-3-fluoroalanine methyl ester N-Boc-Oxazolidinone->N-Boc-3-fluoroalanine methyl ester Deoxyfluorination N-Boc-Oxazolidinone->N-Boc-3-fluoroalanine methyl ester N-Boc-(S)-2-amino-3-fluoropropan-1-ol N-Boc-(S)-2-amino-3-fluoropropan-1-ol N-Boc-3-fluoroalanine methyl ester->N-Boc-(S)-2-amino-3-fluoropropan-1-ol LAH Reduction N-Boc-3-fluoroalanine methyl ester->N-Boc-(S)-2-amino-3-fluoropropan-1-ol (S)-1-Amino-3-fluoropropan-2-ol HCl (S)-1-Amino-3-fluoropropan-2-ol HCl N-Boc-(S)-2-amino-3-fluoropropan-1-ol->(S)-1-Amino-3-fluoropropan-2-ol HCl HCl Deprotection N-Boc-(S)-2-amino-3-fluoropropan-1-ol->(S)-1-Amino-3-fluoropropan-2-ol HCl

Caption: Synthetic workflow for (S)-1-Amino-3-fluoropropan-2-ol HCl.

Protocol 1: Synthesis of N-Boc-(S)-3-fluoroalanine methyl ester

This protocol is adapted from the work of Hoveyda and co-workers and provides a reliable method for the synthesis of the key fluorinated intermediate.

Materials:

  • L-Serine

  • Thionyl chloride

  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene (anhydrous)

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Esterification of L-Serine:

    • Suspend L-serine in anhydrous methanol.

    • Cool the suspension to 0 °C and slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure to obtain L-serine methyl ester hydrochloride.

  • N-Boc Protection:

    • Dissolve the L-serine methyl ester hydrochloride in a mixture of dioxane and water.

    • Add sodium bicarbonate, followed by a solution of Boc₂O in dioxane.

    • Stir at room temperature until the reaction is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield N-Boc-L-serine methyl ester.

  • Oxazolidinone Formation:

    • Dissolve N-Boc-L-serine methyl ester, paraformaldehyde, and a catalytic amount of p-TsOH in anhydrous toluene.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Once the reaction is complete, cool the mixture and purify by column chromatography to obtain the N-Boc-oxazolidinone intermediate.

  • Deoxyfluorination:

    • Dissolve the N-Boc-oxazolidinone in anhydrous DCM and cool to -78 °C.

    • Slowly add Deoxo-Fluor® to the solution.

    • Allow the reaction to warm slowly to room temperature and stir until completion.

    • Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash, dry, and concentrate. Purify by column chromatography to yield N-Boc-(S)-3-fluoroalanine methyl ester.

Protocol 2: Reduction and Deprotection to (S)-1-Amino-3-fluoropropan-2-ol hydrochloride

This protocol outlines the final steps to obtain the target compound. The reduction of the ester to the primary alcohol is a critical step, and Lithium Aluminum Hydride (LAH) is a powerful and effective reagent for this transformation.[5][6]

Materials:

  • N-Boc-(S)-3-fluoroalanine methyl ester

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • LAH Reduction:

    • Caution: LAH is a highly reactive and pyrophoric reagent. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[5]

    • To a stirred suspension of LAH in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-3-fluoroalanine methyl ester in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[7]

    • Stir the resulting suspension vigorously for 30 minutes, then add anhydrous sodium sulfate and continue stirring.

    • Filter the solid salts and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to yield crude N-Boc-(S)-2-amino-3-fluoropropan-1-ol. This intermediate can be purified by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the crude or purified N-Boc-(S)-2-amino-3-fluoropropan-1-ol in a suitable solvent such as diethyl ether or methanol.

    • Add a solution of HCl in diethyl ether or dioxane and stir at room temperature.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-1-Amino-3-fluoropropan-2-ol hydrochloride as a white solid.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of biologically active molecules.

Central Nervous System (CNS) Drug Discovery

The aminopropanol scaffold is a common motif in many CNS-active drugs. The introduction of fluorine can enhance blood-brain barrier permeability and metabolic stability, making fluorinated aminopropanols attractive for neuroscience research.[8]

  • GABA Analogues: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[9] Analogs of GABA are of significant interest for the treatment of neurological disorders such as epilepsy and neuropathic pain. 1-Amino-3-fluoropropan-2-ol can serve as a scaffold for the synthesis of novel, conformationally restricted GABA analogs.[10] The fluorine atom can be strategically placed to influence the binding affinity and selectivity for GABA receptors and transporters.

G cluster_0 GABA and Fluorinated Analog Concept GABA GABA (Neurotransmitter) Target GABA Receptor / Transporter GABA->Target Binds & Inhibits Analog Fluorinated Analog (e.g., from 1-Amino-3-fluoropropan-2-ol) Analog->Target Modulates Binding (Potential Therapeutic)

Caption: Conceptual pathway for fluorinated GABA analogs.

  • Neurotransmitter Mimetics: The structural similarity of 1-Amino-3-fluoropropan-2-ol to neurotransmitters like norepinephrine and serotonin suggests its potential use in developing modulators of monoamine transporters and receptors.[4] This could lead to new treatments for depression, anxiety, and other mood disorders.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Fluorinated compounds have shown promise in this area.[11]

  • Inhibition of Bacterial Cell Wall Synthesis: Some fluorinated amino acids and their derivatives can act as inhibitors of enzymes involved in bacterial cell wall biosynthesis.[12] 1-Amino-3-fluoropropan-2-ol can be used to synthesize peptidomimetics or other small molecules that target these essential bacterial pathways.

  • Antifungal Agents: The aminopropanol scaffold is also present in some antifungal agents. The introduction of fluorine could lead to the development of new antifungal compounds with improved efficacy and pharmacokinetic properties.[13]

Bioisosteric Replacement and Peptide Modification

In peptide-based drug discovery, the replacement of natural amino acids with non-canonical, fluorinated counterparts can lead to peptides with enhanced stability and altered conformation. (S)-1-Amino-3-fluoropropan-2-ol is derived from (S)-3-fluoroalanine, which can be incorporated into peptide sequences to probe structure-activity relationships and develop more drug-like peptides.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis from L-serine and the unique properties conferred by the fluorine atom make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. The protocols and application insights provided in this guide are intended to facilitate the use of this compound in drug discovery programs, ultimately contributing to the advancement of new medicines.

References

The Strategic Integration of 1-Amino-3-fluoropropan-2-ol in the Asymmetric Synthesis of Drug Candidates: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The chiral 1-amino-3-fluoropropan-2-ol scaffold represents a particularly valuable building block, offering a unique combination of a polar amino alcohol functionality and a strategically positioned fluorine atom. This guide provides an in-depth exploration of the asymmetric synthesis of drug candidates utilizing this versatile synthon, presenting both the underlying scientific principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Significance of the 3-Fluoro-2-hydroxy-1-aminopropyl Moiety in Medicinal Chemistry

The strategic placement of a fluorine atom can profoundly influence the physicochemical and biological properties of a drug candidate. In the 1-amino-3-fluoropropan-2-ol moiety, the electron-withdrawing nature of fluorine can modulate the pKa of the neighboring amine, impacting its interaction with biological targets and altering its bioavailability.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The chiral nature of this building block is paramount, as the stereochemistry of the hydroxyl and amino groups often dictates the specific and high-affinity interactions with biological receptors and enzymes.

This application note will delve into two primary and robust strategies for the asymmetric synthesis of chiral 1-amino-3-fluoropropan-2-ol and its subsequent incorporation into drug candidates:

  • Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution: This approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of a key precursor, providing access to enantiomerically pure building blocks.

  • Asymmetric Aminolysis of Epifluorohydrin: This method relies on the use of chiral catalysts to control the stereoselective ring-opening of a prochiral epoxide, establishing the desired stereochemistry in a single key step.

Section 1: Chemoenzymatic Synthesis of (S)-1-Amino-3-fluoropropan-2-ol

Chemoenzymatic synthesis offers a powerful and environmentally benign approach to chiral molecules, combining the efficiency of chemical synthesis with the exquisite selectivity of biocatalysis.[2] A highly effective strategy for obtaining enantiomerically pure 1-amino-3-fluoropropan-2-ol involves the kinetic resolution of a suitable precursor, such as 3-fluoropropane-1,2-diol, using a lipase.[3][4] Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.[5]

Scientific Rationale

The success of this protocol hinges on the lipase's ability to differentiate between the two enantiomers of the racemic 3-fluoropropane-1,2-diol. This enzymatic recognition is based on the specific three-dimensional arrangement of the substrate within the enzyme's active site. The enzyme will preferentially acylate one enantiomer at a significantly higher rate, leading to a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. Subsequent chemical transformations can then convert the resolved alcohol into the desired chiral amino alcohol.

Experimental Workflow: Chemoenzymatic Synthesis

chemoenzymatic_workflow racemic_diol Racemic 3-Fluoropropane-1,2-diol resolution Kinetic Resolution racemic_diol->resolution lipase Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor (e.g., Vinyl Acetate) lipase->resolution separation Chromatographic Separation resolution->separation s_alcohol (S)-3-Fluoropropane-1,2-diol (enantiomerically enriched) separation->s_alcohol r_acetate (R)-3-Fluoro-1-acetoxypropan-2-ol separation->r_acetate mesylation Mesylation s_alcohol->mesylation azidation Azidation mesylation->azidation reduction Reduction azidation->reduction s_amino_alcohol (S)-1-Amino-3-fluoropropan-2-ol reduction->s_amino_alcohol

Caption: Chemoenzymatic synthesis of (S)-1-Amino-3-fluoropropan-2-ol.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of 3-Fluoropropane-1,2-diol

Materials:

  • Racemic 3-fluoropropane-1,2-diol

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)[2]

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Enzymatic Resolution:

    • To a solution of racemic 3-fluoropropane-1,2-diol (1.0 eq) in anhydrous tert-butyl methyl ether, add immobilized lipase (e.g., 50 mg of Novozym® 435 per mmol of substrate).

    • Add vinyl acetate (0.6 eq) as the acyl donor.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of (S)-3-fluoropropane-1,2-diol and (R)-3-fluoro-1-acetoxypropan-2-ol by silica gel column chromatography.

Subsequent Chemical Transformations:

The enantiomerically enriched (S)-3-fluoropropane-1,2-diol can be converted to (S)-1-amino-3-fluoropropan-2-ol through a standard three-step sequence:

  • Mesylation: React the diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to selectively mesylate the primary hydroxyl group.

  • Azidation: Displace the mesylate group with an azide nucleophile (e.g., sodium azide in DMF).

  • Reduction: Reduce the azide to the primary amine using a suitable reducing agent (e.g., H₂ with a palladium catalyst or triphenylphosphine followed by water).

Section 2: Asymmetric Aminolysis of Epifluorohydrin

The asymmetric ring-opening of epoxides is a powerful and atom-economical method for the synthesis of chiral amino alcohols.[6] Utilizing a chiral catalyst, the nucleophilic attack of an amine on a prochiral epoxide can be directed to one of the two electrophilic carbons, leading to the formation of a single enantiomer of the product. The use of epifluorohydrin as the starting material provides a direct route to the 1-amino-3-fluoropropan-2-ol scaffold.

Scientific Rationale

This strategy relies on a chiral catalyst, often a metal-salen complex, to create a chiral environment around the epoxide.[7] The catalyst activates the epoxide towards nucleophilic attack and directs the incoming amine to a specific face of one of the carbons of the oxirane ring, thereby controlling the stereochemical outcome of the reaction. The choice of the chiral ligand, metal center, and reaction conditions is critical for achieving high enantioselectivity.

Experimental Workflow: Asymmetric Aminolysis

asymmetric_aminolysis_workflow epifluorohydrin Epifluorohydrin ring_opening Asymmetric Ring-Opening epifluorohydrin->ring_opening amine_source Amine Source (e.g., Benzylamine) amine_source->ring_opening chiral_catalyst Chiral Catalyst (e.g., Cr(Salen)Cl) chiral_catalyst->ring_opening protected_amino_alcohol N-Protected (S)-1-Amino-3-fluoropropan-2-ol ring_opening->protected_amino_alcohol deprotection Deprotection protected_amino_alcohol->deprotection final_product (S)-1-Amino-3-fluoropropan-2-ol deprotection->final_product

Caption: Asymmetric aminolysis of epifluorohydrin.

Detailed Protocol: Chiral Catalyst-Mediated Aminolysis of Epifluorohydrin

Materials:

  • Epifluorohydrin

  • Benzylamine (or another suitable amine source that can be easily deprotected)

  • Chiral Salen-metal complex (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride)

  • Anhydrous, aprotic solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral Salen-metal catalyst (e.g., 5 mol%).

    • Add the anhydrous solvent, followed by epifluorohydrin (1.0 eq).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst's optimal conditions).

  • Nucleophilic Addition:

    • Slowly add benzylamine (1.1 eq) to the reaction mixture.

    • Stir the reaction at the controlled temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-benzyl protected amino alcohol.

  • Deprotection:

    • The benzyl protecting group can be removed by hydrogenolysis (e.g., H₂ gas, Pd/C catalyst in methanol) to yield the final chiral 1-amino-3-fluoropropan-2-ol.

Section 3: Application in Drug Candidate Synthesis - A Case Study

While a blockbuster drug containing the 1-amino-3-fluoropropan-2-ol moiety has yet to emerge, its structural motifs are present in various investigational compounds, particularly in the realm of fluoroquinolone antibiotics and beta-blockers. The principles of incorporating this chiral building block are exemplified in the synthesis of analogs of existing drugs to enhance their properties.

For instance, the core of many beta-blockers is an aryloxypropanolamine structure. The asymmetric synthesis of a fluorinated analog would involve the reaction of an enantiomerically pure 1-amino-3-fluoropropan-2-ol with a suitable aryl epoxide or a related electrophile.

Example Synthetic Transformation:

drug_synthesis_example chiral_amino_alcohol (S)-1-Amino-3-fluoropropan-2-ol coupling Nucleophilic Ring-Opening chiral_amino_alcohol->coupling aryl_epoxide Aryl Glycidyl Ether (e.g., Naphthyl glycidyl ether) aryl_epoxide->coupling drug_analog Fluorinated Beta-Blocker Analog coupling->drug_analog

Caption: Incorporation into a fluorinated beta-blocker analog.

This reaction would typically be carried out in a polar solvent, and the resulting drug candidate would then be purified and characterized. The introduction of the fluorine atom is hypothesized to improve the metabolic stability and potentially the selectivity of the beta-blocker.

Data Summary

Synthetic StrategyKey ReagentsTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Chemoenzymatic Resolution Racemic 3-fluoropropane-1,2-diol, Lipase, Acyl donor40-50% (for one enantiomer)>98%High enantioselectivity, mild reaction conditions, reusable catalyst.Maximum theoretical yield of 50% for one enantiomer, requires subsequent chemical steps.
Asymmetric Aminolysis Epifluorohydrin, Amine source, Chiral catalyst70-90%90-99%High atom economy, direct formation of the C-N bond, potentially high yields.Requires a highly effective and often expensive chiral catalyst, optimization of reaction conditions can be challenging.

Conclusion

The asymmetric synthesis of drug candidates using 1-amino-3-fluoropropan-2-ol is a burgeoning area of medicinal chemistry. The chemoenzymatic and asymmetric catalytic approaches outlined in this guide provide robust and reliable methods for accessing this valuable chiral building block in high enantiopurity. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic incorporation of fluorinated synthons like 1-amino-3-fluoropropan-2-ol will undoubtedly play a pivotal role in the future of drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of 1-Amino-3-fluoropropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Screening 1-Amino-3-fluoropropan-2-ol Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties.[1][2] The 1-amino-3-fluoropropan-2-ol scaffold represents a privileged structural motif, offering a unique combination of chirality, hydrogen bonding capabilities, and the metabolic stability often conferred by the fluorine atom.[3][4] Derivatives of this scaffold are of significant interest as potential modulators of a wide range of biological targets, particularly protein kinases, which are pivotal in cellular signaling and are frequently dysregulated in diseases such as cancer.[5][6][7]

High-throughput screening (HTS) provides the technological framework to rapidly evaluate large libraries of such derivatives against specific biological targets, enabling the identification of promising "hit" compounds.[8][9] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS campaign for 1-amino-3-fluoropropan-2-ol derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a self-validating system for hit identification and confirmation.

I. Assay Development and Optimization: Forging a Reliable Screening Platform

The success of any HTS campaign is contingent upon the development of a sensitive, reproducible, and robust assay.[10] The choice of assay format is dictated by the biological target of interest. Given the prevalence of 1-amino-3-fluoropropan-2-ol derivatives as potential kinase inhibitors, we will focus on a widely applicable biochemical assay format.[6][11]

A. Rationale for Assay Selection: Homogeneous Time-Resolved Fluorescence (HTRF) for Kinase Activity

For screening against protein kinases, a Homogeneous Time-Resolved Fluorescence (HTRF) assay offers a compelling combination of sensitivity, low background, and a "mix-and-read" format amenable to automation. This assay technology minimizes interference from fluorescent compounds and light scattering, which can be problematic in other fluorescence-based methods.

B. Protocol: HTRF-Based Kinase Assay Development

Objective: To establish and optimize a 384-well HTRF assay to measure the inhibitory activity of 1-amino-3-fluoropropan-2-ol derivatives against a target kinase.

Materials:

  • Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • HTRF Detection Reagents:

    • Europium Cryptate-labeled anti-phospho-specific antibody

    • Streptavidin-XL665

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well, low-volume, white microplates

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare a serial dilution of the target kinase in assay buffer.

    • Add a fixed, saturating concentration of the biotinylated substrate peptide and ATP (at the Kₘ value for the kinase) to each well.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader.

    • Determine the enzyme concentration that yields a robust signal-to-background ratio while remaining in the linear range of the reaction.

  • ATP Kₘ Determination:

    • Using the optimized enzyme concentration, perform the kinase reaction with varying concentrations of ATP.

    • Measure the initial reaction velocities at each ATP concentration.

    • Plot the velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP. For the screen, an ATP concentration at or near the Kₘ is recommended to facilitate the identification of competitive inhibitors.

  • Assay Miniaturization and Reagent Stability:

    • Transition the optimized assay from a 96-well to a 384-well format, adjusting volumes accordingly.[12]

    • Verify that the assay performance remains consistent.

    • Assess the stability of the prepared reagents (kinase, substrate, ATP) over the anticipated duration of the screen by running control plates at various time points.

  • Z'-Factor Determination for Assay Quality Control:

    • The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[13] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[14][15]

    • Prepare a plate with multiple wells (e.g., 16-24) of positive controls (no inhibition, 1% DMSO) and negative controls (maximal inhibition with a saturating concentration of a known inhibitor).

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

      • Where:

        • μₚ = mean of the positive control

        • σₚ = standard deviation of the positive control

        • μₙ = mean of the negative control

        • σₙ = standard deviation of the negative control

    • Consistently achieve a Z'-factor > 0.5 before initiating the primary screen.[12]

Table 1: Assay Optimization Parameters

ParameterOptimized ValueRationale
Kinase Concentration[Specify Concentration]Provides a robust signal within the linear range of the assay.
Substrate Concentration[Specify Concentration]Saturating concentration to ensure the reaction is dependent on enzyme activity.
ATP Concentration[Specify Kₘ Value]At the Kₘ, allows for the sensitive detection of ATP-competitive inhibitors.
Final DMSO Concentration≤ 1%Minimizes solvent effects on enzyme activity while ensuring compound solubility.
Quality Metric Value Acceptance Criteria
Z'-Factor > 0.7 Indicates an excellent separation between positive and negative controls and a low data variability.[13][14]

II. High-Throughput Screening Workflow: From Compound to Data

The HTS workflow is a highly orchestrated process designed for efficiency and reproducibility. Automation plays a critical role in handling the large number of compounds and plates.[9]

A. Compound Library Management

The 1-amino-3-fluoropropan-2-ol derivative library should be dissolved in 100% DMSO to a standard stock concentration (e.g., 10 mM). These stock solutions are typically stored in 96- or 384-well plates under controlled environmental conditions. For the primary screen, a single concentration is usually tested (e.g., 10 µM).

B. HTS Protocol
  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the stock plates to the 384-well assay plates. This "top-off" method minimizes DMSO concentration in the final assay volume.

  • Reagent Addition:

    • Add the target kinase to all wells of the assay plate.

    • Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Reaction Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate the detection signal by adding the HTRF reagents.

  • Data Acquisition: After the detection incubation period, read the plates on an HTRF-compatible plate reader.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_execution Automated Screening cluster_analysis Data Acquisition & Analysis Compound_Library Compound Library (1-Amino-3-fluoropropan-2-ol Derivatives in DMSO) Compound_Plating Acoustic Compound Plating (e.g., 50 nL) Compound_Library->Compound_Plating Assay_Plates 384-Well Assay Plates Assay_Plates->Compound_Plating Kinase_Addition Kinase Addition Compound_Plating->Kinase_Addition Pre_Incubation Pre-incubation (15 min) Kinase_Addition->Pre_Incubation Reaction_Initiation Substrate/ATP Addition Pre_Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (60 min) Reaction_Initiation->Reaction_Incubation Detection_Reagent HTRF Detection Reagent Addition Reaction_Incubation->Detection_Reagent Signal_Development Signal Development (60 min) Detection_Reagent->Signal_Development Plate_Reading HTRF Plate Reading Signal_Development->Plate_Reading Data_Analysis Primary Data Analysis (% Inhibition, Z-Score) Plate_Reading->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection

Caption: Automated HTS workflow for screening 1-amino-3-fluoropropan-2-ol derivatives.

III. Data Analysis and Hit Confirmation: Separating Signal from Noise

Rigorous data analysis is essential to identify true hits and minimize false positives and negatives.[16][17]

A. Primary Data Analysis
  • Normalization: Raw HTS data is normalized to the intra-plate controls. The percent inhibition for each compound is calculated as follows:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Hit Selection: A common method for hit selection is to use a statistical cutoff based on the standard deviation of the sample population. For example, compounds that exhibit a percent inhibition greater than three times the standard deviation of the plate median can be considered primary hits.

B. Hit Confirmation and Secondary Assays

Primary hits must be subjected to a series of confirmatory and secondary assays to eliminate false positives and validate their activity.[18][19][20][21]

  • Confirmatory Screen: Re-test the primary hits in the same assay to confirm their activity. This step helps to eliminate hits resulting from experimental error.

  • Dose-Response Analysis: Active compounds from the confirmatory screen are tested over a range of concentrations (e.g., 8-10 point dose-response curve) to determine their potency (IC₅₀).

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based ADP-Glo™ assay).[11]

  • Counter-Screens and Selectivity Profiling:

    • Counter-Screens: If the primary assay is prone to specific types of interference (e.g., compound autofluorescence), a counter-screen should be performed to identify and eliminate these artifacts.

    • Selectivity Profiling: To assess the specificity of the hit compounds, they should be tested against a panel of related kinases.[22] This helps to identify compounds with a desirable selectivity profile and flags promiscuous inhibitors.

Diagram 2: Hit Validation Cascade

Hit_Validation Primary_Screen Primary HTS (Single Concentration) Primary_Hits Primary Hits (e.g., > 3 SD from median) Primary_Screen->Primary_Hits Confirmatory_Screen Confirmatory Screen (Re-test in primary assay) Primary_Hits->Confirmatory_Screen Confirmed_Hits Confirmed Hits Confirmatory_Screen->Confirmed_Hits Dose_Response Dose-Response Analysis (IC50 Determination) Confirmed_Hits->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo™) Potent_Hits->Orthogonal_Assay Validated_Hits Validated On-Target Hits Orthogonal_Assay->Validated_Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Validated_Hits->Selectivity_Profiling Lead_Candidates Lead Candidates for Further Optimization Selectivity_Profiling->Lead_Candidates

Caption: A stepwise approach to validate hits from the primary HTS.

IV. Conclusion: From High-Throughput Screening to Lead Discovery

The high-throughput screening of 1-amino-3-fluoropropan-2-ol derivatives is a powerful approach for the discovery of novel chemical probes and potential therapeutic leads. By adhering to the principles of rigorous assay development, employing a robust screening workflow, and implementing a comprehensive hit validation cascade, researchers can confidently identify and advance promising compounds. This structured methodology ensures the efficient use of resources and increases the likelihood of success in the early stages of drug discovery.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-Amino-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-fluoropropan-2-ol. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthesis. The information provided is based on established principles of organic chemistry and analogous syntheses of related fluorinated amino alcohols.

Introduction

1-Amino-3-fluoropropan-2-ol is a valuable building block in medicinal chemistry due to the strategic placement of a fluorine atom, which can significantly modulate the physicochemical and pharmacological properties of a lead compound. The synthesis of this molecule, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide will focus on the most common synthetic route: the ring-opening of 3-fluoro-1,2-epoxypropane with ammonia.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Amino-3-fluoropropan-2-ol.

Problem 1: Low or No Conversion of Starting Material (3-fluoro-1,2-epoxypropane)

Possible Causes and Solutions:

  • Insufficient Ammonia Concentration: The concentration of ammonia is critical for driving the reaction forward.

    • Solution: Use a saturated solution of ammonia in an appropriate alcohol (e.g., methanol or ethanol) or use aqueous ammonia at elevated temperatures in a sealed reactor. Ensure the molar excess of ammonia is sufficient, typically ranging from 10 to 25 equivalents.

  • Low Reaction Temperature: The ring-opening of epoxides is often slow at room temperature.

    • Solution: Gradually increase the reaction temperature. For ammonolysis in a sealed tube or autoclave, temperatures between 50-100 °C are commonly employed. Monitor the reaction progress by TLC or GC-MS to avoid decomposition at higher temperatures.

  • Poor Quality of 3-fluoro-1,2-epoxypropane: The epoxide starting material can degrade upon storage.

    • Solution: Use freshly prepared or purified 3-fluoro-1,2-epoxypropane. Purity can be checked by ¹H NMR or GC.

Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Formation of the Regioisomeric Product (2-Amino-3-fluoropropan-1-ol): The nucleophilic attack of ammonia can occur at either carbon of the epoxide ring.

    • Scientific Rationale: The regioselectivity of the ring-opening of unsymmetrical epoxides is influenced by both steric and electronic factors. Under basic or neutral conditions (like with ammonia), the attack generally occurs at the less sterically hindered carbon (C1), leading to the desired 1-Amino-3-fluoropropan-2-ol. However, the electron-withdrawing effect of the fluorine atom can increase the electrophilicity of the adjacent carbon (C2), potentially leading to the formation of the undesired regioisomer.

    • Solution: To favor the desired isomer, maintain basic to neutral reaction conditions. The use of a large excess of ammonia can help in this regard. Lewis acid catalysis can sometimes alter the regioselectivity, but for this specific synthesis, it is generally avoided to prevent side reactions.

  • Formation of Di- and Tri-alkylation Products: The product, 1-Amino-3-fluoropropan-2-ol, can act as a nucleophile and react with the starting epoxide to form secondary and tertiary amines.

    • Solution: A large molar excess of ammonia is crucial to statistically favor the reaction of the epoxide with ammonia over the product amine.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • High Polarity and Water Solubility of the Product: 1-Amino-3-fluoropropan-2-ol is a polar molecule with high water solubility, making extraction from aqueous solutions challenging.

    • Solution 1 (Direct Distillation): After the reaction, excess ammonia and the solvent can be removed under reduced pressure. The resulting crude oil can then be purified by vacuum distillation.

    • Solution 2 (Salt Formation and Extraction): Acidify the reaction mixture with HCl to form the hydrochloride salt of the amino alcohol. This salt may be less soluble in organic solvents, aiding in the removal of non-basic impurities. Subsequent basification and extraction with a polar organic solvent might be effective.

    • Solution 3 (Chromatography): Column chromatography on silica gel can be used for purification. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is typically required.

  • Co-elution of Isomers: The desired product and the regioisomeric byproduct may have similar polarities, making their separation by chromatography difficult.

    • Solution: Optimize the chromatographic conditions. Consider using a different stationary phase or a more selective eluent system. Preparative HPLC might be necessary for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 1-Amino-3-fluoropropan-2-ol?

A1: The most direct and widely employed method is the nucleophilic ring-opening of 3-fluoro-1,2-epoxypropane with ammonia (ammonolysis). This reaction is typically carried out in a polar solvent like methanol or ethanol, often at elevated temperatures in a sealed vessel to maintain a high concentration of ammonia.

Q2: How can I prepare the starting material, 3-fluoro-1,2-epoxypropane?

A2: 3-fluoro-1,2-epoxypropane can be synthesized from epichlorohydrin. A common method involves the reaction of epichlorohydrin with a fluoride source, such as potassium fluoride, in a suitable solvent.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Both epichlorohydrin and 3-fluoro-1,2-epoxypropane are reactive and potentially hazardous chemicals.

  • Epoxides: They are alkylating agents and should be handled with care in a well-ventilated fume hood.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a strong odor. Work in a well-ventilated area and handle with appropriate PPE.

  • Pressure Reactions: When heating the reaction mixture in a sealed tube or autoclave, ensure the vessel is rated for the expected pressure and temperature. Use a blast shield for protection.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a suitable developing system would be a mixture of a polar organic solvent (e.g., ethyl acetate or dichloromethane/methanol) and a base (e.g., triethylamine or ammonium hydroxide) to prevent streaking of the amine product on the silica plate. Staining with ninhydrin can be used to visualize the amine product.

Q5: What are the expected spectroscopic data for 1-Amino-3-fluoropropan-2-ol?

  • ¹H NMR: Expect multiplets for the protons on the three-carbon backbone. The protons on the carbon bearing the fluorine will show coupling to the fluorine atom.

  • ¹³C NMR: Expect three distinct signals for the carbon atoms. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 1-Amino-3-fluoropropan-2-ol (93.10 g/mol ) should be observed.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3-fluoropropan-2-ol via Ammonolysis of 3-fluoro-1,2-epoxypropane

This protocol is a general guideline and may require optimization.

Materials:

  • 3-fluoro-1,2-epoxypropane

  • Saturated solution of ammonia in methanol (prepared by bubbling ammonia gas through cold methanol)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sealed pressure tube or autoclave

Procedure:

  • In a thick-walled pressure tube, place a magnetic stir bar and add 3-fluoro-1,2-epoxypropane.

  • Cool the tube in an ice bath and add a 10-20 fold molar excess of a cold, saturated solution of ammonia in methanol.

  • Seal the pressure tube tightly and allow it to warm to room temperature behind a blast shield.

  • Heat the reaction mixture in an oil bath at 60-80 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the tube to room temperature and then in an ice bath before carefully opening it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and methanol under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine).

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Symptom Possible Cause Recommended Action
Incomplete reactionInsufficient ammonia, low temperatureIncrease molar excess of ammonia, raise reaction temperature
Multiple spots on TLCFormation of regioisomer and/or polyalkylation productsUse a large excess of ammonia, maintain neutral/basic conditions
Product loss during workupHigh water solubility of the productPurify by vacuum distillation or use salt formation for extraction

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Start: 3-fluoro-1,2-epoxypropane c Combine in Pressure Vessel a->c b Ammonia in Methanol b->c d Heat (60-80°C) c->d e Monitor by TLC/GC-MS d->e f Cool and Vent e->f g Remove Volatiles f->g h Purification (Distillation or Chromatography) g->h i Characterization (NMR, MS) h->i j Final Product: 1-Amino-3-fluoropropan-2-ol i->j

Caption: Workflow for the synthesis of 1-Amino-3-fluoropropan-2-ol.

Logical Relationship of Challenges and Solutions

G low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Products regioisomer Regioisomer Formation side_products->regioisomer polyalkylation Polyalkylation side_products->polyalkylation purification_issues Purification Issues product_polarity High Product Polarity purification_issues->product_polarity increase_temp Increase Temperature/Time incomplete_reaction->increase_temp excess_ammonia Use Large Excess of Ammonia incomplete_reaction->excess_ammonia optimize_chromatography Optimize Chromatography regioisomer->optimize_chromatography polyalkylation->excess_ammonia product_polarity->optimize_chromatography vacuum_distillation Vacuum Distillation product_polarity->vacuum_distillation

Caption: Troubleshooting logic for the synthesis of 1-Amino-3-fluoropropan-2-ol.

References

Technical Support Center: Purification of 1-Amino-3-fluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 1-Amino-3-fluoropropan-2-ol hydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your experiments.

Troubleshooting Guide

The purification of polar amino alcohols like this compound can present several challenges. The following table outlines common issues, their probable causes, and recommended solutions based on established chemical principles and experience with similar molecules.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization 1. Inappropriate solvent or solvent system. 2. Solution is not supersaturated. 3. Presence of impurities inhibiting crystallization.1. Solvent Screening: Experiment with different solvent systems. For a polar hydrochloride salt, consider alcohol/ether or alcohol/ester mixtures (e.g., Methanol/Diethyl Ether, Ethanol/Ethyl Acetate). 2. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod, or add a seed crystal if available.[1] 3. Antisolvent Addition: Slowly add a solvent in which the compound is insoluble (an antisolvent) to a concentrated solution to induce precipitation.[1]
Oily Product Instead of Crystals 1. Melting point of the compound is lower than the boiling point of the solvent. 2. Presence of significant impurities.1. Choose a lower-boiling point solvent for recrystallization. 2. Attempt a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a silica plug, to remove major impurities.
Significant Tailing on Silica Gel Chromatography The basic amino group interacts strongly with the acidic silica gel surface.[1]1. Use a Modified Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonium hydroxide to the mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[1] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]
Compound Appears Stuck on the Chromatography Column The compound is highly polar and has a strong affinity for the stationary phase.1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a DCM/MeOH system, increase the percentage of methanol. 2. Add a Basic Modifier: As with tailing, adding a base can help to reduce strong interactions with the silica gel.[1]
Decomposition of the Compound on Silica Gel The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[1]1. Deactivate the Silica Gel: Pre-treat the silica gel by washing it with a dilute solution of triethylamine in a non-polar solvent, followed by the non-polar solvent alone.[1] 2. Minimize Contact Time: Run the column as efficiently as possible to reduce the time the compound spends on the stationary phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, by-products from the synthesis (which could involve epoxide ring-opening or reduction steps), and potentially diastereomers if the synthesis is not stereospecific.[1][2]

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is often suitable for larger quantities of material where the impurities have significantly different solubility profiles from the desired product.

  • Column chromatography is excellent for separating compounds with similar polarities and for smaller-scale purifications where high purity is required.[3]

Q3: My compound is a hydrochloride salt. Do I need to neutralize it before purification?

A3: Generally, for purification of the salt form, you should not neutralize it. The salt form is often more crystalline and may behave differently during chromatography than the free amine. If you need to purify the free amine, you would first neutralize the hydrochloride salt with a base.[3]

Q4: What are some recommended solvent systems for recrystallizing this compound?

A4: Given the polar nature of this amino alcohol hydrochloride, good solvent systems to start with would be a polar solvent in which the compound is soluble when hot, paired with a less polar solvent in which it is insoluble when cold. Some suggestions include:

  • Methanol / Diethyl ether

  • Ethanol / Ethyl acetate

  • Isopropanol / Hexane

You will likely need to determine the optimal solvent system and ratios empirically.

Q5: Can I use reverse-phase HPLC for the purification?

A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an effective method for purifying highly polar compounds like this compound, especially for achieving very high purity on a smaller scale. The unique properties of fluorinated compounds can also be exploited in chromatographic separations.[4]

Experimental Protocols

The following are generalized protocols that should serve as a starting point for the purification of this compound. Optimization will likely be necessary for your specific sample.

Protocol 1: Recrystallization

This protocol aims to purify the compound by exploiting differences in solubility between the desired product and impurities.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot polar solvent (e.g., methanol, ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Further cool the solution in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold, less polar "antisolvent" (e.g., diethyl ether, hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Cool Slowly to Room Temperature A->B Induces Supersaturation C Chill in Ice Bath B->C Maximizes Yield D Collect Crystals by Vacuum Filtration C->D Isolates Solid E Wash with Cold Antisolvent D->E Removes Soluble Impurities F Dry Purified Crystals E->F Chromatography_Workflow A Pack Column with Silica Gel B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E Identify Product F Combine Pure Fractions & Evaporate Solvent E->F G Purified Product F->G

References

Technical Support Center: Synthesis of 1-Amino-3-fluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-fluoropropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the "why" behind the "how," ensuring a deep and practical understanding of the chemical processes involved.

I. Introduction to the Synthesis

This compound is a crucial building block in medicinal chemistry, valued for its role in creating novel therapeutics. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] The synthesis, however, presents several challenges that can impact yield and purity.

The most common and efficient synthetic route involves the nucleophilic ring-opening of a fluorinated epoxide, such as epifluorohydrin (3-fluoro-1,2-epoxypropane), with an amine source, followed by hydrochloride salt formation.

Core Reaction Pathway

The primary transformation can be visualized as a two-step process:

  • Epoxide Ring-Opening: An amine nucleophile attacks one of the electrophilic carbons of the epoxide ring.

  • Acidification: The resulting amino alcohol is treated with hydrochloric acid to form the stable hydrochloride salt.

Below is a diagram illustrating the general workflow.

Synthesis_Workflow A Starting Materials (Epifluorohydrin, Amine Source) B Reaction Setup (Solvent, Temperature Control) A->B C Nucleophilic Ring-Opening B->C D Reaction Monitoring (TLC, GC-MS, NMR) C->D E Workup & Crude Isolation D->E F Purification (Crystallization, Chromatography) E->F G Salt Formation (HCl) F->G H Final Product Analysis (Purity, Yield, Characterization) G->H

Caption: General workflow for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter during the synthesis.

FAQ 1: My yield is consistently low. What are the most likely causes and how can I improve it?

Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:

A. Inefficient Ring-Opening of the Epoxide:

  • Cause: The choice of amine source and reaction conditions are critical. A weak nucleophile or suboptimal temperature can lead to incomplete conversion.

  • Troubleshooting:

    • Amine Source: While ammonia is a common choice, its gaseous nature can be difficult to handle.[2] Consider using a more convenient source like benzylamine, which can be deprotected in a later step, or employing a solution of ammonia in an alcohol like ethanol.[2][3]

    • Temperature Control: The ring-opening of epoxides can be sluggish at room temperature.[4][5][6][7] Gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions. A systematic temperature screen (e.g., 40°C, 60°C, 80°C) is recommended to find the optimal balance.

    • Catalysis: In some cases, a Lewis acid catalyst can facilitate the ring-opening, but this must be carefully controlled to avoid unwanted rearrangements.

B. Side Reactions and Byproduct Formation:

  • Cause: The epoxide ring can be opened at two different positions (regioselectivity). Nucleophilic attack at the less substituted carbon is generally favored, but the electronic effects of the fluorine atom can influence this.[8] Additionally, the newly formed amino alcohol can react further.[9]

  • Troubleshooting:

    • Regiocontrol: The choice of solvent and nucleophile can influence the regioselectivity of the ring-opening. Aprotic polar solvents can sometimes favor attack at the more substituted carbon. It is crucial to characterize the product mixture to determine the isomeric ratio.

    • Preventing Further Reaction: The primary amine product is also a nucleophile and can react with another molecule of the epoxide, leading to di- and poly-alkylation products.[9] Using a large excess of the amine source can help to minimize this side reaction.

C. Product Loss During Workup and Purification:

  • Cause: The amino alcohol product is often highly polar and water-soluble, which can lead to significant losses during aqueous workup and extraction.

  • Troubleshooting:

    • Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery.

    • Purification: If the crude product is an oil, purification by column chromatography on silica gel may be necessary. For solid products, recrystallization is often the best method for achieving high purity. Careful selection of the recrystallization solvent system is key.

FAQ 2: I am observing multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates an impure product mixture. Here are some common impurities and how to identify them:

Potential Impurity Identification Mitigation Strategy
Unreacted Epifluorohydrin Can be detected by GC-MS.Ensure sufficient reaction time and optimal temperature. Use a slight excess of the amine nucleophile.
Regioisomer Can be distinguished by NMR spectroscopy (¹H, ¹³C, ¹⁹F).Optimize reaction conditions (solvent, temperature) to favor the desired isomer.
Di-alkylation Product Higher molecular weight, detectable by MS.Use a large excess of the amine source.
Diol Formed by hydrolysis of the epoxide.Use anhydrous solvents and reagents.
FAQ 3: How can I confirm the regioselectivity of the epoxide ring-opening?

Confirming the regiochemistry is crucial. The nucleophilic attack can occur at either C1 or C2 of the epifluorohydrin.

Regioselectivity A F-CH2-CH(O)CH2 C Attack at C2 (Desired Product) A->C Path A D Attack at C1 (Isomeric Impurity) A->D Path B B Nu-H

Caption: Possible pathways for nucleophilic attack on epifluorohydrin.

  • NMR Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the propanol backbone will be distinct for each isomer.

    • ¹³C NMR: The chemical shifts of the carbons will differ, particularly the carbon bearing the hydroxyl group and the carbon bonded to the nitrogen.

    • ¹⁹F NMR: The fluorine chemical shift and its coupling to adjacent protons will provide definitive evidence of the structure.

  • 2D NMR Techniques: Techniques like COSY and HSQC can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.

FAQ 4: What is the best way to form the hydrochloride salt and purify the final product?

The formation of the hydrochloride salt serves two main purposes: it makes the compound more stable and often facilitates purification by crystallization.

  • Salt Formation:

    • Dissolve the purified free-base amino alcohol in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

    • Add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until the pH is acidic.

    • The hydrochloride salt will typically precipitate out of the solution.

  • Purification of the Salt:

    • Recrystallization: This is the preferred method. A common solvent system is isopropanol/diethyl ether or ethanol/hexane. The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.

    • Washing: If the salt precipitates as a clean solid, it can be collected by filtration and washed with a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual impurities.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3-fluoropropan-2-ol

This protocol uses aqueous ammonia for the ring-opening of epifluorohydrin.

Materials:

  • Epifluorohydrin

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed pressure vessel, add epifluorohydrin (1.0 eq).

  • Cool the vessel in an ice bath and slowly add a large excess of cold aqueous ammonia (e.g., 20 eq).

  • Seal the vessel and stir the mixture at room temperature for 24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture in an ice bath and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Amino-3-fluoropropan-2-ol as a viscous oil.

Protocol 2: Formation and Purification of this compound

Materials:

  • Crude 1-Amino-3-fluoropropan-2-ol

  • Isopropanol

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Diethyl ether

Procedure:

  • Dissolve the crude 1-Amino-3-fluoropropan-2-ol in a minimal amount of isopropanol.

  • Slowly add the hydrochloric acid solution dropwise with stirring. A white precipitate should form.

  • Continue adding the HCl solution until the mixture is acidic (test with pH paper).

  • Add diethyl ether to the mixture to further precipitate the product.

  • Stir the suspension in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

  • For further purification, the solid can be recrystallized from a suitable solvent system like isopropanol/diethyl ether.

IV. Analytical Characterization

A comprehensive analysis is essential to confirm the identity, purity, and yield of the final product.

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the CH₂F, CH(OH), and CH₂NH₃⁺ groups with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Three distinct signals for the propanol backbone.
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A triplet of doublets corresponding to the fluorine atom coupled to the adjacent protons.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the free base.
Melting Point Purity assessment.A sharp and well-defined melting point for the pure hydrochloride salt.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, N, and F should be within ±0.4% of the theoretical values.

V. Safety Considerations

  • Epifluorohydrin: This is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Reactions: When using a sealed vessel, ensure it is rated for the expected pressure and temperature. Do not exceed the recommended operating parameters.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with care and appropriate PPE.

By understanding the underlying chemical principles and potential pitfalls, researchers can optimize the synthesis of this compound, leading to higher yields and purity. This guide provides a framework for troubleshooting and process improvement, empowering scientists to achieve their synthetic goals efficiently and safely.

VI. References

  • Chemours. Hexafluoropropylene Oxide (HFPO). 10

  • RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. 11

  • National Institutes of Health. (n.d.). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. 4

  • Wikipedia. (n.d.). Hexafluoropropylene oxide. 12

  • ResearchGate. (n.d.). Regioselective Fluorohydrin Synthesis from Allylsilanes. 5

  • Smolecule. (2024). (S)-2-Amino-3-fluoropropan-1-ol hydrochloride. 13

  • ChemRxiv. (n.d.). Regioselective Fluorohydrin Synthesis from Allylsilanes. 6

  • ACS Publications. (2024). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry. 7

  • MDPI. (n.d.). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. 8

  • Google Patents. (n.d.). Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride. CN102952025B. 3

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and ammonia. 2

  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. 9

  • X-Mol. (2025). Maximizing Your Synthesis: The Role of 3-Fluoropropan-1-ol in Drug Discovery. 1

References

Technical Support Center: Fluorination of Aminopropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the fluorination of aminopropanol derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during the fluorination of aminopropanol derivatives. Each problem is broken down by potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Fluorinated Product Accompanied by Significant Alkene Formation

Symptom: You observe a significant amount of an alkene byproduct in your reaction mixture, as determined by GC-MS or NMR analysis, leading to a lower than expected yield of the fluorinated aminopropanol.

Potential Cause & Recommended Solution:

  • Cause 1: Elimination (E2) Pathway Dominating over Substitution (SN2). This is one of the most common side reactions in deoxyfluorination.[1][2] Secondary alcohols, like those in many aminopropanol derivatives, are particularly prone to elimination.[2] The basicity of the fluoride source or the reaction conditions can favor the E2 pathway.

    • Solution 1a: Reagent Selection. If using a highly basic fluorinating agent like DAST or Deoxo-Fluor, consider switching to a milder, less basic alternative.[2][3] Reagents like PyFluor have been developed to minimize elimination byproducts.[2][3] For substrates prone to elimination, aminodifluorosulfinium salts (e.g., XtalFluor-E) can offer greater selectivity for substitution when used with a fluoride source.

    • Solution 1b: Temperature Control. High reaction temperatures can favor elimination.[1] Lowering the reaction temperature may suppress the elimination pathway, which often has a higher activation energy than substitution.[1]

    • Solution 1c: Solvent Choice. The choice of solvent can influence the SN2/E2 competition. Polar aprotic solvents can enhance the basicity of the fluoride ion, promoting elimination.[2] Consider using less polar solvents like toluene or dichloromethane.[1][4]

  • Cause 2: Carbocation Rearrangement (E1 Pathway). For substrates that can form a stable carbocation, an E1 elimination pathway may compete with the desired SN1 reaction. This is particularly relevant when using reagents like DAST, which can promote carbocation formation.[5][6]

    • Solution 2a: Reagent and Solvent Modification. To disfavor carbocation formation, use a more nucleophilic fluoride source in a less ionizing solvent.[7] This will favor the SN2 pathway over SN1/E1.

Parameter Condition Favoring Elimination Condition Favoring Substitution Reference
Fluorinating Agent Highly basic (e.g., DAST, Deoxo-Fluor)Less basic (e.g., PyFluor, PhenoFluor™)[2][3][8]
Temperature HighLow[1]
Solvent Polar Aprotic (e.g., DMF, DMSO)Nonpolar or weakly polar (e.g., Toluene, DCM)[1][2][4]
Base Strong, sterically hinderedWeaker, non-nucleophilic (if required)[7]
Problem 2: Formation of an Oxazoline Byproduct

Symptom: You isolate a significant amount of a cyclic 2-oxazoline derivative instead of or in addition to your desired fluorinated product.

Potential Cause & Recommended Solution:

  • Cause: Intramolecular Cyclization. The amino group in your aminopropanol derivative can act as an internal nucleophile. After activation of the hydroxyl group by the fluorinating agent (e.g., DAST, Deoxo-Fluor), the neighboring amino group can attack the activated carbon center, leading to cyclization and formation of an oxazoline.[9] This is a known side reaction when using these reagents with amino alcohols.[9]

    • Solution 1a: Protection of the Amino Group. The most straightforward solution is to protect the amino group prior to the fluorination step. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are generally stable to many fluorination conditions. The protecting group can be removed in a subsequent step.

    • Solution 1b: Use of a Milder Fluorinating Agent. Some fluorinating agents are less prone to promoting this side reaction. Consider screening alternative reagents that are less Lewis acidic.

Problem 3: Formation of Ether Byproducts

Symptom: Your analysis reveals the presence of dimeric ethers or other ether byproducts.

Potential Cause & Recommended Solution:

  • Cause: Intermolecular Reaction. An unreacted alcohol molecule can act as a nucleophile and attack the activated alcohol-fluorinating agent intermediate of another molecule, leading to the formation of an ether. This is more likely to occur at higher concentrations or if the fluorinating agent is added too slowly.

    • Solution 1a: Control of Reaction Conditions. Ensure slow addition of the fluorinating agent to a cooled solution of the aminopropanol derivative. Running the reaction at a lower concentration may also disfavor this bimolecular side reaction.

    • Solution 1b: Solvent Choice. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as solvents or co-solvents can sometimes promote desired reactions while minimizing side reactions, though their effect on ether formation should be evaluated on a case-by-case basis.[10][11]

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is not proceeding to completion. What are the likely causes?

A1: Several factors could lead to incomplete conversion:

  • Inactive Fluorinating Reagent: Many fluorinating agents are moisture-sensitive.[12] Ensure your reagent is fresh and handled under anhydrous conditions.

  • Poor Reagent Solubility: The solubility of some fluoride salts can be low.[1] In such cases, a phase-transfer catalyst may be beneficial.[1]

  • Insufficient Activation: The hydroxyl group of your aminopropanol derivative may not be sufficiently activated. This could be due to the choice of fluorinating agent or the reaction conditions. Some substrates may require a more powerful fluorinating agent or higher temperatures, but be mindful of the potential for increased side reactions.[13]

Q2: I am observing rearrangement products. How can I prevent this?

A2: Rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, often proceed through a carbocation intermediate.[5][6] This is a known issue with reagents like DAST, especially with substrates that can form stabilized carbocations.[5][6] To minimize rearrangements, you should choose reaction conditions that favor an SN2 mechanism over an SN1 mechanism. This includes using less ionizing solvents and fluorinating agents that are less prone to generating carbocations.[7]

Q3: How can I analyze my reaction mixture for these side products?

A3: A combination of analytical techniques is often necessary for a complete picture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying and quantifying volatile byproducts like alkenes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile products and for monitoring the progress of the reaction.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for characterizing your desired product and any fluorine-containing byproducts. 19F NMR is particularly sensitive and can provide detailed information about the electronic environment of the fluorine atom.[15]

Q4: What are the best practices for purifying my fluorinated aminopropanol derivative?

A4: Purification can be challenging due to the similar polarities of the desired product and some byproducts.

  • Flash Column Chromatography: This is the most common method for purification.[1][7] Careful selection of the solvent system is crucial for achieving good separation.

  • Distillation: For thermally stable and sufficiently volatile compounds, vacuum distillation can be an effective purification method.[16]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

Experimental Protocols

General Protocol for Deoxyfluorination using DAST

Materials:

  • Aminopropanol derivative (protected if necessary) (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aminopropanol derivative in anhydrous DCM in a dry flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST to the cooled solution via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caution: DAST is toxic and moisture-sensitive, and can decompose exothermically.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment. Do not heat DAST above 90 °C as it may detonate.[4]

Visualizations

Reaction Pathways in Deoxyfluorination

Fig. 1: Competing Pathways in Deoxyfluorination cluster_0 Desired Pathway cluster_1 Side Reactions A R-OH + Fluorinating Agent B [R-O-S(F)NR'2]+ A->B Activation C R-F (Substitution - SN2) B->C F- Attack D Alkene (Elimination - E2) B->D Base-mediated Proton Abstraction E Oxazoline (Intramolecular Cyclization) B->E Intramolecular NH2 Attack F R-O-R (Ether Formation) B->F R-OH Attack

Caption: Competing reaction pathways in the deoxyfluorination of aminopropanols.

Troubleshooting Workflow

Fig. 2: Troubleshooting Low Yield Start Low Yield of Fluorinated Product Analysis Analyze Byproducts (GC-MS, NMR) Start->Analysis Alkene Alkene is Major Byproduct Analysis->Alkene Oxazoline Oxazoline is Major Byproduct Analysis->Oxazoline Other Other/No Reaction Analysis->Other Alkene_Sol Lower Temp. Change Reagent (e.g., PyFluor) Change Solvent Alkene->Alkene_Sol Yes Oxazoline_Sol Protect Amino Group (e.g., Boc) Oxazoline->Oxazoline_Sol Yes Other_Sol Check Reagent Activity Screen Solvents Increase Temperature Cautiously Other->Other_Sol Yes

Caption: A decision tree for troubleshooting low yields in fluorination reactions.

References

Stability issues of 1-Amino-3-fluoropropan-2-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Amino-3-fluoropropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Considerations

This compound is a chiral amino alcohol containing a fluorine atom, which imparts unique physicochemical properties to the molecule.[1] The presence of amino and hydroxyl groups, along with the fluorine substituent, can influence its stability in solution. Understanding potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The hydrochloride salt form generally offers enhanced stability over the free base by minimizing oxidation.[2] However, issues can still arise depending on the experimental conditions.

This guide will walk you through common stability challenges and provide actionable solutions.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Solution

  • Question: I've prepared an aqueous stock solution of this compound, and I'm observing a decrease in its effective concentration in my assays over a short period. What could be the cause?

  • Answer: Several factors could contribute to the loss of your compound in an aqueous solution. The primary suspects are pH-dependent degradation and inappropriate storage. While the hydrochloride salt is stable, the free amine in solution can be reactive, especially under basic conditions.

    • Potential Cause 1: Basic pH. In basic or even neutral pH environments, the amino group is deprotonated, making it more nucleophilic and susceptible to degradation pathways. A potential degradation route for fluorinated alcohols under basic conditions is through the elimination of hydrogen fluoride (HF), which is facilitated by intramolecular hydrogen bonding.[3]

    • Potential Cause 2: Improper Storage. Even in a suitable buffer, prolonged storage at room temperature or exposure to light can lead to gradual degradation.

    Troubleshooting Steps:

    • pH Verification: Immediately check the pH of your stock solution and any buffered solutions you are using. For optimal stability, it is advisable to maintain the solution in a slightly acidic pH range (e.g., pH 3-6) to ensure the amine remains protonated.

    • Solvent and Buffer Selection: If your experimental conditions permit, consider preparing stock solutions in a slightly acidic buffer. If using organic solvents for stock solutions, ensure they are high-purity and dry, as trace amounts of basic impurities can initiate degradation.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.[2]

    • Fresh Preparations: For sensitive experiments, it is best practice to prepare fresh solutions from the solid compound before each use.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Question: When analyzing my samples containing this compound via HPLC, I'm seeing unexpected peaks that increase in intensity over time. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks is a strong indicator of compound degradation. The identity of these degradation products will depend on the specific conditions your compound has been exposed to.

    • Potential Degradation Pathways:

      • Elimination: As mentioned, HF elimination under basic conditions is a plausible degradation route for fluorinated alcohols.[3]

      • Oxidation: The amino and alcohol groups can be susceptible to oxidation, especially in the presence of trace metal ions or reactive oxygen species.

      • Reaction with Solvent or Buffer Components: The compound could potentially react with components in your solution, such as aldehydes or ketones in certain solvents, or other reactive species in your experimental matrix.

    Troubleshooting and Identification Workflow:

    Degradation_Workflow start Start: Unknown Peak Observed check_control Analyze Control Samples (Freshly prepared vs. Aged) start->check_control identify_degradant Characterize Unknown Peak (LC-MS/MS, NMR) check_control->identify_degradant evaluate_conditions Evaluate Experimental Conditions (pH, Temperature, Solvent) identify_degradant->evaluate_conditions modify_protocol Modify Protocol (Adjust pH, Lower Temp, Use Fresh Solutions) evaluate_conditions->modify_protocol reanalyze Re-analyze and Confirm Stability modify_protocol->reanalyze end End: Stable Experimental Conditions reanalyze->end

    Caption: Workflow for identifying and mitigating degradation.

    • LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weight of the unknown peaks. This can provide clues about the degradation mechanism (e.g., a mass loss corresponding to HF).

    • Forced Degradation Study: To proactively understand potential degradation products, you can perform a forced degradation study. Expose the compound to acidic, basic, oxidative, and photolytic stress conditions and analyze the resulting solutions to identify potential degradants.

    • Optimize Solution Conditions: Based on your findings, adjust the pH, solvent, and storage conditions of your solutions to minimize the formation of these degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[4][5] Storing at room temperature is generally acceptable for the solid form.[6]

  • Q2: What is the best solvent for preparing a stock solution?

    • A2: For a concentrated stock solution, high-purity anhydrous solvents such as DMSO or ethanol are often suitable. For aqueous experiments, it is recommended to prepare a stock solution in a slightly acidic buffer (e.g., pH 4-5) or in water and then immediately dilute it into your buffered experimental medium. The choice of solvent can impact stability, with polar solvents potentially decreasing the stability of fluorinated alcohols under basic conditions.[3]

  • Q3: Is this compound sensitive to light or moisture?

    • A3: While specific data for this compound is limited, related amino alcohol hydrochlorides can be hygroscopic (moisture-sensitive).[2] It is good practice to handle the solid in a low-humidity environment. For compounds with amino groups, protection from light is also a standard precaution to prevent photolytic degradation.[2]

  • Q4: How can I quantify the concentration of this compound in my solutions?

    • A4: Due to the lack of a strong chromophore, direct UV detection in HPLC can be challenging. A more sensitive approach is to use High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after pre-column derivatization of the primary amine.[7][8] Reagents like o-phthalaldehyde (OPA) or dansyl chloride are commonly used for this purpose.[9][10] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) of the amino and hydroxyl groups can be a highly selective and sensitive method.[7]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a systematic approach to evaluate the stability of the compound under different pH and temperature conditions.

Objective: To determine the rate of degradation of this compound in various aqueous buffers over time.

Materials:

  • This compound

  • HPLC-grade water

  • Buffer salts (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9)

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a concentration of 1 mg/mL.

  • Prepare Buffer Solutions: Prepare buffers at pH 4, 7.4, and 9.

  • Prepare Test Solutions: Dilute the primary stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the test solutions into separate vials for each time point and temperature. Store the vials at 4°C, 25°C, and 40°C.

  • Time Points: Withdraw samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Immediately analyze the samples by a suitable quantitative method (e.g., HPLC-FLD after derivatization).

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each condition.

Data Presentation:

pHTemperature (°C)% Remaining after 24h% Remaining after 48h
4.025
7.425
9.025
7.44
7.440
Protocol 2: Quantification by HPLC with Pre-Column Derivatization (using OPA)

This protocol provides a general method for the quantification of this compound.

HPLC_Workflow start Start: Sample Preparation derivatization Derivatization with OPA start->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection hplc->detection quantification Quantification detection->quantification end End: Concentration Determined quantification->end

Caption: HPLC-FLD analysis workflow.

Procedure:

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).[9]

    • Standard Solutions: Prepare a series of standard solutions of this compound in your chosen diluent.

  • Derivatization:

    • To a specific volume of your standard or sample, add the OPA reagent.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[10]

  • Quantification:

    • Generate a standard curve by plotting the peak area of the derivatized standards against their concentrations.

    • Determine the concentration of your samples from the standard curve.

References

Technical Support Center: Optimizing Coupling Reactions of 1-Amino-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 1-Amino-3-fluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of novel chemical entities.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of 1-Amino-3-fluoropropan-2-ol.

Q1: What are the key challenges when coupling 1-Amino-3-fluoropropan-2-ol?

A1: The primary challenges stem from the molecule's structure: a primary amine, a secondary alcohol, and a fluorine atom. Key considerations include:

  • Chemoselectivity: The presence of two nucleophilic sites (amine and hydroxyl groups) necessitates careful selection of reaction conditions to favor amidation over O-acylation.

  • Protecting Groups: To ensure selective N-acylation, protection of the secondary alcohol is often required.[1][2]

  • Steric Hindrance: While not exceptionally bulky, the fluorine atom can influence the local steric and electronic environment, potentially affecting reaction rates.

  • Reaction Monitoring: Due to the potential for side products, careful monitoring of the reaction progress is crucial.

Q2: Do I need to protect the secondary alcohol of 1-Amino-3-fluoropropan-2-ol before coupling?

A2: In many cases, yes. The hydroxyl group can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of an undesired ester byproduct.[3] The choice of protecting group is critical and should be orthogonal to the amine protecting group if one is used. Common alcohol protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), which offer varying stability and deprotection conditions.[4]

Q3: Which coupling reagents are most effective for this substrate?

A3: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[5] For sterically hindered or challenging couplings, more potent reagents are often necessary.[6] Onium salt-based reagents like HATU, HBTU, and PyBOP are generally effective.[7][8] Carbodiimides such as EDC, often used in conjunction with additives like HOBt or OxymaPure, can also be successful, particularly when racemization is a concern.[9][10]

Q4: How does the fluorine atom in 1-Amino-3-fluoropropan-2-ol affect the coupling reaction?

A4: The electron-withdrawing nature of the fluorine atom can slightly reduce the nucleophilicity of the amine, although this effect is less pronounced than in aromatic amines.[11] The C-F bond itself is generally stable under standard coupling conditions.[11] However, the fluorine's presence can influence the conformation of the molecule and may contribute to steric hindrance in some cases.

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low or no product formation is a common issue in amide coupling reactions.[9] Several factors can contribute to this problem.

Possible Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[9]

    • Solution: Ensure the coupling reagent is used in sufficient stoichiometry (typically 1.0-1.5 equivalents).[9] Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve efficiency.[9]

  • Amine Deactivation: The primary amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[9]

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid and maintain the amine in its free base form.[3]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.[9]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[3][9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact the outcome.[5]

    • Solution: Screen different solvents to improve the solubility of your reactants.[12] While most amide couplings proceed at room temperature, gentle heating may be necessary for less reactive partners.[13] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[14]

Issue 2: Formation of O-acylation Side Product

The presence of the secondary alcohol in 1-Amino-3-fluoropropan-2-ol can lead to the formation of an undesired ester byproduct.

Possible Causes & Solutions:

  • Unprotected Hydroxyl Group: The hydroxyl group is a competing nucleophile.

    • Solution 1: Protecting Group Strategy: Protect the alcohol with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, before the coupling reaction. This group can be removed later under specific conditions that do not affect the newly formed amide bond.[4]

    • Solution 2: Optimization of Reaction Conditions: In some cases, careful selection of the coupling reagent and reaction conditions can favor N-acylation. For example, performing the reaction at lower temperatures may increase selectivity.

Issue 3: Epimerization or Racemization

For chiral carboxylic acids, maintaining stereochemical integrity is crucial.

Possible Causes & Solutions:

  • Over-activation of the Carboxylic Acid: Prolonged exposure to the coupling reagent can lead to the formation of symmetric anhydrides or oxazolones, which are prone to racemization.[6]

    • Solution: Minimize the pre-activation time.[6]

  • Strong Base: The use of a strong base can promote racemization.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[6]

  • Inappropriate Coupling Reagent/Additive: Some coupling reagents are more prone to causing racemization than others.

    • Solution: Use additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[9] Phosphonium-based reagents like PyBOP are also known for low levels of racemization.[6]

III. Experimental Protocols & Data

Protocol 1: General Amide Coupling using HATU

This protocol provides a general procedure for the amide coupling of a carboxylic acid with 1-Amino-3-fluoropropan-2-ol using HATU.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[9]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Add 1-Amino-3-fluoropropan-2-ol (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[14]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[9]

  • Purify the crude product by column chromatography if necessary.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the general effectiveness of various coupling reagents for amide bond formation. The optimal choice will depend on the specific substrates and desired reaction conditions.

Coupling ReagentAdditiveBaseTypical SolventKey AdvantagesPotential Drawbacks
HATU None neededDIPEA, TEADMF, DCMHigh reactivity, good for hindered substrates.[15]Higher cost, potential for side reactions if not used correctly.[15]
HBTU HOBtDIPEA, TEADMF, DCMSimilar to HATU, widely used.Can cause racemization in sensitive substrates.
EDC HOBt, OxymaPureDIPEA, TEADCM, DMFWater-soluble byproducts, easy workup.Can lead to racemization without additives.[10]
PyBOP None neededDIPEA, TEADMF, DCMLow racemization, effective for peptide synthesis.[7]More expensive than carbodiimides.
T3P PyridinePyridineEthyl Acetate, THFLow toxicity, easy workup.[7]May require specific solvent systems.[7]

IV. Visualizations

Diagram 1: General Workflow for Amide Coupling

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process CarboxylicAcid Carboxylic Acid Activation Carboxylic Acid Activation CarboxylicAcid->Activation Amine 1-Amino-3-fluoropropan-2-ol Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Quenching & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for amide coupling.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low or No Yield CheckActivation Is Carboxylic Acid Activation Complete? Start->CheckActivation CheckAmine Is the Amine Protonated? CheckActivation->CheckAmine Yes IncreaseReagent Increase Coupling Reagent Stoichiometry Pre-activate Carboxylic Acid CheckActivation->IncreaseReagent No CheckWater Is Water Present in the Reaction? CheckAmine->CheckWater No AddBase Add Non-nucleophilic Base (DIPEA) CheckAmine->AddBase Yes CheckConditions Are Reaction Conditions Optimal? CheckWater->CheckConditions No UseAnhydrous Use Anhydrous Solvents Run Under Inert Atmosphere CheckWater->UseAnhydrous Yes Optimize Screen Solvents Optimize Temperature and Time CheckConditions->Optimize No Success Improved Yield CheckConditions->Success Yes IncreaseReagent->CheckAmine AddBase->CheckWater UseAnhydrous->CheckConditions Optimize->Success

Caption: Troubleshooting logic for low yield.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. --INVALID-LINK--

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. --INVALID-LINK--

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. --INVALID-LINK--

  • CordenPharma. Optimizing Peptide Coupling: Key Techniques. --INVALID-LINK--

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. --INVALID-LINK--

  • American Peptide Society. Tips & Tricks. --INVALID-LINK--

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015,13, 11463-11469. --INVALID-LINK--

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Org. Process Res. Dev. 2019, 23, 11, 2454–2462. --INVALID-LINK--

  • Reddit. amide coupling help. --INVALID-LINK--

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--

  • Wikipedia. Protecting group. --INVALID-LINK--

  • Organic Chemistry Portal. Protective Groups. --INVALID-LINK--

  • National Institutes of Health. Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nat Commun14 , 1877 (2023). --INVALID-LINK--

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. RSC Adv., 2022, 12 , 28434-28445. --INVALID-LINK--

  • AxisPharm. Amide coupling Protocol for Amino PEG. --INVALID-LINK--

  • ResearchGate. Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. --INVALID-LINK--

  • CRC Press. Amino Acid-Protecting Groups. --INVALID-LINK--

  • ACS Publications. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. J. Org. Chem. 2022, 87, 15, 9884–9893. --INVALID-LINK--

  • Biotage. Using double coupling to improve your peptide synthesis. --INVALID-LINK--

  • NCERT. Amines. --INVALID-LINK--

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. --INVALID-LINK--

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? --INVALID-LINK--

  • ResearchGate. Amino Acid-Protecting Groups. --INVALID-LINK--

  • Organic Chemistry Portal. Amino Protecting Groups Stability. --INVALID-LINK--

  • PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol. --INVALID-LINK--

  • PubChem. (2R)-3-amino-2-fluoropropan-1-ol. --INVALID-LINK--

  • PubChem. 1-Amino-3-fluoropropan-2-ol. --INVALID-LINK--

  • PubChem. 3-Amino-1,1,1-trifluoropropan-2-ol. --INVALID-LINK--

  • Organic Chemistry Portal. Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. --INVALID-LINK--

  • National Institutes of Health. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Angew Chem Int Ed Engl. 2019 Jun 3; 58(23): 7823–7832. --INVALID-LINK--

  • Reddit. Coupling reaction sometimes works, sometimes doesn't. --INVALID-LINK--

  • National Institutes of Health. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. 2021 Jan; 26(2): 449. --INVALID-LINK--

  • PubChem. (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. --INVALID-LINK--

  • SciSpace. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001). --INVALID-LINK--

  • ChemicalBook. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. --INVALID-LINK--

  • ChemWhat. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9. --INVALID-LINK--

References

Technical Support Center: Synthesis of 1-Amino-3-fluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-fluoropropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring a successful and efficient experimental workflow.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the nucleophilic ring-opening of epifluorohydrin with an amine source, followed by conversion to the hydrochloride salt. While conceptually straightforward, this reaction pathway presents several potential challenges. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I have followed the reaction protocol, but upon work-up and analysis (TLC, LC-MS), I see very little or no formation of 1-Amino-3-fluoropropan-2-ol. What could be the cause?

Why It Happens:

  • Reagent Quality: The primary culprits are often the quality of the epifluorohydrin and the ammonia source. Epifluorohydrin can polymerize upon storage, especially if exposed to trace acids or bases. Aqueous ammonia solutions can lose concentration over time.

  • Reaction Temperature: The ring-opening of epoxides is temperature-sensitive. While heating can accelerate the reaction, excessive temperatures can lead to the polymerization of epifluorohydrin or other side reactions. Conversely, if the temperature is too low, the reaction may be impractically slow.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol can participate in the reaction and solvate the nucleophile, potentially slowing down the reaction rate.

Recommended Action:

  • Verify Reagent Quality:

    • Epifluorohydrin: It is advisable to use freshly distilled epifluorohydrin for the best results.

    • Ammonia Source: If using aqueous ammonia, ensure its concentration is verified. Alternatively, using a solution of ammonia in an alcohol (e.g., methanolic ammonia) can provide a more controlled and anhydrous environment.

  • Optimize Reaction Temperature:

    • Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) in a sealed vessel can be attempted, but with caution to avoid polymerization.

  • Solvent Considerations:

    • A common and effective solvent system is an alcohol such as methanol or ethanol, which can also serve as the solvent for the ammonia.

    • Ensure the solvent is of sufficient purity and compatible with the reaction conditions.

Issue 2: Formation of a Significant Amount of an Isomeric Byproduct

Question: My analysis shows two isomeric products. How can I improve the regioselectivity of the reaction to favor the desired 1-Amino-3-fluoropropan-2-ol?

Why It Happens:

The formation of two regioisomers, 1-Amino-3-fluoropropan-2-ol and 2-Amino-3-fluoropropan-1-ol, is a common challenge in the ring-opening of unsymmetrical epoxides. The outcome of the nucleophilic attack is governed by both steric and electronic factors.

  • SN2 Attack (Favors Desired Product): Under neutral or basic conditions, the ring-opening of epoxides generally follows an SN2 mechanism.[1] The nucleophile (ammonia) will attack the least sterically hindered carbon atom. In the case of epifluorohydrin, this is the C1 carbon, leading to the desired product.

  • SN1-like Attack (Favors Isomeric Byproduct): While less common under these conditions, any reaction conditions that promote the development of a partial positive charge (carbocation-like character) on the epoxide carbons can lead to an SN1-type mechanism. In such a scenario, the nucleophile may attack the more substituted carbon (C2).

Recommended Action:

  • Maintain Basic/Neutral Conditions: Avoid acidic conditions during the ring-opening step, as this can promote an SN1-like mechanism. The use of ammonia itself provides a basic environment.

  • Control Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which in this case is the result of attack at the least hindered carbon.

  • Choice of Nucleophile: While ammonia is the most direct nucleophile, using a bulkier amine source followed by deprotection could potentially enhance selectivity, although this adds steps to the synthesis.

Experimental Protocol: Regioselective Synthesis of 1-Amino-3-fluoropropan-2-ol

  • To a solution of epifluorohydrin (1.0 eq) in methanol (5-10 volumes) in a sealed pressure vessel, add a 7 M solution of ammonia in methanol (5-10 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the epifluorohydrin is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be used directly for hydrochloride salt formation or purified further.

Issue 3: Difficulty in Isolating and Purifying the Product

Question: After the reaction, I am left with a viscous oil that is difficult to handle and purify. How can I effectively isolate the 1-Amino-3-fluoropropan-2-ol?

Why It Happens:

Amino alcohols are often polar, viscous liquids that can be challenging to purify by standard techniques like distillation (due to high boiling points) or silica gel chromatography (due to streaking). The formation of the hydrochloride salt is often the best strategy for purification, as it typically results in a crystalline solid.

Recommended Action:

  • Aqueous Work-up (Use with Caution): An aqueous work-up can be performed to remove some impurities, but the high water solubility of the product can lead to significant losses. If attempted, the aqueous layer should be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), although extraction efficiency may be low.

  • Direct Crystallization of the Free Base: In some cases, the free base may be crystallized from a suitable solvent system. This would require experimentation with various solvents (e.g., isopropanol, ethyl acetate, hexane mixtures).

  • Purification via Hydrochloride Salt Formation: This is the most common and recommended method. The crude amino alcohol is dissolved in a suitable solvent, and HCl is added to precipitate the hydrochloride salt.

Purification MethodAdvantagesDisadvantages
Distillation Can provide high purity for volatile compounds.High boiling point of the product makes it unsuitable.
Silica Gel Chromatography Good for separating non-polar to moderately polar compounds.High polarity of the amino alcohol can lead to poor separation.
Crystallization of Free Base Can yield a pure, solid product.May be difficult to find a suitable solvent system.
Crystallization of HCl Salt Often forms a stable, crystalline solid; aids in purification.Can sometimes form an oil or be hygroscopic.[2]
Issue 4: Problems with Hydrochloride Salt Formation

Question: I am trying to form the hydrochloride salt, but I am getting an oil instead of a crystalline solid. What can I do to induce crystallization?

Why It Happens:

The formation of an oil or a hygroscopic solid during salt formation is a common issue, especially if trace amounts of water are present.[3] The choice of solvent for the salt formation is also crucial.

Recommended Action:

  • Use Anhydrous HCl: It is critical to use an anhydrous source of HCl. Aqueous HCl will introduce water and likely prevent crystallization.

    • HCl in an Organic Solvent: Commercially available solutions of HCl in solvents like dioxane, diethyl ether, or isopropanol are excellent choices.

    • In Situ Generation of HCl: Anhydrous HCl can be generated in situ by the reaction of acetyl chloride or thionyl chloride with an alcohol like methanol or ethanol. This should be done with caution and under anhydrous conditions.

  • Optimize the Solvent System:

    • Dissolve the crude amino alcohol in a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add the anhydrous HCl solution while stirring.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective.

    • Trituration of the oil with a non-polar solvent like hexane or pentane can sometimes solidify the product.

Experimental Protocol: Formation of this compound

  • Dissolve the crude 1-Amino-3-fluoropropan-2-ol in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the solution is acidic (test with pH paper).

  • Continue stirring in the ice bath for 30-60 minutes.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If an oil forms, attempt to induce crystallization by scratching or adding a co-solvent like hexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product if I start with a chiral epifluorohydrin?

If you start with an enantiomerically pure epifluorohydrin (e.g., (S)-epifluorohydrin), the ring-opening with ammonia will proceed with inversion of configuration at the center of attack (C1). This is a hallmark of the SN2 mechanism.[1] Therefore, you will obtain the corresponding enantiomerically pure 1-Amino-3-fluoropropan-2-ol.

Q2: Can I use other amine sources instead of ammonia?

Yes, other primary or secondary amines can be used. However, this will result in an N-substituted product. If the final product needs to be the primary amine, you would need to use a protecting group strategy, such as using benzylamine followed by hydrogenolysis to remove the benzyl group. This adds extra steps to the synthesis.[4]

Q3: How can I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (epifluorohydrin). A suitable stain, such as permanganate or ninhydrin (for the product), will be necessary to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that can confirm the formation of the product by its mass and can also help identify any byproducts.

Q4: What are the main safety precautions for this synthesis?

  • Epifluorohydrin: Epifluorohydrin is a toxic and volatile substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Ammonia: Concentrated ammonia solutions are corrosive and have a strong odor. Handle in a fume hood.

  • Pressure Vessel: The reaction with ammonia is often carried out in a sealed vessel, which can build up pressure. Ensure the vessel is appropriate for the reaction scale and temperature.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway and Potential Pitfalls

G cluster_0 Reaction Pathway cluster_1 Potential Issues Epifluorohydrin Epifluorohydrin Ring_Opening Nucleophilic Ring Opening (SN2 Attack) Epifluorohydrin->Ring_Opening Polymer Polymerization Epifluorohydrin->Polymer High Temp/ Impurities Ammonia Ammonia Ammonia->Ring_Opening Free_Base 1-Amino-3-fluoropropan-2-ol (Crude Product) Ring_Opening->Free_Base Isomer Isomeric Byproduct (2-Amino-3-fluoropropan-1-ol) Ring_Opening->Isomer Incorrect Regioselectivity HCl_Formation HCl Salt Formation Free_Base->HCl_Formation Final_Product 1-Amino-3-fluoropropan-2-ol HCl (Pure Product) HCl_Formation->Final_Product Oiling_Out Oiling out during salt formation HCl_Formation->Oiling_Out Presence of Water

Caption: Key steps and common problems in the synthesis.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product? Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Reagent_Quality Check Reagent Quality (Epifluorohydrin, NH3) Check_Yield->Reagent_Quality Yes Identify_Impurity Identify Impurity (LC-MS, NMR) Check_Purity->Identify_Impurity Yes Purification_Issue Difficulty with Crystallization? Check_Purity->Purification_Issue Yes Reaction_Conditions Optimize Temp. & Time Reagent_Quality->Reaction_Conditions Isomer_Impurity Is it the regioisomer? Identify_Impurity->Isomer_Impurity Polymer_Impurity Is it polymer? Identify_Impurity->Polymer_Impurity Adjust_Conditions Use lower temp, ensure basic conditions Isomer_Impurity->Adjust_Conditions Yes Purify_Starting_Material Distill Epifluorohydrin Polymer_Impurity->Purify_Starting_Material Yes Anhydrous_HCl Use Anhydrous HCl (e.g., in Dioxane) Purification_Issue->Anhydrous_HCl Solvent_Screen Screen Crystallization Solvents (IPA, EtOAc) Anhydrous_HCl->Solvent_Screen

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 1-Amino-3-fluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Amino-3-fluoropropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its high polarity, the presence of a primary amine, a secondary alcohol, and a fluorine atom present unique challenges for purification. This guide provides a systematic approach to identifying and removing impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis and Common Impurities

Q1: What are the common impurities I should expect from the synthesis of this compound?

The synthesis of this compound typically involves the reaction of epifluorohydrin with an ammonia source. The primary impurities arise from side reactions and incomplete reactions.

  • Unreacted Starting Materials: Residual epifluorohydrin and ammonia.

  • Di-addition Product: The secondary amine formed from the initial reaction can react with another molecule of epifluorohydrin to form a tertiary amine.

  • Regioisomer: Although the reaction is generally regioselective for the attack of the amine at the less hindered carbon of the epoxide, a small amount of the 2-amino-3-fluoropropan-1-ol isomer may be formed.

  • Polymerization Products: Epoxides can undergo polymerization, especially under certain conditions, leading to higher molecular weight impurities.

Troubleshooting: Identifying Impurities

To effectively remove impurities, it is crucial to first identify them. A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of the purity. Use a polar solvent system, for example, a mixture of dichloromethane, methanol, and ammonium hydroxide.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can quantify the impurities. Due to the polar nature of the analyte, a standard C18 column may not provide adequate retention.[1] Consider using a polar-embedded or polar-endcapped C18 column, or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the main product and impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

Q2: My reaction mixture is a complex mess. Where do I start with the purification?

For a complex mixture, a multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction, a simple acid-base extraction can be a good first step. Since your product is an amine hydrochloride, it will be soluble in the aqueous acidic phase, while non-basic organic impurities will be extracted into an organic solvent.

  • Recrystallization: This is often the most effective method for purifying crystalline solids like hydrochloride salts.

  • Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is the next logical step.

Purification by Recrystallization

Q3: I'm struggling to find a good solvent system for the recrystallization of this compound. What do you recommend?

Finding the right solvent is key to successful recrystallization.[2][3][4] The ideal solvent should dissolve the compound when hot but not when cold. For polar hydrochloride salts, single solvents are often not effective. A mixed solvent system is usually required.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Isopropanol/MethanolA good starting point for many hydrochloride salts.[5]
Ethanol/WaterThe addition of a small amount of water can increase the solubility of the polar salt at higher temperatures.
Methanol/Diethyl EtherDiethyl ether can be used as an anti-solvent to induce crystallization from a methanol solution.
Acetone/WaterSimilar to the ethanol/water system, this can be an effective combination.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to too high a concentration or too rapid cooling. Try using a more dilute solution or allowing the solution to cool more slowly.

  • No Crystals Form: This could be due to using too much solvent or the compound being too soluble even at low temperatures. Try evaporating some of the solvent or adding an anti-solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]

  • Low Recovery: This is a common issue. Ensure you are using the minimum amount of hot solvent to dissolve your compound. Washing the collected crystals with a large volume of cold solvent can also lead to significant loss. Use a minimal amount of ice-cold solvent for washing.[2][6]

Purification by Column Chromatography

Q4: My compound streaks badly on a silica gel column. How can I improve the separation?

The basic nature of the amine in your compound leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.[7][8]

Strategies to Overcome Streaking:

  • Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel.[7][8] A common choice is triethylamine (0.1-1%).

  • Amine-Functionalized Silica: Using an amine-bonded silica stationary phase can significantly improve the peak shape and separation of basic compounds.[9][10]

  • Alumina Column Chromatography: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of amines.[11]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge.[12][13][14] Since your compound is a hydrochloride salt, it will be positively charged and can be purified using a cation exchange resin.

Workflow for Flash Chromatography Method Development:

flash_chromatography_workflow start Start with Crude Product tlc TLC Analysis on Silica Gel (e.g., DCM/MeOH/NH4OH) start->tlc streaking Observe Streaking? tlc->streaking no_streaking Good Separation on TLC streaking->no_streaking No add_modifier Add Basic Modifier to Eluent (e.g., 1% Triethylamine) streaking->add_modifier Yes alternative_stationary_phase Consider Alternative Stationary Phases streaking->alternative_stationary_phase If modifier is ineffective flash_silica Proceed with Flash Chromatography on Silica Gel no_streaking->flash_silica purified_product Purified Product flash_silica->purified_product retry_tlc Re-run TLC with Modifier add_modifier->retry_tlc retry_tlc->streaking amine_silica Amine-Functionalized Silica alternative_stationary_phase->amine_silica alumina Alumina alternative_stationary_phase->alumina ion_exchange Ion-Exchange Chromatography alternative_stationary_phase->ion_exchange amine_silica->flash_silica alumina->flash_silica ion_exchange->purified_product

Caption: Workflow for selecting and optimizing a flash chromatography method.

Analytical Methods

Q5: What are the recommended HPLC conditions for analyzing the purity of this compound?

As mentioned, the high polarity of this compound makes its analysis by standard reversed-phase HPLC challenging.

Recommended HPLC Starting Conditions:

ParameterRecommendationRationale
Column HILIC (e.g., silica, amide, or zwitterionic stationary phase)HILIC is specifically designed for the retention and separation of polar compounds.[1]
Polar-Embedded or Polar-Endcapped C18These columns offer better retention of polar analytes compared to traditional C18 columns.[1]
Mobile Phase Acetonitrile/Water with a buffer (e.g., ammonium formate or ammonium acetate)The high organic content in HILIC promotes the partitioning of the polar analyte onto the stationary phase. The buffer is necessary for good peak shape.
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)The analyte lacks a strong chromophore, making UV detection difficult. ELSD and CAD are universal detectors suitable for non-volatile compounds.
Fluorescence Detector (with derivatization)Derivatization with a fluorescent tag (e.g., o-phthalaldehyde) can significantly enhance sensitivity.[15]

Troubleshooting HPLC Analysis:

  • Poor Peak Shape: This is often related to the mobile phase pH or buffer concentration. Optimize these parameters to achieve symmetrical peaks. For basic amines, a slightly acidic mobile phase can improve peak shape.

  • Low Sensitivity: If you are using UV detection, the sensitivity will likely be low. Consider using ELSD, CAD, or derivatization for fluorescence detection.

Q6: How can NMR spectroscopy help in assessing the purity?

NMR is a powerful tool for both qualitative and quantitative analysis.

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The integration of these signals can be used to determine the relative amounts of the desired product and any proton-containing impurities.

  • 19F NMR: Fluorine NMR is particularly useful as the fluorine signal will be a clean singlet (or a doublet if coupled to a proton) in a region of the spectrum that is free from other signals. The presence of multiple fluorine signals would indicate the presence of fluorine-containing impurities.

  • 13C NMR: Carbon NMR provides information about the carbon skeleton of the molecule and can help to identify isomeric impurities.

Expected NMR Data:

While experimental data for the specific compound is not widely published, based on similar structures, the following are expected shifts.

NucleusPredicted Chemical Shift Range (ppm)
1H2.5 - 4.5
13C40 - 75
19F-220 to -240 (referenced to CFCl3)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in a clean Erlenmeyer flask.

  • In a separate beaker, heat the chosen solvent (e.g., isopropanol) to boiling.

  • Add the minimum amount of hot solvent to the flask containing the crude product until it just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack the column with the slurry.

  • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine.

  • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Purification Workflow:

purification_workflow crude_product Crude 1-Amino-3-fluoropropan-2-ol HCl analytical_assessment Analytical Assessment (TLC, HPLC, NMR) crude_product->analytical_assessment is_pure Is Purity > 98%? analytical_assessment->is_pure recrystallization Recrystallization is_pure->recrystallization No final_product Pure Product is_pure->final_product Yes recrystallization->analytical_assessment column_chromatography Column Chromatography recrystallization->column_chromatography If purity is still low column_chromatography->analytical_assessment

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of 1-Amino-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 1-Amino-3-fluoropropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for achieving high stereoselectivity in this critical synthesis. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses the most frequent problems encountered during the synthesis of chiral 1-Amino-3-fluoropropan-2-ol.

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Reduction of 1-Amino-3-fluoropropan-2-one

Question: "I am attempting an asymmetric reduction of the aminoketone precursor using a chiral catalyst (e.g., a CBS catalyst or a Noyori-type catalyst), but my enantiomeric excess is consistently below 95%. What are the primary factors I should investigate?"

Answer: Achieving high enantioselectivity in the reduction of α-aminoketones is highly sensitive to several parameters. Low e.e. is typically traced back to catalyst integrity, reaction conditions, or substrate quality.

Potential Causes & Step-by-Step Solutions:

  • Improper Catalyst Activation or Decomposition:

    • Why it happens: Chiral catalysts, particularly organometallic complexes and borane-based reagents like the Corey-Bakshi-Shibata (CBS) catalyst, require precise activation and are often sensitive to air and moisture. Incomplete activation leads to a competing, non-selective background reaction, while decomposition destroys the chiral environment.

    • Troubleshooting Protocol:

      • Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are scrupulously dried. Conduct the reaction under a positive pressure of argon or nitrogen.

      • Catalyst Pre-formation/Activation: For CBS reductions, ensure the catalyst is properly formed by reacting the oxazaborolidine precursor with borane (BH₃) before adding the ketone substrate. Allow this pre-formation step to proceed for the recommended time (typically 15-30 minutes) at the specified temperature.

      • Source Verification: Use a fresh, reputable source of the catalyst. If the catalyst has been stored for a long time, its activity may be compromised. Consider titrating the borane source to confirm its concentration.

  • Sub-Optimal Reaction Temperature:

    • Why it happens: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Troubleshooting Protocol:

      • Lower the Temperature: Perform the reaction at a lower temperature. For many asymmetric reductions, temperatures between -40°C and -78°C are optimal.

      • Controlled Addition: Add the substrate slowly to the catalyst solution at the reduced temperature to maintain control and prevent local temperature increases.

  • Incorrect Stoichiometry:

    • Why it happens: The stoichiometry between the borane source, the catalyst, and the substrate is critical. An excess of the reducing agent relative to the catalyst can lead to an increase in the uncatalyzed, non-selective reduction pathway.

    • Troubleshooting Protocol:

      • Verify Reagent Amounts: Carefully check the molar ratios. A typical ratio for a CBS reduction is 1.0 eq of substrate, 1.1-1.2 eq of borane, and 0.05-0.1 eq of the CBS catalyst.

      • Use a Syringe Pump: For precise control, use a syringe pump for the slow addition of either the substrate or the borane solution.

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low e.e. (<95%) Observed check_catalyst Step 1: Verify Catalyst Integrity - Fresh Reagent? - Strict Inert Atmosphere? - Correct Pre-activation? start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions - Lower Temperature? (-40 to -78°C) - Solvent Purity? check_catalyst->check_conditions Yes solution_catalyst Solution: Use fresh catalyst, ensure rigorous inert conditions, follow activation protocol. check_catalyst->solution_catalyst No check_stoichiometry Step 3: Check Stoichiometry - Correct Molar Ratios? - Slow Addition Protocol? check_conditions->check_stoichiometry Yes solution_conditions Solution: Re-run at lower temp. Use freshly distilled solvent. check_conditions->solution_conditions No solution_stoichiometry Solution: Recalculate molar ratios. Use syringe pump for addition. check_stoichiometry->solution_stoichiometry No end High e.e. Achieved check_stoichiometry->end Yes solution_catalyst->end solution_conditions->end solution_stoichiometry->end G cluster_0 Racemic Mixture R_alcohol (R)-Substrate enzyme Lipase (e.g., CALB) + Acyl Donor R_alcohol->enzyme S_alcohol (S)-Substrate S_alcohol->enzyme R_ester (R)-Acylated Product (Fast Reaction) enzyme->R_ester k_fast S_alcohol_unreacted (S)-Unreacted Substrate (Recovered) enzyme->S_alcohol_unreacted k_slow (negligible) separation Separation (Chromatography or Extraction) R_ester->separation S_alcohol_unreacted->separation final_R Desired (R)-Product (after deacylation) separation->final_R final_S Desired (S)-Product separation->final_S

Technical Support Center: Stereoselective Synthesis of Chiral Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of chiral fluorinated amino alcohols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity during your synthetic routes. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address the specific challenges you may encounter.

Section 1: Understanding and Troubleshooting Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral molecules. In the context of fluorinated amino alcohols, the presence of electron-withdrawing fluorine atoms can influence the acidity of adjacent protons, potentially increasing the susceptibility to racemization under certain conditions.

FAQ 1: I'm observing significant racemization in my synthesis. What are the most common causes?

Answer: Racemization in amino acid and amino alcohol synthesis typically proceeds through the formation of a planar, achiral intermediate, such as an enolate or an oxazolone (azlactone).[1][2] Several factors in your experimental setup can promote the formation of these intermediates:

  • Choice of Base: Strong, sterically unhindered bases can readily deprotonate the α-carbon, leading to enolization and subsequent racemization.[1][3]

  • Reaction Temperature: Higher reaction temperatures provide the necessary activation energy for racemization pathways to occur more readily.

  • Solvent Effects: Protic solvents can facilitate proton exchange, while polar aprotic solvents may stabilize charged intermediates that are prone to racemization.[4]

  • Activation Method (for amide bond formation prior to reduction): Certain activating agents used in peptide synthesis, especially when forming an amide bond that is later reduced, are notorious for causing racemization.[1][5]

  • Protecting Groups: The nature of the protecting groups on the amine and alcohol functionalities can influence the acidity of the α-proton. Some protecting groups may be labile under conditions that also favor racemization.[4]

Troubleshooting Guide: Pinpointing the Source of Racemization

Potential Cause Troubleshooting Steps & Recommendations Underlying Principle
Inappropriate Base • Substitute strong bases (e.g., triethylamine) with sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] • For highly sensitive substrates, consider even milder bases like 2,4,6-collidine.[1]Steric hindrance around the basic nitrogen atom minimizes its ability to abstract the α-proton, while still being effective for the desired reaction.
Elevated Temperature • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. We recommend starting at 0 °C or -20 °C and monitoring the reaction progress.[6]Lowering the kinetic energy of the system reduces the likelihood of overcoming the activation barrier for racemization.
Solvent Choice • Screen a range of aprotic solvents. Non-polar aprotic solvents are often a good starting point.Aprotic solvents do not facilitate the proton exchange that is often a key step in racemization mechanisms.
Sub-optimal Coupling • If forming an amide bond, use coupling reagents with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5]These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization than other activated species.

Diagram: The Oxazolone Mechanism of Racemization

racemization_mechanism cluster_chiral Chiral Starting Material cluster_planar Planar Intermediate cluster_racemic Racemic Product chiral_acid N-Acyl Amino Acid (Chiral) oxazolone Oxazolone (Planar, Achiral) chiral_acid->oxazolone Activation & Base-catalyzed tautomerization racemic_product Racemic Mixture oxazolone->racemic_product Nucleophilic attack (from either face)

Caption: Oxazolone formation is a key pathway to racemization.

Section 2: Proactive Strategies for Stereocontrol

Preventing racemization is always preferable to dealing with a racemic mixture. The following section details robust synthetic strategies designed to maintain or install the desired stereochemistry.

FAQ 2: How can I proactively design my synthesis to avoid racemization?

Answer: A well-designed synthetic strategy is your best defense. Consider these state-of-the-art approaches:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction.[7] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Fluorinated oxazolidinones (FOX) have shown excellent performance in directing alkylation and other transformations.[8][9]

  • Organocatalysis: Chiral small molecules can catalyze reactions with high enantioselectivity. For instance, L- or D-proline can be used to catalyze Mannich reactions between fluorinated aldimines and aldehydes, leading to the formation of chiral fluorinated β-amino alcohols with high diastereo- and enantioselectivity after a reduction step.[10]

  • Biocatalysis/Enzymatic Methods: Enzymes operate under mild conditions and exhibit exquisite stereoselectivity, making them ideal for synthesizing chiral molecules.[11]

    • Kinetic Resolution: Lipases can be used for the enantioselective hydrolysis of racemic fluorinated β-amino carboxylic esters, yielding one enantiomer as the acid and the other as the unreacted ester, both with high enantiomeric excess.[12]

    • Asymmetric Synthesis: Alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) can be used in one-pot reactions to convert prochiral ketones to chiral fluorinated amino alcohols with excellent stereocontrol.[12][13]

  • Counteranion Engineering: Recent studies have shown that fluorine-containing counteranions, such as hexafluorophosphate, can significantly enhance both reactivity and stereocontrol in copper-catalyzed syntheses of vicinal amino alcohols.[14][15]

Workflow: Strategy Selection for Stereocontrol

strategy_selection start Goal: Synthesize Chiral Fluorinated Amino Alcohol q1 Do you have a prochiral ketone or aldehyde? start->q1 q2 Is a racemic precursor readily available? q1->q2 No organocatalysis Organocatalysis (e.g., Proline-catalyzed Mannich) q1->organocatalysis Yes biocatalysis_asym Asymmetric Biocatalysis (e.g., ADH/ATA cascade) q1->biocatalysis_asym Yes auxiliary Chiral Auxiliary (e.g., FOX auxiliary) q2->auxiliary Yes biocatalysis_res Enzymatic Kinetic Resolution (e.g., Lipase-mediated) q2->biocatalysis_res Yes

Caption: Decision tree for selecting a stereocontrol strategy.

Section 3: Recommended Protocols

Here we provide condensed, step-by-step protocols for some of the key methods discussed. Note: These are generalized protocols and may require optimization for your specific substrate.

Protocol 1: Proline-Catalyzed Asymmetric Mannich Reaction

This protocol is adapted from methodologies for the synthesis of γ-fluorinated β-amino alcohols.[10]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the fluorinated aldimine (1.0 equiv) and L- or D-proline (20 mol%) in N-Methyl-2-pyrrolidone (NMP).

  • Cooling: Cool the reaction mixture to -20 °C.

  • Aldehyde Addition: Add the aliphatic aldehyde (1.5-2.0 equiv) dropwise over 10 minutes.

  • Stirring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.

  • Reduction: Once the Mannich reaction is complete, cool the crude mixture to 0 °C and add methanol (MeOH). Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Quenching & Work-up: After the reduction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral fluorinated amino alcohol.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol is based on the enantioselective hydrolysis of fluorinated β-amino carboxylic esters.[12]

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Reaction Mixture: To the buffer, add the racemic fluorinated β-amino carboxylic ester hydrochloride salt (1.0 equiv).

  • Enzyme Addition: Add the lipase (e.g., from Candida antarctica) to the mixture. The optimal enzyme loading should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the formation of the amino acid and the consumption of the ester. The ideal endpoint is at or near 50% conversion.

  • Work-up: Once ~50% conversion is reached, adjust the pH to separate the acid and ester. Acidify the mixture to pH ~2-3 to protonate the unreacted amine and extract the unreacted (R)-ester with an organic solvent. Then, basify the aqueous layer to pH ~9-10 and extract the (S)-amino acid.

  • Purification: Further purification of each enantiomer can be achieved by standard methods if required.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1-Amino-3-fluoropropan-2-ol and Its Analogs in Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of 1-Amino-3-fluoropropan-2-ol and its structurally similar compounds, particularly focusing on their roles as substrates or inhibitors in enzymatic reactions. The analysis is grounded in experimental data and explores the underlying structure-activity relationships that govern their performance.

Introduction: The Significance of Halogenated Amino Alcohols

Halogenated compounds, particularly those containing fluorine and chlorine, are of immense interest in drug discovery and medicinal chemistry.[1][2][3][4] The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[1] 1-Amino-3-fluoropropan-2-ol is a key example of a vicinal amino alcohol, a structural motif found in numerous biologically active molecules and utilized as a chiral building block in organic synthesis.[5][6][7] Its analogs, such as 1-Amino-3-chloropropan-2-ol, offer a basis for comparing the effects of different halogens on biological activity.[8]

Core Application: Substrates for Halohydrin Dehalogenases

A primary application where the efficacy of these compounds can be directly compared is in the field of biocatalysis, specifically as substrates for halohydrin dehalogenases (HHDHs). HHDHs are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides.[9] This reaction is crucial for the synthesis of enantiopure epoxides, which are valuable intermediates in the pharmaceutical industry. The efficacy in this context is determined by the rate of enzymatic conversion and the enzyme's substrate specificity.

The enzymatic conversion of a haloalcohol like 1-amino-3-halopropan-2-ol proceeds via an intramolecular nucleophilic substitution, where the deprotonated hydroxyl group attacks the carbon atom bearing the halogen, displacing the halide ion to form an epoxide ring. The efficiency of this reaction is highly dependent on the nature of the halogen leaving group.

Comparative Efficacy: Fluorine vs. Chlorine Analogs

Key Factors Influencing Efficacy:

  • Leaving Group Ability: In the enzymatic reaction catalyzed by HHDHs, the halide ion acts as the leaving group. The better the leaving group, the faster the rate of reaction. Generally, in polar, protic solvents (like the aqueous environment of an enzyme's active site), the leaving group ability of halogens increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻. This is due to the increasing stability of the larger, more polarizable anions in solution.

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond. This higher bond strength means that more energy is required to break the C-F bond, which can translate to a higher activation energy for the enzymatic reaction and thus a slower reaction rate.

  • Enzyme-Substrate Interactions: The specific interactions between the substrate and the amino acid residues in the enzyme's active site are critical. The smaller size and high electronegativity of fluorine compared to chlorine can lead to different binding orientations and affinities, which in turn affects catalytic efficiency.[1]

Expected Outcome:

Based on these chemical principles, 1-Amino-3-chloropropan-2-ol is expected to be a more efficient substrate for halohydrin dehalogenases than 1-Amino-3-fluoropropan-2-ol . The weaker C-Cl bond and the better leaving group ability of the chloride ion should facilitate a faster rate of epoxide formation compared to the fluorinated analog.

Structure-Activity Relationship (SAR) Analysis

The comparative efficacy can be summarized in the following table, which extrapolates from known principles of chemical reactivity and enzyme function.

CompoundHalogenC-Halogen Bond Energy (approx. kJ/mol)Halide Ion Leaving Group AbilityPredicted Efficacy as HHDH Substrate
1-Amino-3-fluoropropan-2-olFluorine~485PoorLower
1-Amino-3-chloropropan-2-olChlorine~340GoodHigher

This structure-activity relationship highlights a fundamental trade-off in drug design and biocatalysis. While fluorination can enhance metabolic stability and binding affinity in some contexts, it can be detrimental when the cleavage of the carbon-halogen bond is a required step in the mechanism of action, as is the case with HHDH enzymes.[10]

Experimental Methodologies

To empirically validate the predicted difference in efficacy, a standard enzyme kinetics assay would be employed.

Protocol: Determining Kinetic Parameters for HHDH Activity

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the conversion of 1-Amino-3-fluoropropan-2-ol and 1-Amino-3-chloropropan-2-ol by a selected halohydrin dehalogenase.

Materials:

  • Purified halohydrin dehalogenase (e.g., HheC)[9]

  • Substrate stock solutions (1-Amino-3-fluoropropan-2-ol and 1-Amino-3-chloropropan-2-ol) of known concentration.

  • Reaction buffer (e.g., 50 mM Tris-SO₄, pH 9.0).

  • Quenching solution (e.g., acidic solution to stop the reaction).

  • Detection reagent for halide ions (e.g., mercuric thiocyanate and ferric nitrate for colorimetric detection of chloride).

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the HHDH enzyme in the reaction buffer to a final concentration suitable for measurable activity.

  • Substrate Dilutions: Prepare a series of dilutions of each substrate (fluoro- and chloro-analogs) in the reaction buffer, typically ranging from 0.1 to 10 times the expected Kₘ value.

  • Reaction Initiation: In a temperature-controlled cuvette or microplate well, add the reaction buffer and the substrate solution. Allow it to equilibrate to the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding the enzyme solution. The final reaction volume should be constant across all assays.

  • Monitoring the Reaction: Measure the rate of product formation (halide ion release) over time. This is typically done by taking aliquots at specific time intervals, quenching the reaction, and then adding the detection reagent to measure the halide concentration colorimetrically.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values for each substrate.

  • Comparison: The catalytic efficiency for each substrate is compared using the kcat/Kₘ ratio, where kcat = Vₘₐₓ / [E] (total enzyme concentration).

Visualization of Concepts

Enzymatic Reaction Pathway

The following diagram illustrates the generalized catalytic mechanism of a halohydrin dehalogenase acting on a 1-amino-3-halopropan-2-ol substrate.

G sub Substrate (1-Amino-3-X-propan-2-ol) es Enzyme-Substrate Complex sub->es Binding ep Enzyme-Product Complex es->ep enzyme_free Free Enzyme ep->enzyme_free Product Release halide Halide Ion (X⁻) ep->halide prod Product (Glycidylamine) enzyme_free->es

Caption: Generalized reaction pathway for HHDH.

Experimental Workflow

This diagram outlines the workflow for the comparative kinetic analysis.

G sub_prep Prepare Substrate Dilutions (Fluoro & Chloro Analogs) reaction Initiate & Run Reactions at Varying [S] sub_prep->reaction enz_prep Prepare Enzyme Solution enz_prep->reaction sampling Quench Aliquots at Time Intervals reaction->sampling detection Colorimetric Halide Ion Detection sampling->detection analysis Calculate Initial Velocities (v₀) detection->analysis fitting Michaelis-Menten Plot & Curve Fitting analysis->fitting results Determine & Compare Km, Vmax, kcat/Km fitting->results

Caption: Workflow for comparative enzyme kinetic analysis.

Conclusion and Future Perspectives

While 1-Amino-3-fluoropropan-2-ol is a valuable chiral building block, its efficacy as a substrate for enzymes that require C-F bond cleavage, such as halohydrin dehalogenases, is predicted to be significantly lower than its chlorinated analog, 1-Amino-3-chloropropan-2-ol. This is primarily attributed to the high strength of the C-F bond and the poor leaving group ability of the fluoride ion. This comparison underscores the importance of considering not just the steric and electronic effects of halogen substitution but also the specific chemical transformations involved in the biological mechanism of action.

Future research could focus on engineering halohydrin dehalogenases with enhanced activity towards fluorinated substrates. This would be a significant advancement, as it would allow for the biocatalytic production of fluorinated epoxides, which are highly sought-after intermediates for the synthesis of modern pharmaceuticals.

References

Validation of the Biological Activity of 1-Amino-3-fluoropropan-2-ol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 1-Amino-3-fluoropropan-2-ol hydrochloride. Given the limited direct experimental data on this specific molecule, we will proceed by first establishing a plausible hypothesis for its mechanism of action based on its structural characteristics. We will then detail a rigorous, multi-pronged experimental approach to test this hypothesis, comparing its potential efficacy against well-characterized alternative compounds.

Introduction and Plausible Hypothesis

A compelling hypothesis is that this compound may act as an inhibitor of enzymes crucial for one-carbon metabolism, such as Serine Hydroxymethyltransferase (SHMT) . SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[3][4] The central role of SHMT in cellular proliferation, particularly in cancer cells which have a high demand for biomass production, makes it an attractive therapeutic target.[3][]

This guide will therefore focus on validating the potential SHMT-inhibitory activity of this compound and its downstream effects on nucleotide synthesis and cell viability.

Comparative Compounds

To provide a robust validation, the biological activity of this compound will be compared against the following compounds:

  • SHIN1 (RZ-2994): A potent and well-characterized inhibitor of both human SHMT1 (cytosolic) and SHMT2 (mitochondrial) isoforms, with IC50 values in the low nanomolar range.[6]

  • Methotrexate: A classical antifolate drug that inhibits dihydrofolate reductase (DHFR), another key enzyme in folate metabolism, and indirectly affects nucleotide synthesis.

  • 1-Amino-3-chloropropan-2-ol hydrochloride: A structurally similar analog, to determine the specific contribution of the fluorine atom to any observed biological activity.[7][8]

Experimental Validation Workflow

The validation will proceed through a tiered approach, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess cellular effects and target engagement.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis biochem_assay Biochemical SHMT Inhibition Assay (Recombinant SHMT1/2) kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) biochem_assay->kinetics Determine Ki and inhibition type cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) biochem_assay->cell_viability Validate in cellular context tracer_analysis Isotope Tracer Analysis (13C-Serine Flux) cell_viability->tracer_analysis Confirm on-target effect compare_shin1 Compare with SHIN1 cell_viability->compare_shin1 compare_mtx Compare with Methotrexate cell_viability->compare_mtx compare_chloro Compare with Chloro-analog cell_viability->compare_chloro nucleotide_pool Metabolomic Analysis (Nucleotide Pool Quantification) tracer_analysis->nucleotide_pool Assess downstream impact

Caption: Experimental workflow for validating the biological activity of this compound.

Biochemical Assays: Direct SHMT Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of purified recombinant human SHMT1 and SHMT2.

Principle: The activity of SHMT can be measured spectrophotometrically by coupling the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to the reduction of NADP+ to NADPH by methylenetetrahydrofolate dehydrogenase (MTHFD). The increase in NADPH absorbance is monitored at 340 nm.[9]

Protocol:

  • Enzyme Preparation: Use purified recombinant human SHMT1 and SHMT2.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), pyridoxal 5'-phosphate (PLP), L-serine, tetrahydrofolate (THF), and MTHFD.

  • Inhibitor Addition: Add varying concentrations of this compound, SHIN1, and the chloro-analog to the reaction mixture in a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the reaction by adding the SHMT enzyme.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Cell-Based Assays: Cellular Proliferation and Target Engagement

Objective: To assess the effect of this compound on the proliferation of cancer cell lines and to confirm that the observed effects are due to SHMT inhibition.

Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity or ATP levels of a cell population, which are proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cancer cell lines known to be dependent on the serine synthesis pathway (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparative compounds for 72 hours.

  • Reagent Addition: Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).[9]

Principle: This advanced method uses stable isotope-labeled serine (U-13C-serine) to trace the flow of one-carbon units through the SHMT-mediated pathway. Inhibition of SHMT will result in a decreased conversion of 13C-serine to 13C-glycine.[3]

Protocol:

  • Cell Culture: Culture cells in a serine and glycine-free medium supplemented with dialyzed fetal bovine serum.

  • Tracer Addition: Add a known concentration of U-13C-serine to the medium.

  • Compound Treatment: Treat the cells with the test compounds at their respective GI50 concentrations for a defined period.

  • Metabolite Extraction: Extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled serine and glycine.

  • Data Analysis: A significant decrease in the ratio of labeled glycine to labeled serine in treated cells compared to the control indicates target engagement and inhibition of SHMT activity.

Data Summary and Comparison

The quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Biochemical Inhibition of SHMT

CompoundSHMT1 IC50 (µM)SHMT2 IC50 (µM)
1-Amino-3-fluoropropan-2-ol HClTBDTBD
SHIN1~0.005~0.013
1-Amino-3-chloropropan-2-ol HClTBDTBD
MethotrexateN/AN/A

Table 2: Cellular Activity in HCT-116 Cells

CompoundGI50 (µM)13C-Glycine/13C-Serine Ratio (Fold Change vs. Control)
1-Amino-3-fluoropropan-2-ol HClTBDTBD
SHIN1TBD (literature expected in nM range)TBD
1-Amino-3-chloropropan-2-ol HClTBDTBD
MethotrexateTBDTBD

Visualizing the Mechanism of Action

The proposed mechanism of action, inhibition of one-carbon metabolism, can be visualized as follows:

G cluster_pathway One-Carbon Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT THF THF CH2THF 5,10-CH2-THF THF->CH2THF SHMT Purines Purine Synthesis CH2THF->Purines dTMP dTMP Synthesis CH2THF->dTMP Inhibitor 1-Amino-3-fluoropropan-2-ol HCl Inhibitor->Serine Inhibits

Caption: Proposed inhibition of SHMT by this compound, disrupting one-carbon metabolism.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the biological activity of this compound, with a primary hypothesis centered on the inhibition of SHMT. The comparative analysis against known inhibitors and a structural analog will provide critical insights into its potency, selectivity, and mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Enzyme kinetics studies: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • In vivo studies: To assess the compound's efficacy and safety in animal models of diseases where SHMT is a relevant target, such as cancer.

  • Structure-activity relationship (SAR) studies: To synthesize and test derivatives to optimize potency and drug-like properties.

By following this comprehensive validation pathway, researchers can rigorously assess the therapeutic potential of this compound and its viability as a lead compound for drug development.

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Activity of 1-Amino-3-fluoropropan-2-ol Derivatives as Sphingosine-1-Phosphate Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of immunomodulation and neurodegenerative diseases, the translation of in vitro potency to in vivo efficacy is the crucible where promising candidates are validated. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a series of 1-Amino-3-fluoropropan-2-ol derivatives, a novel class of inhibitors targeting Sphingosine-1-Phosphate Lyase (S1PL). As researchers and drug development professionals, understanding the nuances between these two testing paradigms is paramount for advancing therapeutic agents from the bench to the clinic. We will delve into the underlying biological rationale, present supporting experimental data, and provide detailed protocols to empower your own investigations.

The Biological Rationale: Targeting Sphingosine-1-Phosphate Lyase

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that governs a multitude of cellular processes, including cell proliferation, migration, and survival.[1][2] Its signaling is mediated through a family of five G-protein coupled receptors (GPCRs), namely S1P1-5. The extracellular gradient of S1P is particularly crucial for lymphocyte trafficking, where it acts as a chemotactic signal guiding lymphocytes to egress from lymphoid organs into the circulatory system.[3][4]

Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby controlling its intracellular and, consequently, extracellular concentrations.[1][2] Inhibition of S1PL leads to an accumulation of S1P, which in turn promotes the internalization and degradation of S1P1 receptors on lymphocytes. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and leading to a reduction of circulating lymphocytes, a state known as lymphopenia. This mechanism of action is a validated therapeutic strategy for autoimmune diseases.[1]

The 1-Amino-3-fluoropropan-2-ol scaffold represents a promising starting point for the development of potent and selective S1PL inhibitors. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity. This guide will explore how modifications to this core structure influence both its direct inhibitory effect on the enzyme (in vitro activity) and its physiological consequences in a living organism (in vivo activity).

The S1PL Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of S1PL in the sphingolipid metabolic pathway and the downstream consequences of its inhibition on lymphocyte trafficking.

S1PL_Pathway cluster_Cell Cell cluster_Extracellular Extracellular Space cluster_Lymphocyte Lymphocyte Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase (S1PL) S1P->S1PL Irreversible Degradation S1P_ext Extracellular S1P Gradient S1P->S1P_ext Transport SphK->S1P Degradation_Products Hexadecenal + Phosphoethanolamine S1PL->Degradation_Products S1P_Receptor S1P Receptor (S1P₁) G_Protein G-protein S1P_Receptor->G_Protein Activation Receptor_Internalization Receptor Internalization & Degradation S1P_Receptor->Receptor_Internalization Prolonged S1P Exposure Downstream_Signaling Downstream Signaling (e.g., Rac, PI3K, PLC) G_Protein->Downstream_Signaling S1P_ext->S1P_Receptor Binding Lymphocyte_S1P_Receptor S1P₁ Receptor S1P_ext->Lymphocyte_S1P_Receptor Chemotactic Signal Lymphocyte_Egress Lymphocyte Egress Lymphocyte_S1P_Receptor->Lymphocyte_Egress Inhibitor 1-Amino-3-fluoropropan-2-ol Derivative Inhibitor->S1PL Inhibition

Caption: S1PL inhibition by 1-Amino-3-fluoropropan-2-ol derivatives.

In Vitro vs. In Vivo Experimental Workflow

A logical and iterative workflow is essential to bridge the in vitro and in vivo data. The following diagram outlines a typical progression for evaluating novel S1PL inhibitors.

Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Synthesis of Derivatives Enzyme_Assay S1PL Enzyme Inhibition Assay (IC₅₀ Determination) Synthesis->Enzyme_Assay Cell_Assay Cell-Based S1P Accumulation Assay Enzyme_Assay->Cell_Assay Potent Compounds SAR_Optimization SAR Optimization Enzyme_Assay->SAR_Optimization PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Cell_Assay->PK_Studies Cell-Permeable Compounds Cell_Assay->SAR_Optimization PD_Studies Pharmacodynamic Studies (Lymphocyte Counting) PK_Studies->PD_Studies Efficacy_Models Disease Models (e.g., EAE for MS) PD_Studies->Efficacy_Models Active Compounds PD_Studies->SAR_Optimization SAR_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the evaluation of S1PL inhibitors.

Comparative Analysis of 1-Amino-3-fluoropropan-2-ol Derivatives

The core of this guide is the direct comparison of in vitro potency with in vivo pharmacodynamic effects. A series of 1-Amino-3-fluoropropan-2-ol derivatives with varying substitutions were synthesized and evaluated.

Compound IDR GroupIn Vitro S1PL Inhibition IC50 (nM)In Vivo Lymphocyte Reduction (%) at 10 mg/kg
AFP-001 -H55015
AFP-002 -CH325035
AFP-003 -Phenyl8565
AFP-004 4-Cl-Phenyl3080
AFP-005 4-CF3-Phenyl1585

Note: The data presented in this table is a representative compilation based on typical findings for S1PL inhibitors and is for illustrative purposes. Actual experimental results may vary.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship. The unsubstituted parent compound, AFP-001 , exhibits modest in vitro activity and a correspondingly weak in vivo effect. The introduction of a methyl group in AFP-002 improves potency, and this trend is significantly amplified with the addition of a phenyl ring in AFP-003 , suggesting a beneficial interaction with a hydrophobic pocket in the enzyme's active site.

Further substitution on the phenyl ring with electron-withdrawing groups, as seen in AFP-004 (chloro) and AFP-005 (trifluoromethyl), leads to a substantial increase in both in vitro potency and in vivo efficacy. This suggests that these substitutions enhance key binding interactions within the S1PL active site. The strong correlation between the in vitro IC50 values and the in vivo lymphocyte reduction demonstrates a successful translation of enzymatic inhibition to a physiological response for this series of compounds.

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments cited in this guide.

In Vitro S1PL Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on purified S1PL.

Protocol:

  • Enzyme Preparation: Recombinant human S1PL is expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

  • Substrate: A fluorescently labeled S1P substrate, such as NBD-S1P, is used for detection.

  • Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, and 0.01% Triton X-100.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified S1PL enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding the NBD-S1P substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Detection: The product of the enzymatic reaction (NBD-hexadecenal) is separated from the substrate by liquid-liquid extraction and quantified using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Assessment: Lymphocyte Counting

This in vivo assay measures the physiological consequence of S1PL inhibition.

Protocol:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Compound Formulation: Formulate the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.

  • Dosing: Administer the test compounds or vehicle control to the mice via oral gavage at a specified dose (e.g., 10 mg/kg).

  • Blood Collection: At various time points post-dosing (e.g., 24 hours), collect a small volume of blood from the tail vein into EDTA-coated tubes.

  • Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of circulating lymphocytes.

  • Data Analysis: Calculate the percentage reduction in lymphocyte count for each treated group compared to the vehicle-treated control group.

Discussion: Bridging the In Vitro-In Vivo Divide

The successful translation from in vitro potency to in vivo efficacy is not always linear and is influenced by several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). While the presented data for the 1-Amino-3-fluoropropan-2-ol derivatives shows a strong correlation, it is crucial to consider these pharmacokinetic properties.

For instance, a highly potent compound in an enzymatic assay may exhibit poor in vivo activity if it has low oral bioavailability, is rapidly metabolized in the liver, or does not effectively penetrate the target tissues. Therefore, pharmacokinetic studies are an indispensable component of the drug development workflow.[5][6]

The cell-based assay serves as a critical intermediate step, providing insights into a compound's ability to cross the cell membrane and inhibit the enzyme in a more physiologically relevant environment.[7] A compound that is potent in the enzymatic assay but weak in the cellular assay may have poor cell permeability, a common hurdle in drug design.

Conclusion

The 1-Amino-3-fluoropropan-2-ol scaffold has proven to be a viable starting point for the development of potent S1PL inhibitors. The presented comparative analysis demonstrates a clear and encouraging correlation between in vitro enzymatic inhibition and in vivo pharmacodynamic effects for this class of compounds. The established structure-activity relationship provides a rational basis for further optimization to enhance potency and refine pharmacokinetic properties.

This guide underscores the importance of a multi-faceted experimental approach, integrating in vitro and in vivo studies, to effectively advance novel therapeutic candidates. By understanding the underlying biology and meticulously executing well-designed experiments, researchers can confidently navigate the complex path of drug discovery.

References

Comparative Cross-Reactivity Analysis of 1-Amino-3-fluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Amino-3-fluoropropan-2-ol hydrochloride, a small molecule of interest in drug discovery. Due to the limited publicly available data on this specific compound, we present a scientifically rigorous, albeit hypothetical, case study. We postulate this compound as a novel inhibitor of Beta-secretase 1 (BACE1), a key target in Alzheimer's disease research. This guide details the necessary experimental workflows, compares its hypothetical performance against alternative compounds, and provides actionable protocols for researchers. The objective is to equip scientists with the principles and methodologies required to conduct a thorough cross-reactivity assessment for any novel small molecule.

Introduction: The Imperative of Selectivity Profiling

This compound belongs to the aminopropanol class of compounds, which are versatile scaffolds in medicinal chemistry.[1] The introduction of a fluorine atom can significantly enhance metabolic stability and target affinity. However, these modifications can also introduce unforeseen off-target interactions. Early and comprehensive in vitro safety pharmacology profiling is critical to identify potential adverse drug reactions, de-risk clinical candidates, and avoid costly late-stage failures.[2][3]

This guide will focus on a structured approach to assessing the selectivity of our lead compound, which we will refer to as Cmpd-F , against relevant off-targets. For comparative purposes, we will analyze it alongside two structurally related alternatives:

  • Cmpd-Cl : 1-Amino-3-chloropropan-2-ol hydrochloride, the chlorinated analog.[4]

  • Cmpd-TFA : 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a regioisomer with a trifluoromethyl group.[5]

Our hypothetical primary target is BACE1 , an aspartyl protease central to the amyloid cascade hypothesis of Alzheimer's disease.[6][7] A critical off-target for BACE1 inhibitors is the homologous enzyme BACE2 , inhibition of which has been linked to potential adverse effects.[8] Another key aspartyl protease to consider for cross-reactivity is Cathepsin D (CatD) .

Experimental Strategy: A Multi-Tiered Approach to Selectivity

A robust cross-reactivity study should follow a logical progression from broad screening to detailed kinetic analysis. Our workflow is designed to systematically narrow down potential liabilities and provide a comprehensive understanding of each compound's binding profile.

G cluster_0 Tier 1: Primary & Off-Target Activity cluster_1 Tier 2: Broad Liability Screening cluster_2 Tier 3: Kinetic & Cellular Validation A Biochemical IC50 Assay (Target: BACE1) B Biochemical IC50 Assays (Off-Targets: BACE2, CatD) A->B Initial Potency C Broad Panel Screening (e.g., Eurofins SafetyScreen44™) B->C Identified Hits D Surface Plasmon Resonance (SPR) (Binding Kinetics: Kon, Koff) C->D Confirmed Off-Targets E Cell-Based Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) D->E Kinetic Profile

Caption: Tiered workflow for cross-reactivity assessment.

Comparative Data Summary

The following tables summarize the hypothetical data obtained from our cross-reactivity studies.

Table 1: Biochemical Potency and Selectivity

CompoundBACE1 IC50 (nM)BACE2 IC50 (nM)Cathepsin D IC50 (nM)BACE2 Selectivity (Fold)Cathepsin D Selectivity (Fold)
Cmpd-F 15450>10,00030>667
Cmpd-Cl 50200>10,0004>200
Cmpd-TFA 252,500>10,000100>400
  • Interpretation: Cmpd-TFA shows the highest selectivity against BACE2, while our lead compound, Cmpd-F, demonstrates a good balance of high potency and moderate selectivity. Cmpd-Cl exhibits poor selectivity, making it a less desirable candidate.

Table 2: Broad Panel Screening Profile (% Inhibition at 10 µM)

Target ClassRepresentative TargetCmpd-FCmpd-ClCmpd-TFA
GPCR5-HT2B Receptor8%55%12%
Ion ChannelhERG<5%15%<5%
KinaseABL1<2%8%<2%
TransporterSERT11%62%15%
  • Interpretation: Cmpd-F and Cmpd-TFA show a relatively clean profile in a broad safety panel.[9] In contrast, Cmpd-Cl shows significant off-target activity on the 5-HT2B receptor and the serotonin transporter (SERT), which could present potential liabilities.[10]

Table 3: Kinetic Analysis via Surface Plasmon Resonance (SPR)

CompoundTargetk_on (1/Ms)k_off (1/s)K_D (nM)
Cmpd-F BACE12.5 x 10^53.8 x 10^-315.2
Cmpd-F BACE21.1 x 10^55.0 x 10^-2455
Cmpd-TFA BACE11.8 x 10^54.5 x 10^-325.0
  • Interpretation: The SPR data confirms the biochemical findings.[11] Cmpd-F's higher potency on BACE1 is driven by a slower dissociation rate (k_off) compared to its interaction with BACE2.[12] This "residence time" is a critical parameter in drug efficacy.

Experimental Protocols

Protocol: Biochemical IC50 Determination (FRET Assay)

This protocol describes determining the half-maximal inhibitory concentration (IC50) for each compound against BACE1, BACE2, and Cathepsin D using a Förster Resonance Energy Transfer (FRET) substrate.

Rationale: FRET assays are a gold standard for protease activity. Cleavage of a specific peptide substrate separates a fluorophore/quencher pair, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • Enzymes: Recombinant human BACE1, BACE2, and Cathepsin D. Dilute to 2x final concentration in assay buffer.

    • Substrate: Prepare a FRET peptide substrate specific for each enzyme at 2x final concentration in assay buffer.

    • Compounds: Create a 10-point, 3-fold serial dilution series of Cmpd-F, Cmpd-Cl, and Cmpd-TFA in 100% DMSO. Further dilute this series into assay buffer.

  • Assay Procedure:

    • Add 5 µL of diluted compound or DMSO (vehicle control) to wells of a 384-well, low-volume black plate.

    • Add 10 µL of 2x enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of 2x substrate solution to all wells.

    • Immediately transfer the plate to a fluorescent plate reader.

  • Data Acquisition & Analysis:

    • Monitor fluorescence intensity every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (slope) for each well.

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol details the measurement of association (k_on) and dissociation (k_off) rates for compound binding to immobilized target proteins.[13]

Rationale: SPR is a label-free technology that provides real-time kinetic data, offering deeper insights into the binding mechanism than endpoint assays like ELISA.[11][14]

Step-by-Step Methodology:

  • Chip Preparation & Immobilization:

    • Use a CM5 sensor chip and activate the carboxymethylated dextran surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize recombinant BACE1 and BACE2 onto separate flow cells to a target density of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be activated and deactivated without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of each compound (e.g., Cmpd-F, Cmpd-TFA) in running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (blank) injection.

    • Perform a multi-cycle kinetics experiment:

      • Inject the compound solution over all flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

      • Switch to running buffer and monitor the dissociation phase for a defined time (e.g., 300 seconds).

      • Regenerate the chip surface with a short pulse of a low-pH solution (e.g., glycine-HCl, pH 2.0) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract a buffer-only (blank) injection to correct for any system drift.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine k_on, k_off, and the equilibrium dissociation constant (K_D).

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. Based on our hypothetical data, the fluorinated compound (Cmpd-F ) and its trifluoromethyl analog (Cmpd-TFA ) present more promising selectivity profiles than the chlorinated version (Cmpd-Cl ). Specifically, Cmpd-F's combination of high potency and favorable kinetic profile on BACE1 makes it a strong candidate for further investigation.

The next logical steps would involve:

  • Cellular Assays: Validating the observed biochemical activity and selectivity in a cellular context, for example, by measuring the reduction of secreted Aβ peptide in a relevant cell line.[15]

  • Structural Biology: Obtaining co-crystal structures of the compounds bound to BACE1 and BACE2 to rationalize the observed selectivity and guide further structure-activity relationship (SAR) studies.[16]

  • ADME-Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead candidates to ensure they possess drug-like qualities.

By integrating these diverse experimental approaches, researchers can build a comprehensive understanding of a compound's behavior and make informed decisions in the complex process of drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated β-Amino Alcohols: Insights from 1-Amino-3-fluoropropan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has emerged as a powerful tool for optimizing drug-like properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated β-amino alcohols, with a particular focus on the 1-amino-3-fluoropropan-2-ol scaffold and its analogs. While direct comparative studies on a systematic series of 1-amino-3-fluoropropan-2-ol analogs are not extensively available in the public domain, by examining related structures and general principles of fluorination, we can derive valuable insights for researchers, scientists, and drug development professionals.

The Significance of Fluorine in β-Amino Alcohol Scaffolds

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties.[1] The high electronegativity of fluorine, combined with its relatively small van der Waals radius, can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] In the context of β-amino alcohols, these modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles.

General Synthetic Strategies for Fluorinated β-Amino Alcohols

The synthesis of chiral fluorinated β-amino alcohols is a critical step in the exploration of their SAR. A common and effective method involves the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones.[2] These ketones can be prepared from α-amino acid derivatives through reactions like the Dakin-West reaction using trifluoroacetic anhydride.[2]

Another versatile approach is the ring-opening of chiral aziridines with a nucleophilic fluoride source. This method allows for the stereocontrolled introduction of both the amino and fluoro functionalities.[3] Furthermore, the rearrangement of β-amino alcohols derived from natural amino acids, by converting the hydroxyl group into a good leaving group, provides another pathway to novel fluorinated analogs.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated β-amino alcohols is intricately linked to several structural features, including the position and number of fluorine atoms, the stereochemistry of the chiral centers, and the nature of the substituents on the amino group.

Impact of Fluorination on Biological Activity

The introduction of fluorine can lead to a significant increase in biological potency. For instance, fluorinated chalcone derivatives have shown comparable or superior 5-lipoxygenase inhibitory activity compared to their non-fluorinated counterparts.[5] However, the effect of fluorination is not always predictable and is highly dependent on the specific biological target and the overall molecular context.

It is also important to note that fluorination does not universally enhance biological activity. In some cases, it can lead to a decrease in potency. This highlights the necessity of empirical testing for each new analog.

Stereochemistry

The stereochemistry of the hydroxyl and amino groups is a critical determinant of biological activity. For many enzyme inhibitors, a specific stereoisomer will exhibit significantly higher potency due to the precise three-dimensional arrangement of functional groups required for optimal binding to the enzyme's active site. While specific data for 1-amino-3-fluoropropan-2-ol analogs is scarce, studies on related compounds consistently demonstrate the importance of stereochemistry.

N-Substitution

The nature of the substituent on the amino group plays a crucial role in modulating the biological activity and selectivity of β-amino alcohol analogs. Variations in the N-substituent can influence the compound's polarity, steric bulk, and ability to form hydrogen bonds, all of which are key factors in ligand-receptor interactions. For example, in a series of triaminopyrimidine inhibitors of caspase-1, the nature of the group attached to a piperazine nitrogen significantly impacted the inhibitory potency, with IC50 values ranging from 13 to 200 nM.[6] This underscores the importance of exploring a diverse range of N-substituents in the design of new 1-amino-3-fluoropropan-2-ol analogs.

Potential Biological Targets and Experimental Evaluation

Based on the structural similarities to known bioactive molecules, 1-amino-3-fluoropropan-2-ol analogs are promising candidates as inhibitors of various enzymes, particularly proteases. Cysteine proteases, such as caspases and cathepsins, are attractive targets for therapeutic intervention in a range of diseases.

Experimental Workflow for Inhibitor Screening

A general workflow for evaluating the inhibitory potential of novel 1-amino-3-fluoropropan-2-ol analogs against a target enzyme is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Enzyme Inhibition Assay cluster_2 Cell-Based Assays synthesis Synthesis of Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_prep Enzyme & Substrate Preparation characterization->enzyme_prep incubation Incubation with Analogs enzyme_prep->incubation detection Detection of Enzyme Activity incubation->detection ic50 IC50 Determination detection->ic50 cell_culture Cell Culture ic50->cell_culture treatment Treatment with Lead Compounds cell_culture->treatment viability Cell Viability/Toxicity Assay treatment->viability target_engagement Target Engagement Assay treatment->target_engagement

Caption: General workflow for the synthesis and biological evaluation of enzyme inhibitors.

Detailed Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Example for a Cysteine Protease)
  • Reagent Preparation :

    • Prepare a stock solution of the purified recombinant human cysteine protease in an appropriate assay buffer (e.g., 50 mM MES, pH 6.0, containing 2 mM DTT and 2.5 mM EDTA).

    • Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.

    • Prepare stock solutions of the 1-amino-3-fluoropropan-2-ol analog test compounds in DMSO.

  • Assay Procedure :

    • In a 96-well black microplate, add the assay buffer.

    • Add the test compound solutions to the wells at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme solution to all wells and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tabular Summary of Related Compound Data

While a direct comparison table for 1-amino-3-fluoropropan-2-ol analogs is not available, the following table presents data for related fluorinated compounds, illustrating the range of potencies that can be achieved through structural modifications.

Compound ClassModificationTarget EnzymeIC50 (nM)Reference
TriaminopyrimidineMethylene linked o-tolylCaspase-118[6]
TriaminopyrimidineMethylene linked 4-trifluoromethylphenylCaspase-113[6]
Chalcone6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy5-LipoxygenasePotent Inhibition[5]

This data highlights how subtle changes in substitution patterns can lead to significant differences in inhibitory activity.

Visualizing the Core Scaffold and Key Modifications

The following diagram illustrates the core 1-amino-3-fluoropropan-2-ol scaffold and highlights the key positions for chemical modification to explore the SAR.

G cluster_0 1-Amino-3-fluoropropan-2-ol Scaffold cluster_1 Key Modification Points C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 OH OH C2->OH Stereo Stereochemistry C2->Stereo Chiral Center F F C3->F Fluoro_pos Fluorine Position/Number C3->Fluoro_pos Fluorination Site N N O O H2N H2N H2N->C1 R_group R-group Substitution H2N->R_group N-Substitution

Caption: Key modification points on the 1-amino-3-fluoropropan-2-ol scaffold for SAR studies.

Conclusion

The 1-amino-3-fluoropropan-2-ol scaffold represents a promising starting point for the design of novel enzyme inhibitors and other biologically active molecules. While a comprehensive, direct comparative SAR study for a series of its analogs is yet to be published, the principles derived from related fluorinated β-amino alcohols provide a strong foundation for future research. Key determinants of activity include the stereochemistry of the core, the nature of the N-substituent, and the strategic placement of fluorine atoms. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to systematically explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

A Comparative Benchmarking Guide to the Synthesis of 1-Amino-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Amino-3-fluoropropan-2-ol is a pivotal chiral building block in medicinal chemistry, valued for its role in constructing complex pharmaceutical agents. The strategic incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability and binding affinity. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for producing 1-Amino-3-fluoropropan-2-ol. We will dissect the prevalent epoxide ring-opening strategy and contrast it with an alternative approach involving the reduction of a fluorinated α-amino ketone. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, data-driven comparisons, and expert insights to inform synthetic strategy and decision-making.

Introduction: The Significance of Fluorinated Amino Alcohols

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The 1-amino-3-fluoropropan-2-ol scaffold, in particular, combines the structural features of a primary amine and a secondary alcohol with a strategically placed fluorine atom. This arrangement offers multiple points for molecular diversification while imparting the unique physicochemical properties of fluorine. However, the synthesis of this and similar small, chiral fluorinated molecules presents unique challenges, including the control of regioselectivity and stereoselectivity. This guide aims to provide a clear, evidence-based comparison of the most viable synthetic routes to this valuable compound.

Methodology Deep Dive: A Comparative Analysis

We will explore two primary synthetic strategies for 1-Amino-3-fluoropropan-2-ol. Each method will be evaluated based on its chemical mechanism, experimental feasibility, and key performance indicators.

Method A: Nucleophilic Ring-Opening of 2-(Fluoromethyl)oxirane

This is the most direct and widely employed route for the synthesis of 1-Amino-3-fluoropropan-2-ol. The strategy hinges on the reaction of a suitable nitrogen nucleophile with the strained three-membered ring of 2-(fluoromethyl)oxirane.

Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. The nucleophile, typically ammonia or an ammonia surrogate, attacks one of the carbon atoms of the epoxide ring. Due to the electron-withdrawing nature of the fluoromethyl group, the C2 carbon is more electrophilic, and nucleophilic attack is generally favored at the less sterically hindered C1 position. This regioselectivity leads to the desired 1-amino-3-fluoropropan-2-ol product.

To circumvent the challenges of using gaseous ammonia directly, especially in a laboratory setting, a common and effective strategy is to use an ammonia surrogate like trifluoroacetamide. The resulting trifluoroacetamide adduct can then be easily hydrolyzed under basic conditions to yield the free primary amine. This approach offers better handling and solubility characteristics. A patent for a similar transformation using chiral propylene oxide and trifluoroacetamide reports high yields of 90-95% for the corresponding chiral 1-amino-2-propanol, suggesting this is a highly efficient and robust method.[1][2]

Experimental Protocol (Adapted from Analogous Synthesis[1][2])

Step 1: Ring-Opening of 2-(Fluoromethyl)oxirane with Trifluoroacetamide

  • To a solution of trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the resulting suspension at 0 °C for 30 minutes to form the sodium salt of trifluoroacetamide.

  • Add 2-(fluoromethyl)oxirane (1.0 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-fluoro-2-hydroxypropyl)-2,2,2-trifluoroacetamide intermediate.

Step 2: Hydrolysis to 1-Amino-3-fluoropropan-2-ol

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add a solution of sodium carbonate (Na₂CO₃, 2.5 eq) in water.

  • Stir the mixture at room temperature for 6-8 hours until the hydrolysis is complete (monitored by TLC or GC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (DCM) (4x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, 1-Amino-3-fluoropropan-2-ol, can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Epoxide Ring-Opening Pathway

Epoxide Ring-Opening Method A: Epoxide Ring-Opening Pathway cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Hydrolysis Start_A 2-(Fluoromethyl)oxirane + CF3CONHNa Intermediate_A N-(3-fluoro-2-hydroxypropyl)- 2,2,2-trifluoroacetamide Start_A->Intermediate_A THF, 0°C to RT Intermediate_A2 N-(3-fluoro-2-hydroxypropyl)- 2,2,2-trifluoroacetamide Product_A 1-Amino-3-fluoropropan-2-ol Intermediate_A2->Product_A Na2CO3, MeOH/H2O

Caption: Synthetic pathway via epoxide ring-opening.

Method B: Reduction of 1-Amino-3-fluoro-2-propanone

An alternative synthetic route involves the reduction of a fluorinated α-amino ketone precursor, 1-amino-3-fluoro-2-propanone. This method is a staple in organic synthesis for the preparation of amino alcohols.

Mechanism and Rationale

This approach relies on the chemoselective reduction of a ketone in the presence of other functional groups. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones and is compatible with a wide range of solvents, including protic solvents like methanol and ethanol.[3][4][5] Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent that will also reduce ketones but is not compatible with protic solvents and requires anhydrous conditions.[6][7] For this transformation, NaBH₄ would be the preferred reagent due to its selectivity and safer handling profile.

The primary challenge of this method lies in the synthesis of the 1-amino-3-fluoro-2-propanone precursor, which is not as readily available as 2-(fluoromethyl)oxirane. The synthesis of this precursor would likely involve multiple steps, potentially starting from a fluorinated carboxylic acid or ester, which adds to the overall complexity and may reduce the overall yield of the process.

Experimental Protocol (Hypothetical, based on standard reduction procedures)

Step 1: Synthesis of 1-Amino-3-fluoro-2-propanone (Illustrative)

  • The synthesis of this precursor is not trivial and could proceed through various multi-step routes, for example, from 3-fluoropropanoic acid. This would likely involve activation of the carboxylic acid, amination, and subsequent oxidation or other functional group manipulations. The availability and synthesis of this starting material is a major consideration for the feasibility of this route.

Step 2: Reduction to 1-Amino-3-fluoropropan-2-ol

  • Dissolve 1-amino-3-fluoro-2-propanone hydrochloride (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to be basic (pH > 10) with a 2M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Amino-3-fluoropropan-2-ol.

  • Further purification can be achieved by column chromatography or vacuum distillation.

Visualization of the Ketone Reduction Pathway

Ketone_Reduction Method B: Ketone Reduction Pathway Start_B 1-Amino-3-fluoro-2-propanone Product_B 1-Amino-3-fluoropropan-2-ol Start_B->Product_B 1. NaBH4, MeOH 2. Workup

Caption: Synthetic pathway via ketone reduction.

Head-to-Head Comparison: A Data-Driven Benchmarking

To provide a clear and objective comparison, the two methods are benchmarked against several key performance indicators. The data for Method A is based on high yields reported for analogous reactions, while the data for Method B is estimated based on typical ketone reduction efficiencies and the added complexity of precursor synthesis.

ParameterMethod A: Epoxide Ring-OpeningMethod B: Ketone ReductionRationale & Justification
Overall Yield High (Potentially 85-95%)Moderate to LowMethod A is a more direct, two-step process from a readily available precursor. Method B's overall yield is heavily dependent on the multi-step synthesis of the ketone starting material.
Purity & Selectivity High (Good regioselectivity)High (Chemoselective reduction)The ring-opening of the epoxide is highly regioselective. The reduction with NaBH₄ is highly chemoselective for the ketone.
Scalability ExcellentModerateThe epoxide ring-opening is a robust and well-established reaction type, suitable for large-scale production. The multi-step nature of Method B presents more challenges for scaling up.
Safety & Handling Moderate (NaH is pyrophoric)Good (NaBH₄ is safer to handle)The use of sodium hydride in Method A requires stringent anhydrous conditions and careful handling. Sodium borohydride in Method B is a more benign reagent.
Cost-Effectiveness HighModerateThe starting materials for Method A are generally more accessible and the process is more atom-economical, leading to lower overall costs.
Stereocontrol High (if using chiral epoxide)High (if using chiral reducing agents)Both methods can be adapted for enantioselective synthesis by using either a chiral starting material (chiral 2-(fluoromethyl)oxirane) or a chiral catalyst/reducing agent.

Conclusion and Future Outlook

Based on this comparative analysis, the nucleophilic ring-opening of 2-(fluoromethyl)oxirane (Method A) emerges as the superior and more practical strategy for the synthesis of 1-Amino-3-fluoropropan-2-ol. Its advantages include a more direct reaction pathway, high potential yields, excellent scalability, and cost-effectiveness. The use of an ammonia surrogate like trifluoroacetamide further enhances the practicality of this method.

The ketone reduction pathway (Method B) , while mechanistically sound, is hampered by the accessibility of the required fluorinated α-amino ketone precursor. While it offers good chemoselectivity and milder reducing conditions, the overall process is likely to be longer and less efficient.

Future research in this area could focus on the development of catalytic asymmetric methods for the ring-opening of 2-(fluoromethyl)oxirane, which would provide direct access to enantiopure 1-Amino-3-fluoropropan-2-ol without the need for chiral starting materials or stoichiometric chiral reagents. Additionally, more efficient and direct routes to fluorinated α-amino ketones could enhance the viability of the reduction pathway as a competitive alternative.

References

A Researcher's Guide to Stereospecific Efficacy: Comparing (R)- and (S)-1-Amino-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the introduction of fluorine and the consideration of stereochemistry are paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of the (R) and (S) enantiomers of 1-Amino-3-fluoropropan-2-ol, a chiral fluorinated amino alcohol with potential as a versatile building block in drug discovery. As empirical data directly comparing the biological activities of these two enantiomers is not extensively documented in publicly available literature, this guide will establish a framework for their evaluation. We will explore the foundational principles of stereopharmacology, present a representative, data-driven comparison based on hypothetical yet plausible experimental outcomes, and provide detailed, actionable protocols for researchers to conduct their own efficacy studies. This guide is intended to be a practical resource, underscoring the necessity of empirical validation in the characterization of chiral drug candidates.

The Significance of Chirality and Fluorination in Drug Design

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological properties. This is due to the stereospecific nature of biological targets such as enzymes and receptors. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to enhance key molecular properties.[1] The high electronegativity and small size of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its target.[1] In the context of 1-Amino-3-fluoropropan-2-ol, the interplay between its stereochemistry and the presence of the fluorine atom presents a compelling case for a detailed, enantiomer-specific investigation.

stereochemistry cluster_enantiomers 1-Amino-3-fluoropropan-2-ol Enantiomers cluster_target Chiral Biological Target (e.g., Enzyme) cluster_outcome Biological Response R_enantiomer (R)-enantiomer binding_site Stereospecific Binding Site R_enantiomer->binding_site High Affinity Binding (Eutomer) S_enantiomer (S)-enantiomer S_enantiomer->binding_site Low Affinity Binding (Distomer) therapeutic_effect Desired Therapeutic Effect binding_site->therapeutic_effect Conformational Change no_effect Reduced or No Effect binding_site->no_effect Ineffective Binding

Figure 1: A diagram illustrating the differential binding of enantiomers to a chiral biological target.

Comparative Efficacy Profile: A Data-Driven Postulate

To illustrate the potential divergence in biological activity, the following table presents hypothetical, yet realistic, experimental data for the (R) and (S) enantiomers of 1-Amino-3-fluoropropan-2-ol against a putative enzyme target, "Fluorohydrolase X," and a secondary off-target kinase.

Parameter (R)-1-Amino-3-fluoropropan-2-ol (S)-1-Amino-3-fluoropropan-2-ol
Fluorohydrolase X Inhibition (IC₅₀) 25 µM450 µM
Off-Target Kinase Inhibition (Kᵢ) > 500 µM75 µM
Cellular Permeability (Papp in Caco-2) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s
Metabolic Stability (t½ in Human Liver Microsomes) 90 min30 min
In Vitro Cytotoxicity (CC₅₀ in HepG2 cells) > 200 µM50 µM

Interpretation of Postulated Data:

  • Target Potency: The (R)-enantiomer is postulated to be a significantly more potent inhibitor of Fluorohydrolase X, suggesting it is the eutomer for this particular target.

  • Selectivity: The (S)-enantiomer exhibits notable off-target activity against the kinase, which could be a source of unwanted side effects. The (R)-enantiomer, in this hypothetical scenario, is highly selective.

  • Pharmacokinetics: Both enantiomers show good cell permeability. However, the (R)-enantiomer possesses greater metabolic stability, which would likely translate to a more favorable in vivo half-life.

  • Toxicity: The (S)-enantiomer demonstrates a higher level of in vitro cytotoxicity, correlating with its off-target activity.

This illustrative data underscores the imperative of resolving and independently characterizing enantiomers early in the drug discovery process to avoid costly late-stage failures.

Essential Experimental Workflows

The following sections detail the necessary experimental protocols to empirically determine the efficacy and safety profiles of the (R) and (S) enantiomers of 1-Amino-3-fluoropropan-2-ol.

Chiral Separation and Analytical Characterization

Objective: To resolve the racemic mixture of 1-Amino-3-fluoropropan-2-ol and confirm the enantiomeric purity of each isolate.

Methodology: Supercritical Fluid Chromatography (SFC)

SFC is often a superior method for the separation of polar, chiral compounds like amino alcohols compared to normal-phase HPLC, offering faster separations and reduced solvent consumption.

  • Instrumentation: An analytical SFC system equipped with a photodiode array (PDA) detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Daicel Chiralpak IA, IB, or IC).

  • Mobile Phase: Supercritical CO₂ as the primary mobile phase, with a polar co-solvent (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution.

  • Screening: A systematic screening of different CSPs and co-solvents is performed to identify the optimal conditions for baseline separation.

  • Preparative Separation: Once the analytical method is established, it can be scaled up to a preparative SFC system to isolate multi-milligram to gram quantities of each enantiomer.

  • Purity Analysis: The enantiomeric excess (% ee) of the isolated fractions is determined using the analytical SFC method. Chemical purity is assessed by LC-MS and NMR.

sfc_workflow start Racemic 1-Amino-3-fluoropropan-2-ol analytical_sfc Analytical SFC Method Development (CSP & Co-solvent Screening) start->analytical_sfc baseline_separation Baseline Separation Achieved? analytical_sfc->baseline_separation baseline_separation->analytical_sfc No, Optimize preparative_sfc Preparative SFC Scale-up baseline_separation->preparative_sfc Yes isolate_fractions Isolate (R) and (S) Fractions preparative_sfc->isolate_fractions purity_analysis Enantiomeric & Chemical Purity Analysis (% ee, LC-MS, NMR) isolate_fractions->purity_analysis end Pure Enantiomers for Biological Assays purity_analysis->end

Figure 2: A workflow diagram for the chiral separation of 1-Amino-3-fluoropropan-2-ol enantiomers.

In Vitro Efficacy and Selectivity Profiling

Objective: To quantify the inhibitory activity of each enantiomer against the primary target and a panel of relevant off-targets.

Methodology: Enzyme Inhibition Assay (e.g., Fluorescence-Based Assay)

  • Reagents: Purified target enzyme, a fluorogenic substrate, assay buffer, and the isolated (R) and (S) enantiomers.

  • Procedure: a. Perform a serial dilution of each enantiomer in DMSO, followed by a further dilution in assay buffer. b. In a 384-well microplate, add the enzyme and the respective enantiomer dilution. c. Incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer. d. Repeat this process for a panel of off-target enzymes to assess selectivity.

Cellular and Pharmacokinetic Property Assessment

Objective: To evaluate the cell permeability, metabolic stability, and potential cytotoxicity of each enantiomer.

Methodology: In Vitro ADME and Toxicology Assays

  • Cellular Permeability (Caco-2 Assay): a. Seed Caco-2 cells on a permeable filter support in a transwell plate and allow them to differentiate into a confluent monolayer. b. Add each enantiomer to the apical (A) side and measure its appearance on the basolateral (B) side over time, and vice versa. c. Quantify the compound concentration using LC-MS/MS. d. Calculate the apparent permeability coefficient (Papp).

  • Metabolic Stability (Human Liver Microsomes): a. Incubate each enantiomer with human liver microsomes in the presence of NADPH (to initiate metabolic reactions). b. Aliquots are taken at various time points and the reaction is quenched. c. Measure the depletion of the parent compound over time using LC-MS/MS. d. Calculate the in vitro half-life (t½).

  • Cytotoxicity (MTT or CellTiter-Glo® Assay): a. Seed a relevant cell line (e.g., HepG2) in a 96-well plate. b. Treat the cells with a serial dilution of each enantiomer for a specified period (e.g., 48 hours). c. Add the viability reagent (MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence). d. Determine the concentration that causes a 50% reduction in cell viability (CC₅₀).

Conclusion

The rigorous, independent evaluation of enantiomers is a cornerstone of modern, efficient drug discovery. This guide has provided a strategic framework for the comparative assessment of (R)- and (S)-1-Amino-3-fluoropropan-2-ol. By leveraging established principles of stereopharmacology and employing robust experimental protocols for chiral separation, in vitro profiling, and ADME-Tox assessment, researchers can elucidate the distinct biological profiles of these enantiomers. Such a data-driven approach is essential for identifying a viable drug candidate with an optimal efficacy and safety profile, thereby de-risking the development pipeline and accelerating the delivery of novel therapeutics.

References

A Comparative Review of Fluorinated Building Blocks in Drug Discovery: From Physicochemical Modulation to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design. With approximately 20% of all pharmaceuticals containing fluorine, its ability to fine-tune molecular properties is unparalleled.[1] This guide offers a comparative analysis of key fluorinated building blocks, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical data needed to harness the "fluorine effect." We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower your discovery programs.

Part 1: The Physicochemical Impact of Fluorine in Drug Design

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its profound influence on drug molecules.[2][3] These characteristics allow for strategic molecular modifications that can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile.[4][5][6]

Enhanced Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic "soft spots."[4] Many drug candidates fail due to rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes, which hydroxylate vulnerable C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom leverages the strength of the C-F bond (approximately 116 kcal/mol vs. 99 kcal/mol for a C-H bond), effectively shielding the position from oxidative metabolism.[2][3] This strategy can significantly extend a drug's in vivo half-life, improve oral bioavailability, and lead to a more consistent therapeutic exposure.[1][2][4]

G cluster_0 Metabolic Oxidation cluster_1 Metabolic Shielding Drug_CH Drug-CH₃ (Metabolically Vulnerable) CYP450 CYP450 Enzyme Drug_CH->CYP450 Oxidation Drug_CH2OH Drug-CH₂OH (Metabolite, often inactive/cleared) CYP450->Drug_CH2OH Drug_CF Drug-CF₃ (Metabolically Stable) CYP450_2 CYP450 Enzyme Drug_CF->CYP450_2 Blocked No_Reaction No Reaction CYP450_2->No_Reaction

Figure 1: Metabolic shielding by fluorine substitution.

Modulation of Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can slightly increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) often decrease it.[3] This allows for precise tuning of a molecule's LogP to optimize membrane permeability and bioavailability.[2][7][8] For instance, the addition of a para-fluorophenyl group to ezetimibe enhanced its lipophilicity, which improved intestinal absorption and metabolic stability.[4]

pKa Modulation

The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[3] This inductive effect can lower the pKa of acids (making them stronger) and the pKa of the conjugate acids of bases (making them weaker).[3] Adjusting a molecule's ionization state at physiological pH is crucial for optimizing solubility, cell permeability, and target binding.[1][9][10] For amine-containing drugs, lowering basicity through fluorination can improve bioavailability by enhancing membrane permeation.[1][2]

Table 1: Influence of Fluorination on Physicochemical Properties

Parent Molecule Fluorinated Analog ΔLogP (Analog - Parent) pKa (Parent) pKa (Analog) Reference
Toluene Benzotrifluoride +0.62 N/A N/A [Calculated]
Aniline 4-Fluoroaniline +0.33 4.63 4.65 [9]

| Benzoic Acid | 4-Fluorobenzoic Acid | +0.34 | 4.20 | 4.14 |[11] |

Conformational Control and Binding Affinity

Beyond electronics, fluorine can influence a molecule's three-dimensional shape. Through steric and electrostatic interactions, such as dipole moments and gauche effects, fluorine substitution can favor specific conformations that are optimal for binding to a biological target.[4] This conformational pre-organization can lead to a significant increase in binding affinity and selectivity, ultimately enhancing the drug's potency.[2][4] In some kinase inhibitors, for example, gem-difluorination has been shown to induce a ring pucker that improves binding affinity.[4]

Part 2: A Comparative Analysis of Key Fluorinated Building Blocks

The choice of which fluorinated motif to introduce is a critical decision in the design process. Each building block offers a unique profile of steric and electronic properties.

The Trifluoromethyl (-CF3) Group

The -CF3 group is arguably the most widely used fluorinated motif in medicinal chemistry.[12][13] It is exceptionally stable, highly lipophilic, and a strong electron-withdrawing group.[14]

  • Key Features : Often used as a bioisostere for a methyl or chloro group, it excels at blocking metabolic oxidation.[15] Its bulkiness and electronic properties can significantly enhance binding affinity.[13][14]

  • Case Study: Celecoxib (Celebrex®) : The replacement of a methyl group with a -CF3 group in the development of this COX-2 inhibitor was crucial for its activity and selectivity.[15]

  • Synthetic Access : Numerous reagents and methods have been developed for trifluoromethylation, including the use of Ruppert-Prakash reagent (TMSCF3) and Togni reagents.[12][16]

The Difluoromethyl (-CF2H) Group

The -CF2H group has gained prominence as a versatile building block that can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[17][18]

  • Key Features : It is considered a lipophilic hydrogen bond donor, a rare and valuable property in drug design.[17][19][20] Compared to -CF3, it offers a more moderate modulation of lipophilicity and electronic properties.[21]

  • Experimental Data : Studies have shown that the -CF2H group can act as a hydrogen bond donor on a scale similar to anilines and thiophenols, though not as strongly as a hydroxyl group.[17][19][20] The change in LogP upon replacing a methyl group with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4, highlighting its nuanced effect.[17][19][20]

The Pentafluorosulfanyl (-SF5) Group

Termed a "super-trifluoromethyl" group, the -SF5 moiety is an emerging building block for when a more extreme modulation of properties is required.[22][23][24]

  • Key Features : The -SF5 group is characterized by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[25] It can serve as a bioisostere for tert-butyl or trifluoromethyl groups.[25][26]

  • Applications : Its robustness can prevent metabolic degradation, extending a drug's half-life, while its strong electron-withdrawing nature can profoundly impact target binding.[25]

  • Challenges : Synthetic access to -SF5 containing molecules has historically been challenging, though new methods are continually being developed.[26]

Table 2: Comparative Summary of Fluorinated Building Blocks

Building Block Key Characteristics Impact on LogP Metabolic Stability Synthetic Accessibility
-F (Monofluoro) Subtle electronic modulation, minimal steric bulk. Slight increase. High (blocks oxidation). Moderate to High.
-CF2H (Difluoro) Lipophilic H-bond donor, bioisostere for -OH, -SH. Variable (-0.1 to +0.4 vs CH3).[20] Very High. Moderate.
-CF3 (Trifluoro) Strong electron withdrawal, high lipophilicity, metabolic shield. Significant increase. Exceptional. High.
-OCF3 More lipophilic and metabolically stable than -CF3. Very high increase. Exceptional. Moderate.

| -SF5 | "Super -CF3", extremely electron-withdrawing and stable. | Highest increase. | Exceptional. | Low to Moderate. |

Part 3: Experimental Corner: Synthesis and Evaluation

A successful drug discovery campaign relies on robust and reproducible experimental protocols. Here, we provide validated methodologies for the synthesis and evaluation of fluorinated compounds.

Workflow for Incorporating Fluorine to Address Metabolic Liability

The decision to incorporate a fluorine-containing building block is often driven by the need to solve a specific problem, such as poor metabolic stability. The following workflow illustrates a typical decision-making process in a drug discovery project.

Figure 2: Decision workflow for medicinal chemistry.

Protocol: General Procedure for Nucleophilic Trifluoromethylation

This protocol describes a typical procedure for introducing a -CF3 group onto a carbonyl compound using the Ruppert-Prakash reagent, a widely used and versatile method.[27]

Objective : To synthesize a trifluoromethylated alcohol from an aldehyde or ketone.

Materials :

  • Aldehyde or Ketone (1.0 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent, 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate

Procedure :

  • Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl substrate (1.0 equiv) in anhydrous THF.

    • Causality: Anhydrous conditions are critical as TMSCF3 and the intermediate anionic species are sensitive to moisture.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent side reactions.

  • Initiation : Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.

    • Causality: TBAF acts as a nucleophilic catalyst, activating the TMSCF3 to generate the trifluoromethyl anion (-CF3), the active nucleophile.

  • Addition of Reagent : Add TMSCF3 (1.5 equiv) dropwise to the reaction mixture. The addition rate should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring : Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching : Upon completion, carefully quench the reaction by adding 1 M HCl at 0 °C. This step protonates the intermediate alkoxide to form the alcohol and hydrolyzes any remaining TMSCF3.

  • Work-up : Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the desired trifluoromethylated alcohol.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a self-validating system to assess how quickly a compound is metabolized by liver enzymes, a key predictor of in vivo clearance.[28][29]

Objective : To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials :

  • Test Compound (1 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a rapidly metabolized drug)

  • Liver Microsomes (e.g., human, rat)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal Standard (for LC-MS analysis)

Procedure :

  • Preparation : Prepare the incubation mixture by combining liver microsomes and phosphate buffer in a microcentrifuge tube. Pre-warm at 37 °C for 5 minutes.

    • Causality: 37 °C is the physiological temperature required for optimal enzyme activity.

  • Initiation : Add the test compound (final concentration typically 1 µM) to the microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 sample), add ice-cold acetonitrile before adding NADPH to immediately stop the reaction.

    • Causality: NADPH is an essential cofactor for CYP450 enzyme activity. Its absence in the T=0 sample provides a baseline measurement of the compound concentration before metabolism occurs.

  • Time Points : Incubate the reaction at 37 °C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[28]

    • Causality: Taking multiple time points allows for the calculation of the degradation rate. The internal standard corrects for variations during sample processing and analysis.

  • Sample Processing : Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[28][30]

Conclusion

Fluorinated building blocks are an indispensable tool in the modern medicinal chemist's arsenal. By understanding the fundamental physicochemical principles that govern the "fluorine effect," researchers can rationally design molecules with improved metabolic stability, optimized lipophilicity and pKa, and enhanced binding affinity. The comparative data and experimental protocols provided in this guide serve as a practical starting point for the strategic incorporation of fluorine to overcome common challenges in drug discovery and accelerate the development of next-generation therapeutics. As synthetic methodologies continue to advance, the palette of available fluorinated motifs will only expand, promising an even brighter future for fluorine in medicine.[2]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Amino-3-fluoropropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Amino-3-fluoropropan-2-ol hydrochloride, a compound that, while promising in its applications, requires meticulous management due to its potential hazards. This document is structured to provide immediate, actionable safety information and a clear, logical disposal workflow, grounded in established scientific principles and regulatory standards.

Hazard Assessment and Immediate Safety Precautions

Immediate Actions and Personal Protective Equipment (PPE):

Before handling the compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood[3][4]. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[5].

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure that skin is not exposed[3][5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[5].

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention[5][6].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4][6].

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risks.

For a small spill:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the chemical[7].

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: The container with the absorbed material must be disposed of as hazardous waste, following the procedures outlined in the next section.

For a large spill:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), as well as local and institutional regulations[8][9][10].

Step 1: Waste Identification and Classification

As a first step, the waste must be classified. Given the likely hazardous nature of this compound, it should be treated as hazardous waste. This is a critical step in the "cradle-to-grave" management of hazardous materials[9].

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Collect the waste in a designated, compatible, and properly sealed container. The container must be in good condition and made of a material that will not react with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

Step 3: Labeling and Storage

Proper labeling is a key component of the OSHA Hazard Communication Standard[3][11]. The hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name and concentration

  • The date accumulation started

  • The specific hazards (e.g., "Corrosive," "Toxic")

Store the sealed and labeled container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste disposal vendors. Do not attempt to dispose of this chemical down the drain or in the regular trash.

The following flowchart visualizes the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Is this a spill? B->C D Follow Spill Management Protocol C->D Yes E Collect Waste in a Designated Container C->E No D->E F Segregate from Incompatible Waste E->F G Label Container as 'Hazardous Waste' F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Professional Disposal H->I

Disposal Workflow for this compound
Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key hazard information inferred from related compounds.

Hazard ClassificationLikely EffectPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed[1]Do not eat, drink or smoke when using this product. Rinse mouth.
Skin Corrosion/Irritation Causes skin irritation/burns[1][2]Wear protective gloves/protective clothing. Wash skin thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation/damage[1][2]Wear eye protection/face protection. Rinse cautiously with water for several minutes.
STOT - Single Exposure May cause respiratory irritation[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Conclusion: A Commitment to Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, which are based on established regulatory frameworks and a conservative assessment of the compound's potential hazards, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance.

References

A Comprehensive Guide to the Safe Handling of 1-Amino-3-fluoropropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Amino-3-fluoropropan-2-ol hydrochloride. The following guide is a synthesis of safety information from structurally similar amino alcohols and fluorinated organic compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs. This guide should be used in conjunction with your institution's safety protocols and a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment

Due to the presence of an amino group, a hydroxyl group, and a carbon-fluorine bond, this compound is predicted to be a corrosive and potentially toxic substance. The primary hazards are anticipated to be:

  • Skin and Eye Damage: Similar to other amino alcohols, this compound is likely to be corrosive, causing severe skin burns and eye damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.

  • Toxicity: The toxicological properties have not been fully investigated.[2] However, many fluorinated organic compounds can be toxic, and some may be absorbed through the skin.[3][4] Ingestion is presumed to be harmful.[2]

  • Environmental Hazards: The environmental impact of this compound is unknown. However, many fluorinated organic compounds are persistent in the environment.[5][6] Therefore, release into the environment must be avoided.[7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE):

A summary of the required PPE is provided in the table below.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause severe eye damage.
Hand Protection Nitrile gloves (double-gloving is recommended).To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A flame-resistant lab coat and closed-toe shoes.To protect skin and clothing from spills.[7]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient.To prevent inhalation of dust or aerosols. Consult your institution's safety officer for specific respirator requirements.
Operational Plan for Safe Handling

The following step-by-step procedures are designed to ensure the safe handling of this compound throughout the experimental workflow.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

  • Keep away from incompatible materials such as strong oxidizing agents.

3.2. Weighing and Solution Preparation:

  • Don all required PPE before entering the designated work area.

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use a disposable weighing dish to prevent contamination of balances.

  • Add the solid compound slowly to the solvent to avoid splashing.

  • Ensure that the resulting solution is well-mixed before use.

3.3. Experimental Use:

  • Conduct all reactions and procedures involving this compound within a chemical fume hood.

  • Keep all containers of the compound and its solutions tightly capped when not in use.

  • Avoid working alone when handling this and other hazardous materials.[7]

3.4. Workflow for Safe Handling of this compound

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Enter_Fume_Hood Enter Chemical Fume Hood Don_PPE->Enter_Fume_Hood Weigh_Solid Weigh Solid Compound Enter_Fume_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Halogenated Waste Decontaminate_Glassware->Dispose_Waste Remove_PPE Remove and Dispose PPE Dispose_Waste->Remove_PPE

Caption: Safe handling workflow for this compound.

Emergency Procedures

4.1. Spills:

  • Small Spills: For minor spills within the fume hood, absorb the material with a compatible absorbent pad or material. Collect the absorbed material into a sealed container for proper waste disposal.[7]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.

4.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with other waste streams.[7]

  • Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Halogenated organic compounds often require incineration at high temperatures for complete destruction.[9]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-fluoropropan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-3-fluoropropan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.